Product packaging for 2-Methyl-6-methyleneocta-2,7-dien-4-ol(Cat. No.:CAS No. 54809-53-9)

2-Methyl-6-methyleneocta-2,7-dien-4-ol

Cat. No.: B7814675
CAS No.: 54809-53-9
M. Wt: 152.23 g/mol
InChI Key: NHMKYUHMPXBMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-6-methyleneocta-2,7-dien-4-ol is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B7814675 2-Methyl-6-methyleneocta-2,7-dien-4-ol CAS No. 54809-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-methylideneocta-2,7-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMKYUHMPXBMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865781
Record name (+/-)-Ipsdienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14434-41-4, 54809-53-9
Record name 2-Methyl-6-methylene-2,7-octadien-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14434-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-methyleneocta-2,7-dien-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014434414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054809539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Ipsdienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-methyleneocta-2,7-dien-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Sources of Ipsdienol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the discovery, natural sources, and biosynthesis of ipsdienol, a significant aggregation pheromone in bark beetles of the genus Ips. It is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and natural product chemistry. This document delves into the historical context of its discovery, its widespread occurrence in nature, the intricate biochemical pathways of its formation, and detailed methodologies for its isolation and identification.

Introduction: The Significance of Ipsdienol in Forest Ecosystems

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a chiral monoterpene alcohol that plays a crucial role in the chemical communication of numerous bark beetle species, particularly within the genus Ips.[1][2] As a key component of their aggregation pheromones, ipsdienol orchestrates the mass attack on host trees, a behavior that can have profound ecological and economic consequences.[3][4] Understanding the discovery, natural distribution, and biosynthesis of this semiochemical is paramount for developing effective pest management strategies and for advancing our knowledge of insect-plant interactions and chemical ecology. This guide provides an in-depth exploration of these facets, grounded in established scientific literature and methodologies.

The Discovery of a Bark Beetle Aggregation Pheromone

The journey to understanding the chemical language of bark beetles began in the mid-20th century, with the observation that these insects were attracted to volatiles emanating from their conspecifics. The first identification of aggregation pheromone components from bark beetles occurred in 1966, with ipsdienol, ipsenol, and cis-verbenol being identified from Ips species.[5][6] This seminal work laid the foundation for the field of bark beetle chemical ecology.

Initial investigations focused on the frass (a mixture of feces and boring dust) produced by male beetles as they tunneled into host trees.[4][7] It was hypothesized that this frass contained the chemical signals responsible for attracting other beetles to the site of infestation. Early researchers utilized techniques such as gas chromatography (GC) coupled with electroantennography (EAG) to isolate and identify the biologically active compounds. EAG, a technique that measures the electrical response of an insect's antenna to volatile stimuli, was instrumental in pinpointing the specific fractions of the frass extract that elicited a response in other beetles. Subsequent analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirmed the structure of ipsdienol.

Natural Sources of Ipsdienol

Ipsdienol is primarily known as an insect-produced semiochemical, but its presence is not limited to the animal kingdom. This section explores the diverse natural sources of this important monoterpene.

Insect Sources: The Genus Ips and Beyond

The most well-documented producers of ipsdienol are bark beetles belonging to the genus Ips.[1][8] Male beetles, upon infesting a suitable host tree, initiate the production and release of ipsdienol, along with other pheromone components, to attract both males and females to the site.[9] This coordinated arrival overwhelms the tree's defenses, facilitating successful colonization and reproduction.

The production of ipsdienol is not uniform across all Ips species. Different species produce varying ratios of ipsdienol enantiomers, a phenomenon that contributes to reproductive isolation and species recognition.[10][11] For instance, populations of the pine engraver, Ips pini, in western North America produce predominantly (-)-ipsdienol, while eastern populations produce a mixture rich in the (+)-enantiomer.[7] This variation in stereochemistry has significant implications for the biological activity of the pheromone blend.

Beyond the Ips genus, ipsdienol has been identified in other insects, though its role in these species is not always as well understood. Its presence suggests a broader evolutionary significance of this compound in insect chemical communication.

Plant Sources: An Unexpected Reservoir

While primarily associated with insects, ipsdienol has also been detected in the volatile emissions of certain plants.[12] The ecological significance of plant-produced ipsdienol is an area of active research. It is hypothesized that plants may produce this compound as a defense mechanism, either by directly repelling herbivores or by attracting the natural enemies of those herbivores. Alternatively, bark beetles may have evolved to co-opt these plant-derived compounds for their own communication systems. The ability of plants to synthesize the precursors for ipsdienol from their secondary metabolism opens up possibilities for using them as "biofactories" for pheromone production.[12]

The Biosynthesis of Ipsdienol: De Novo and Host-Derived Pathways

The biosynthesis of ipsdienol in bark beetles is a fascinating example of metabolic ingenuity, involving both the de novo synthesis from simple precursors and the modification of compounds sequestered from their host trees.

De Novo Biosynthesis via the Mevalonate Pathway

Early research suggested that bark beetles simply oxidized monoterpenes from their host trees to produce pheromones.[6] However, subsequent studies using radiolabeled precursors provided conclusive evidence for the de novo biosynthesis of ipsdienol.[13][14][15] Male Ips beetles can synthesize ipsdienol from acetate via the mevalonate pathway, a fundamental route for isoprenoid biosynthesis in many organisms.[5][16] This pathway involves a series of enzymatic reactions that convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of terpenes.

The key steps in the mevalonate pathway leading to ipsdienol are initiated in the anterior midgut of the male beetle upon feeding on host phloem.[5] The expression of genes encoding for enzymes in this pathway is upregulated during feeding, leading to the production of geranyl pyrophosphate (GPP), a ten-carbon intermediate.[6] Specialized terpene synthases then convert GPP into the various monoterpene skeletons, which are subsequently hydroxylated and otherwise modified to yield the final pheromone components, including ipsdienol.

Mevalonate Pathway to Ipsdienol Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP Geranyl Pyrophosphate Synthase DMAPP Monoterpene_Intermediates Monoterpene Intermediates GPP->Monoterpene_Intermediates Terpene Synthases Ipsdienol Ipsdienol Monoterpene_Intermediates->Ipsdienol Hydroxylases & Other Enzymes

Figure 1: A simplified diagram illustrating the de novo biosynthesis of ipsdienol via the mevalonate pathway in bark beetles.

Host-Derived Precursors: The Role of Myrcene

In addition to de novo synthesis, bark beetles can also produce ipsdienol by metabolizing monoterpenes sequestered from their host trees.[13][14] Myrcene, a common monoterpene in the oleoresin of many pine species, has been identified as a direct precursor to ipsdienol.[16] Male beetles ingest myrcene during feeding and possess cytochrome P450 enzymes that can hydroxylate it to form ipsdienol.[17]

The ability to utilize both de novo and host-derived pathways provides bark beetles with metabolic flexibility. This dual-pathway system likely allows them to fine-tune their pheromone production based on the availability of precursors in their diet and their physiological state.

Methodologies for the Isolation and Identification of Ipsdienol

The study of ipsdienol and other semiochemicals relies on a suite of analytical techniques for their extraction, purification, and structural elucidation. This section provides an overview of the key experimental protocols used in this field.

Sample Collection: Capturing the Volatiles

The first step in analyzing ipsdienol from natural sources is the collection of volatile compounds. Several methods can be employed, each with its own advantages and limitations.

  • Solid-Phase Microextraction (SPME): This is a solvent-free and highly sensitive technique for collecting volatiles from the headspace of insects or from their frass.[1][8] A fused silica fiber coated with a stationary phase is exposed to the sample, and the adsorbed volatiles are then thermally desorbed into a gas chromatograph for analysis.[8]

  • Steam Distillation: This classical technique is used to extract volatile compounds from a larger quantity of material, such as bark beetle-infested pine bark or a large volume of frass.[5][6][10] Steam is passed through the material, carrying the volatile compounds with it. The steam is then condensed, and the immiscible ipsdienol can be separated from the aqueous phase.

  • Solvent Extraction: This method involves extracting the pheromones from insect tissues (typically the hindgut) or frass using an organic solvent like hexane or dichloromethane. The resulting extract can then be concentrated and analyzed.

Separation and Purification: Isolating the Compound of Interest

Once an extract containing ipsdienol has been obtained, it is often necessary to separate it from other compounds in the mixture.

  • Gas Chromatography (GC): GC is the primary technique for separating volatile compounds. The extract is injected into a long, thin capillary column, and the different components are separated based on their boiling points and interactions with the stationary phase of the column.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying larger quantities of ipsdienol.[2][18] It is particularly useful for separating diastereomers, which can be challenging with GC alone.[18]

Identification and Quantification: Unveiling the Structure and Amount

The final step is the identification and quantification of ipsdienol.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), MS provides structural information about the separated compounds by fragmenting them and analyzing the resulting mass-to-charge ratios.[16] The fragmentation pattern of ipsdienol is unique and can be compared to a library of known spectra for positive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or for confirming the structure of a known compound, NMR provides detailed information about the connectivity of atoms within a molecule.

  • Chiral Analysis: To determine the enantiomeric composition of ipsdienol, chiral GC columns or derivatization with a chiral reagent followed by GC or HPLC analysis is necessary.[9][19][20] Derivatization involves reacting the ipsdienol with a chiral molecule to form diastereomers, which can then be separated on a non-chiral column.

Ipsdienol Isolation and Identification Workflow cluster_collection Sample Collection cluster_separation Separation & Purification cluster_identification Identification & Quantification SPME Solid-Phase Microextraction (SPME) GC Gas Chromatography (GC) SPME->GC Steam_Distillation Steam Distillation Steam_Distillation->GC Solvent_Extraction Solvent Extraction Solvent_Extraction->GC HPLC High-Performance Liquid Chromatography (HPLC) Solvent_Extraction->HPLC MS Mass Spectrometry (MS) GC->MS Chiral_Analysis Chiral Analysis GC->Chiral_Analysis NMR Nuclear Magnetic Resonance (NMR) HPLC->NMR HPLC->Chiral_Analysis

Figure 2: A generalized workflow for the isolation and identification of ipsdienol from natural sources.

Experimental Protocol: SPME-GC-MS Analysis of Ipsdienol from Bark Beetle Frass

This protocol provides a detailed, step-by-step methodology for the collection and analysis of ipsdienol from bark beetle frass using Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry.

Materials:

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS)

  • Vials with septa (e.g., 20 mL headspace vials)

  • Bark beetle frass sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Analytical standards of (R)- and (S)-ipsdienol

Procedure:

  • Sample Preparation: Place a known amount (e.g., 10-50 mg) of fresh bark beetle frass into a headspace vial.

  • SPME Collection:

    • Expose the SPME fiber to the headspace of the vial containing the frass.

    • The extraction time and temperature should be optimized, but a typical starting point is 30 minutes at 40°C.

  • GC-MS Analysis:

    • Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS.

    • The desorption temperature and time will depend on the fiber coating, but a common setting is 250°C for 2-5 minutes.

    • The GC oven temperature program should be optimized to achieve good separation of the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify ipsdienol by comparing its retention time and mass spectrum to those of an authentic standard.

    • Quantification can be performed by creating a calibration curve with known concentrations of the ipsdienol standard.

    • For chiral analysis, a chiral GC column (e.g., a cyclodextrin-based column) should be used to separate the (R)- and (S)-enantiomers.

Conclusion and Future Directions

The discovery and ongoing study of ipsdienol have significantly advanced our understanding of chemical communication in insects and the intricate relationships within forest ecosystems. From its initial identification as a key component of the bark beetle aggregation pheromone to the elucidation of its complex biosynthetic pathways, research on ipsdienol continues to provide valuable insights.

Future research will likely focus on several key areas. A deeper understanding of the genetic and enzymatic regulation of ipsdienol biosynthesis could lead to novel pest control strategies that disrupt pheromone production. Further exploration of the role of ipsdienol in plant-insect interactions may reveal new avenues for crop protection. Additionally, the development of more sensitive and field-portable analytical techniques will enhance our ability to monitor bark beetle populations and their chemical communication in real-time. The continued study of this fascinating molecule will undoubtedly contribute to both fundamental and applied science for years to come.

References

A Multi-Technique Spectroscopic Guide to the Structural Elucidation of 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Terpenoid Pheromone

2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as the pheromone Ipsdienol, is a chiral ten-carbon terpenoid alcohol (C₁₀H₁₆O)[1][2][3]. Its molecular complexity, characterized by multiple olefinic bonds, a secondary alcohol, and a chiral center, presents a compelling case for rigorous structural characterization. For researchers in drug development, chemical ecology, and natural products synthesis, unambiguous confirmation of its structure is paramount for ensuring biological efficacy and reproducibility.

This technical guide provides an in-depth, multi-platform spectroscopic protocol for the complete structural elucidation of Ipsdienol. Moving beyond a mere presentation of data, this document details the causality behind experimental choices, outlines self-validating protocols, and offers a comprehensive interpretation of the expected spectral data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

1.1 Expertise & Rationale: Why GC-MS with Electron Ionization?

For a volatile, thermally stable molecule like Ipsdienol, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical choice. The GC provides excellent separation from solvent and potential impurities, while the MS delivers high-sensitivity detection.[4][5] We select Electron Ionization (EI) at a standard 70 eV as the ionization method. This high-energy technique is intentionally chosen to induce reproducible fragmentation of the parent molecule. The resulting fragmentation pattern serves as a molecular "fingerprint," providing rich structural information that complements the molecular weight data.[6][7]

1.2 Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 100 ppm solution of the analyte in HPLC-grade dichloromethane.

  • GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a non-polar DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) is used.

  • Injection: Inject 1 µL of the sample solution using a 10:1 split ratio. The injector temperature is maintained at 250°C.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Oven Program: The oven temperature is programmed with an initial hold at 50°C for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.

  • MS Conditions: The MS transfer line is held at 280°C. The ion source is maintained at 230°C. Data is acquired in full scan mode over a mass range of m/z 40-450 after a 3-minute solvent delay.

1.3 Data Presentation: Expected EI Mass Spectrum

The molecular formula C₁₀H₁₆O corresponds to a molecular weight of 152.23 g/mol .[1][8] The EI mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z (Charge/Mass Ratio)Relative Intensity (%)Proposed Fragment Assignment
152~5%[C₁₀H₁₆O]⁺ (Molecular Ion, M⁺)
137~15%[M - CH₃]⁺
119~20%[M - CH₃ - H₂O]⁺
93~40%[C₇H₉]⁺ (Tropylium-like ion)
84~100%[C₅H₈O]⁺ (McLafferty Rearrangement)
69~85%[C₅H₉]⁺

1.4 Interpretation of the Mass Spectrum

The spectrum obtained from the NIST database for the (S)-enantiomer serves as our authoritative reference[1].

  • Molecular Ion (m/z 152): The presence of a peak at m/z 152 confirms the molecular weight of the compound. Its low intensity is typical for alcohols, which readily undergo fragmentation.

  • Alpha-Cleavage: The loss of a methyl group (CH₃, 15 Da) to give the peak at m/z 137 is a classic alpha-cleavage adjacent to the oxygen atom.

  • Dehydration: Alcohols frequently lose water (H₂O, 18 Da). The peak at m/z 119 can be attributed to the sequential loss of a methyl radical and a water molecule.

  • Base Peak (m/z 84): The most abundant peak (base peak) at m/z 84 is highly diagnostic. It likely arises from a McLafferty-type rearrangement involving the hydroxyl group and the γ-δ double bond, leading to a stable, neutral enol fragment and the charged [C₅H₈O]⁺ radical cation. This fragmentation strongly supports the relative positions of the hydroxyl group and the terminal double bond.

  • Other Fragments: The peak at m/z 69 corresponds to a stable C₅H₉⁺ cation, likely formed through further fragmentation.

1.5 Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (250°C) Column DB-5ms Column (Temp Program) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV) Column->IonSource Transfer Line (280°C) MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Workflow for GC-MS analysis of Ipsdienol.

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1 Expertise & Rationale: The Power of ATR

To identify the key functional groups within Ipsdienol, Fourier-Transform Infrared (FTIR) spectroscopy is employed. We specify the Attenuated Total Reflectance (ATR) technique over traditional transmission methods. ATR is advantageous as it requires minimal to no sample preparation—a single drop of the neat liquid is sufficient—and provides high-quality, reproducible spectra, making it a self-validating and efficient system.

2.2 Experimental Protocol: ATR-FTIR Spectroscopy

  • Instrument: A PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) with a diamond ATR accessory.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is collected (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place one drop of neat this compound directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing: The instrument software automatically performs background subtraction and generates the final absorbance spectrum.

2.3 Data Presentation: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeStructural Assignment
~3350Strong, BroadO-H stretchAlcohol hydroxyl group (H-bonded)
~3080MediumC-H stretch (sp²)=C-H bonds of the vinyl and methylene groups
2970-2850StrongC-H stretch (sp³)C-H bonds of methyl and methylene groups
~1645MediumC=C stretchAlkene double bonds (conjugated and isolated)
~1050StrongC-O stretchSecondary alcohol C-O bond

2.4 Interpretation of the Predicted IR Spectrum

  • O-H Stretch (~3350 cm⁻¹): The most diagnostic peak will be a strong and very broad absorption centered around 3350 cm⁻¹.[9] Its broadness is a direct result of intermolecular hydrogen bonding between the alcohol molecules. The presence of this band is definitive proof of the hydroxyl functional group.

  • C-H Stretches (3080-2850 cm⁻¹): Two distinct regions for C-H stretching are expected. The peaks appearing just above 3000 cm⁻¹ (~3080 cm⁻¹) are characteristic of C-H bonds on sp²-hybridized (alkene) carbons. The strong absorptions appearing just below 3000 cm⁻¹ are from the sp³-hybridized (alkane) carbons of the methyl and methylene groups.

  • C=C Stretch (~1645 cm⁻¹): A medium-intensity peak around 1645 cm⁻¹ will confirm the presence of the carbon-carbon double bonds.

  • C-O Stretch (~1050 cm⁻¹): A strong, sharp peak in the fingerprint region around 1050 cm⁻¹ corresponds to the C-O single bond stretch, confirming the alcohol functionality.[9]

2.5 Workflow Visualization: ATR-FTIR Analysis

FTIR_Workflow Source IR Source (Glower) Interferometer Interferometer Source->Interferometer ATR Sample on ATR Crystal Detector FTIR Detector (DTGS) ATR->Detector Computer Computer (Fourier Transform) Detector->Computer Interferometer->ATR NMR_Workflow Sample 1. Sample Prep (~10mg in CDCl3/TMS) Spectrometer 2. Place in Magnet (400 MHz) Sample->Spectrometer Acquisition 3. Data Acquisition (¹H and ¹³C Pulses) Spectrometer->Acquisition Processing 4. Data Processing (Fourier Transform) Acquisition->Processing FID Signal Analysis 5. Spectral Analysis (Integration, Shift, Splitting) Processing->Analysis NMR Spectrum

References

Stereoisomers of 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

2-Methyl-6-methyleneocta-2,7-dien-4-ol is a chiral molecule with significant structural complexity arising from its stereocenters and geometric isomerism. This guide provides a comprehensive technical overview of the stereoisomers of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the stereochemical possibilities, propose methodologies for stereoselective synthesis and separation, and detail protocols for the characterization of the individual stereoisomers. The approaches and techniques described herein are grounded in established principles of organic chemistry and are supported by authoritative references from the scientific literature.

Introduction to this compound

This compound is an unsaturated alcohol with a molecular formula of C10H16O. Its structure contains one stereocenter at the C4 position and two double bonds, one of which (at the C2 position) can exhibit E/Z isomerism. This combination of a stereocenter and geometric isomerism results in the potential for multiple stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities.

The presence of a chiral alcohol and multiple sites of unsaturation makes this molecule an interesting target for synthesis and a candidate for investigation in various biological systems. The precise control and characterization of its stereochemistry are paramount for any meaningful study or application.

Analysis of Stereoisomerism

The structural features of this compound give rise to four possible stereoisomers:

  • (2E,4R)-2-Methyl-6-methyleneocta-2,7-dien-4-ol

  • (2E,4S)-2-Methyl-6-methyleneocta-2,7-dien-4-ol

  • (2Z,4R)-2-Methyl-6-methyleneocta-2,7-dien-4-ol

  • (2Z,4S)-2-Methyl-6-methyleneocta-2,7-dien-4-ol

The (2E,4R) and (2E,4S) isomers are enantiomers of each other, as are the (2Z,4R) and (2Z,4S) isomers. The relationship between an E-isomer and a Z-isomer with the same configuration at C4 (e.g., (2E,4R) and (2Z,4R)) is that of diastereomers.

The following diagram illustrates the relationship between the four stereoisomers:

stereoisomers cluster_E E-Isomers cluster_Z Z-Isomers E4R (2E,4R) E4S (2E,4S) E4R->E4S Enantiomers Z4R (2Z,4R) E4R->Z4R Diastereomers Z4S (2Z,4S) E4R->Z4S Diastereomers E4S->Z4R Diastereomers E4S->Z4S Diastereomers Z4R->Z4S Enantiomers

Caption: Relationships between the stereoisomers of this compound.

Methodologies for Stereoselective Synthesis

Achieving stereocontrol in the synthesis of this compound is a significant challenge. A plausible and effective strategy would involve the stereoselective reduction of a corresponding ketone precursor, 2-methyl-6-methyleneocta-2,7-dien-4-one.

Asymmetric Reduction of Prochiral Ketones

A well-established method for the synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a powerful tool for this transformation, utilizing a chiral oxazaborolidine catalyst.

Experimental Protocol: CBS Reduction for the Synthesis of (S)-2-Methyl-6-methyleneocta-2,7-dien-4-ol

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.6 equivalents) dropwise. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 2-methyl-6-methyleneocta-2,7-dien-4-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Workup: Warm the mixture to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-alcohol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The borane reagent and the CBS catalyst are sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is crucial to prevent decomposition and ensure high enantioselectivity.

  • Slow Addition: The slow addition of the substrate to the pre-formed catalyst-borane complex at low temperature helps to control the reaction rate and maximize the stereochemical induction.

  • Methanol Quench: Methanol reacts with excess borane, safely quenching the reaction.

Separation of Stereoisomers

For a mixture of stereoisomers, chromatographic separation is the most effective method for isolation. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the techniques of choice.

Chiral HPLC Separation

Experimental Protocol: Analytical Chiral HPLC

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on immobilized or coated polysaccharide derivatives (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio can be optimized to achieve baseline separation (e.g., starting with 90:10 hexane:isopropanol).

  • Instrumentation:

    • HPLC system with a UV detector (detection wavelength set to an appropriate value based on the chromophore, e.g., 210 nm).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the stereoisomeric mixture in the mobile phase.

  • Injection and Analysis: Inject the sample and record the chromatogram. The different stereoisomers should elute at different retention times.

Data Presentation: Hypothetical Chiral HPLC Separation Data

StereoisomerRetention Time (min)
(2Z,4S)8.5
(2Z,4R)9.8
(2E,4S)11.2
(2E,4R)12.5

Characterization of Stereoisomers

Once isolated, the absolute and relative stereochemistry of each isomer must be determined. A combination of spectroscopic and chiroptical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for determining the relative stereochemistry.

  • 1H NMR: The coupling constants (J-values) between protons can provide information about their dihedral angles and thus the relative configuration. The chemical shifts of protons adjacent to the stereocenter will also differ between diastereomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR experiment can reveal through-space proximity between protons, which can be used to deduce the relative stereochemistry.

Mosher's Ester Analysis

To determine the absolute configuration of the chiral alcohol at C4, Mosher's ester analysis is a powerful NMR-based method. This involves reacting the alcohol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric esters. By analyzing the differences in the 1H NMR chemical shifts of the protons near the newly formed ester, the absolute configuration of the alcohol can be assigned.

Workflow for Mosher's Ester Analysis

mosher_workflow start Isolated Chiral Alcohol react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S nmr_R Acquire 1H NMR of (R)-MTPA Ester react_R->nmr_R nmr_S Acquire 1H NMR of (S)-MTPA Ester react_S->nmr_S compare Compare Chemical Shifts (Δδ = δS - δR) nmr_R->compare nmr_S->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be unambiguously determined.

Conclusion

The stereoisomers of this compound present a rich field of study in stereoselective synthesis and analysis. A systematic approach, combining stereoselective synthesis techniques like the CBS reduction, high-resolution separation using chiral chromatography, and a suite of spectroscopic and chiroptical methods for characterization, is essential for isolating and identifying each unique stereoisomer. The methodologies and protocols outlined in this guide provide a robust framework for researchers to confidently explore the chemical and biological landscape of this complex molecule.

An In-depth Technical Guide to 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-6-methyleneocta-2,7-dien-4-ol, more commonly known as Ipsdienol, is a naturally occurring terpenoid alcohol.[1][2][3] This compound, registered under CAS number 14434-41-4, is a pivotal semiochemical in the chemical ecology of several species of bark beetles belonging to the genus Ips.[1][4] As an aggregation pheromone, it orchestrates the mass colonization of host trees, a behavior with significant ecological and economic implications for forestry.[1] This guide provides a comprehensive technical overview of Ipsdienol, intended for researchers, scientists, and drug development professionals interested in its chemical properties, biological activity, synthesis, and analysis.

Chemical and Physical Properties

Ipsdienol is a monoterpenoid with the molecular formula C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol .[5][6][7] Its structure features a chiral center at the C4 position, leading to the existence of two enantiomers: (R)-(-)-Ipsdienol and (S)-(+)-Ipsdienol. The biological activity of Ipsdienol is exquisitely dependent on its stereochemistry, a crucial aspect that will be discussed in detail.

PropertyValueSource
CAS Number 14434-41-4[1][2][4][6][8]
Molecular Formula C₁₀H₁₆O[1][2][4][6][8]
Molecular Weight 152.23 g/mol [5][6][7]
Boiling Point 233.6 ± 9.0 °C (at 760 Torr)
Density 0.870 ± 0.06 g/cm³
Flash Point 92.2 ± 15.0 °C
logP (Octanol/Water) 2.446 (Calculated)[7]
Water Solubility -2.94 (log10 WS in mol/l, Calculated)[7]
Synonyms Ipsdienol, 2-Methyl-6-methylene-2,7-octadien-4-ol[1][2][3][4]

Biological Activity and Mechanism of Action

The primary biological role of Ipsdienol is as an aggregation pheromone for various bark beetle species.[1] Male beetles produce and release Ipsdienol to attract both males and females to a suitable host tree, leading to a coordinated mass attack that can overcome the tree's defenses.

Enantiomeric Specificity

The response of different Ips species to Ipsdienol is highly dependent on the enantiomeric composition of the pheromone blend. This specificity is a key factor in reproductive isolation and minimizing interspecies competition.[3][9][10]

Ips SpeciesActive Enantiomer(s)Effect of Other Enantiomer
Ips pini (Pine Engraver)(-)-Ipsdienol(+)-Ipsdienol is inhibitory
Ips paraconfusus (California Five-spined Ips)(+)-Ipsdienol
Ips avulsusRacemic mixture is more attractive than (+)-Ipsdienol alone
Ips acuminatus(S)-Ipsdienol is attractiveEnantiomer seems to suppress the response

This table is a summary of findings from multiple studies and the specific ratios for optimal attraction can vary by population and geographic location.[9][10]

Biosynthesis

Contrary to early hypotheses that bark beetles simply modify host-plant monoterpenes, it is now established that many Ips species biosynthesize Ipsdienol de novo via the mevalonate pathway.[11][12][13][14] This process occurs in the anterior midgut of male beetles and is induced by feeding on host phloem.[12] The biosynthesis is also enantioselective; for instance, male Ips paraconfusus can convert ipsdienone, a precursor, into (-)-Ipsdienol.[5]

Ipsdienol Biosynthesis Pathway cluster_host Host Tree cluster_beetle Bark Beetle (Midgut) Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP) Mevalonate Pathway->Geranyl Diphosphate (GPP) GPP GPP Myrcene Myrcene GPP->Myrcene Monoterpene Synthase Ipsdienone Ipsdienone Myrcene->Ipsdienone Hydroxylation (CYP450) Ipsdienol Ipsdienol Ipsdienone->Ipsdienol Enantioselective Reduction

Caption: De novo biosynthesis of Ipsdienol in bark beetles.

Synthesis and Isolation

Chemical Synthesis

Several synthetic routes for Ipsdienol have been developed, often targeting specific enantiomers due to their distinct biological activities. A common strategy involves the isoprenylation of aldehydes.[15][16] For example, (±)-Ipsenol and (±)-Ipsdienol can be synthesized in a single stage from isoprene and the appropriate aldehyde (isovaleraldehyde or 3-methyl-2-butenal, respectively).[15] Stereoselective syntheses have also been reported, enabling the production of enantiomerically pure Ipsdienol for research and pest management applications.[9]

Isolation from Natural Sources

The isolation of Ipsdienol from natural sources, such as the frass of male bark beetles, is a critical step for chemical ecology studies. A general protocol for this process is outlined below.

Protocol: Isolation of Ipsdienol from Bark Beetle Frass

  • Collection: Collect frass from male bark beetles boring into a suitable host material.

  • Extraction: The collected frass is extracted with a non-polar solvent such as hexane or dichloromethane. This can be done by maceration or Soxhlet extraction.

  • Concentration: The solvent is carefully removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then fractionated using column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate) is used to separate the compounds.

  • Identification: Fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify those containing Ipsdienol.

  • Purification: The Ipsdienol-containing fractions are combined and further purified by preparative gas chromatography or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of Ipsdienol.[17][18][19] The use of chiral GC columns is essential for separating and quantifying the individual enantiomers.

GC-MS Analysis Protocol

1. Sample Preparation:

  • Dilute the sample (e.g., crude extract, purified fraction) in a volatile solvent like hexane or dichloromethane.

  • If necessary, derivatization with a chiral reagent can be performed to enhance the separation of enantiomers on a non-chiral column.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column. A chiral column (e.g., cyclodextrin-based) is required for enantiomer separation.

  • Injector: Split/splitless injector, typically operated at 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 60 °C and ramp up to 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

GC-MS Analytical Workflow for Ipsdienol cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Chiral GC Column Ionization Ionization Separation->Ionization EI Source Mass Analysis Mass Analysis Ionization->Mass Analysis Quadrupole Analyzer Detection Detection Mass Analysis->Detection Electron Multiplier Chromatogram Chromatogram Detection->Chromatogram Mass Spectrum Mass Spectrum Detection->Mass Spectrum Quantification Quantification Chromatogram->Quantification Peak Integration Identification Identification Mass Spectrum->Identification Library Search

References

Physical properties like boiling point and melting point of Ipsdienol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical physical properties of Ipsdienol, a significant terpene alcohol in the field of chemical ecology and pheromone research. Designed for researchers, scientists, and professionals in drug development, this document delves into the boiling and melting points of Ipsdienol, the methodologies for their determination, and the influence of its stereochemistry on these characteristics.

Introduction to Ipsdienol: A Key Semiochemical

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a naturally occurring monoterpene alcohol that functions as an aggregation pheromone for several species of bark beetles belonging to the genus Ips.[1][2] Its role in mediating the mass attack of host trees makes it a molecule of significant interest for pest management strategies and ecological studies. The precise characterization of its physical properties is paramount for its synthesis, purification, and formulation in various applications.

Ipsdienol possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of two enantiomers: (S)-(+)-Ipsdienol and (R)-(-)-Ipsdienol. The biological activity of these enantiomers can vary significantly between different bark beetle species, highlighting the importance of stereochemistry in its function.[3]

Core Physical Properties of Ipsdienol

Ipsdienol is a colorless to pale yellowish liquid at room temperature.[1][4] Due to its liquid state under standard conditions, a melting point is not typically reported. The following table summarizes the key physical properties of Ipsdienol, primarily based on data for the (S)-enantiomer and racemic mixtures. It is a well-established principle in stereochemistry that enantiomers exhibit identical physical properties, such as boiling point, melting point, and density, in a non-chiral environment.[5] Therefore, the values presented can be considered representative for both the (R)- and (S)-enantiomers.

PropertyValueConditionsReference(s)
Boiling Point 233.00 to 235.00 °C@ 760.00 mm Hg (Atmospheric Pressure)[4]
49.00 °C@ 0.50 mm Hg (Reduced Pressure)[4]
Melting Point Not Applicable (Liquid at room temperature)-
Appearance Colorless clear liquidStandard Temperature and Pressure[1][4]
Specific Gravity 0.89000 to 0.91000@ 25.00 °C[4]
Refractive Index 1.48000 to 1.50000@ 20.00 °C[4]
Molecular Formula C₁₀H₁₆O-[1]
Molar Mass 152.237 g·mol⁻¹-[1]
Flash Point 87.78 °C (190.00 °F)Closed Cup[4]

Experimental Determination of Boiling Point: A Methodological Overview

The accurate determination of a boiling point is crucial for the characterization and quality control of Ipsdienol. As a moderately volatile terpene alcohol, several established methods can be employed. The choice of method often depends on the sample volume and the required precision.

The Thiele Tube Method: A Microscale Approach

For small sample quantities, the Thiele tube method offers a reliable and efficient means of determining the boiling point.[6] This technique relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

  • Small Sample Volume: This method is ideal when dealing with precious synthetic samples or isolates from natural sources.

  • Inverted Capillary Tube: This acts as a manometer. The trapped air expands upon heating, and the point at which the external pressure overcomes the vapor pressure upon cooling is a precise indicator of the boiling point.

  • Mineral Oil Bath: The use of a high-boiling, transparent liquid like mineral oil ensures uniform heat distribution to the sample. The unique design of the Thiele tube further promotes convection currents for even heating.

  • Sample Preparation: A small amount of Ipsdienol (a few microliters) is introduced into a small test tube or a Durham tube.

  • Capillary Insertion: A sealed-end capillary tube is inverted and placed inside the sample tube.

  • Apparatus Assembly: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing mineral oil.

  • Heating: The side arm of the Thiele tube is gently heated. This induces convection currents in the oil, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6] This signifies the point where the vapor pressure of the sample equals the atmospheric pressure.

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Introduce Ipsdienol into Durham tube prep2 Invert and insert sealed capillary tube prep1->prep2 setup1 Attach sample tube to thermometer prep2->setup1 setup2 Secure assembly in Thiele tube setup1->setup2 heat Gently heat Thiele tube setup2->heat observe Observe steady stream of bubbles heat->observe cool Remove heat and allow to cool observe->cool record Record temperature when liquid enters capillary cool->record

Caption: Experimental workflow for boiling point determination using the Thiele tube method.

Distillation Method for Boiling Point Determination

For larger quantities of Ipsdienol, a simple distillation can be employed to determine the boiling point. This method is particularly useful when purification of the compound is also required.

A properly conducted distillation is a self-validating system for boiling point determination. A stable temperature plateau during the collection of the main fraction indicates that a pure substance is distilling at its characteristic boiling point at the given pressure.

  • Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample and Boiling Chips: The Ipsdienol sample is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: The flask is heated gently.

  • Temperature Reading: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Data Recording: The temperature is recorded when the first drop of distillate is collected and monitored throughout the distillation. A constant temperature reading during the collection of the bulk of the distillate represents the boiling point.

Influence of Stereochemistry on Physical Properties

As previously mentioned, the two enantiomers of Ipsdienol, (S)-(+)- and (R)-(-)-Ipsdienol, are expected to have identical boiling and melting points.[5] This is because the intermolecular forces (van der Waals forces and hydrogen bonding) are of the same magnitude for both enantiomers. Consequently, the energy required to overcome these forces during a phase transition is the same.

Differences in physical properties between stereoisomers become apparent in the case of diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different spatial arrangements of their atoms and thus can exhibit different physical properties, including boiling points, melting points, and solubilities. However, as Ipsdienol only possesses one stereocenter, it does not have diastereomers.

The primary way in which the stereochemistry of Ipsdienol is distinguished experimentally is through its interaction with plane-polarized light, a property known as optical activity. The (S)-(+)-enantiomer rotates plane-polarized light in a clockwise direction, while the (R)-(-)-enantiomer rotates it in a counter-clockwise direction to an equal extent.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of Ipsdienol, with a focus on its boiling point. The established values, along with robust experimental methodologies for their determination, offer a solid foundation for researchers and scientists working with this important semiochemical. A clear understanding of these properties, coupled with an appreciation for the influence of stereochemistry, is essential for the successful application of Ipsdienol in both research and commercial contexts.

References

2-Methyl-6-methyleneocta-2,7-dien-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol)

Introduction

This compound, commonly known as ipsdienol, is a naturally occurring terpenoid alcohol. It is a significant component of the aggregation pheromone of several bark beetle species in the genus Ips, such as the California five-spined ips (Ips confusus).[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological significance, and potential applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Ipsdienol is an unsaturated alcohol with the molecular formula C10H16O.[2][3][4][5][6][7][8] Its structure features a chiral center at the C4 position, leading to the existence of two enantiomers, (+)-ipsdienol and (-)-ipsdienol, which can exhibit different biological activities. The racemic mixture is often referred to as (±)-Ipsdienol.[2][3]

Molecular and Physical Data Summary:

PropertyValueSource(s)
Molecular Formula C10H16O[2][4][7]
Molecular Weight 152.2334 g/mol [2][3][5]
CAS Registry Number 14434-41-4[2][3][7]
Boiling Point 233.6 ± 9.0 °C (at 760 Torr)[4][5]
Density 0.870 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[5]
Flash Point 92.2 ± 15.0 °C[5]

Synthesis of (±)-Ipsdienol

An efficient synthesis of racemic ipsdienol can be achieved from the readily available monoterpene, myrcene.[1] The process involves an allylic rearrangement, which is a key step in obtaining the desired product.

Experimental Protocol:
  • Epoxidation of Myrcene: Myrcene is first oxidized to myrcene epoxide.

  • Conversion to (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol: The epoxide is then treated with an organoselenium reagent to yield (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol.[1]

  • Allylic Rearrangement: A direct acid-catalyzed rearrangement of the resulting alcohol is challenging due to its lability. Therefore, an indirect method is employed:

    • The alcohol is treated with thionyl chloride in ether to produce a mixture of chlorides.

    • This mixture is then treated with silver oxide in acetic acid to form a mixture of acetates.

    • Finally, reduction of the acetate mixture with lithium aluminum hydride yields a mixture of the starting alcohol and ipsdienol.[1]

  • Purification: The two alcohols can be separated by gas-liquid chromatography (GLC).[1]

Synthesis Workflow Diagram:

SynthesisWorkflow Myrcene Myrcene Epoxide Myrcene Epoxide Myrcene->Epoxide Oxidation Alcohol_IV (E)-2-methyl-6- methyleneocta-3,7-dien-2-ol Epoxide->Alcohol_IV Organoselenium Reagent Chlorides Mixture of Chlorides Alcohol_IV->Chlorides Thionyl Chloride Acetates Mixture of Acetates Chlorides->Acetates Silver Oxide, Acetic Acid Product_Mixture Mixture of Alcohols (IV and I) Acetates->Product_Mixture LiAlH4 Reduction Ipsdienol 2-Methyl-6-methyleneocta- 2,7-dien-4-ol (Ipsdienol) Product_Mixture->Ipsdienol GLC Separation

Caption: Synthesis of Ipsdienol from Myrcene.

Biological Significance and Applications

The primary role of ipsdienol in nature is as a pheromone for bark beetles.[1] This biological activity has led to its use in insect pest management programs, where it can be used to monitor and control beetle populations.

Beyond its role as a semiochemical, the structural features of ipsdienol, including its double bonds and hydroxyl group, make it a candidate for various chemical transformations.[8] This reactivity suggests potential applications in:

  • Perfumery and Flavoring: Many terpenoids are known for their aromatic properties.[8]

  • Pharmaceuticals: The potential for antimicrobial or antifungal properties is an area for further investigation.[8] It is also noted as a pesticide active substance.[7]

Spectroscopic Data

The structural elucidation of ipsdienol is supported by various spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for its identification and characterization.[7] The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference mass spectra for ipsdienol.[2]

Conclusion

This compound is a molecule of significant interest due to its role in chemical ecology and its potential for broader applications in the chemical industry. Understanding its synthesis and properties is crucial for leveraging its utility in both pest management and as a versatile chemical intermediate.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol from Myrcene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a known terpene alcohol, from the readily available monoterpene hydrocarbon, myrcene. The synthesis involves a multi-stage process including epoxidation, organoselenium-mediated rearrangement, and a subsequent allylic rearrangement through chloride and acetate intermediates. This guide is designed to offer researchers a detailed and reliable method, complete with explanations for the experimental choices and visual aids to illustrate the workflow and chemical transformations.

Introduction

This compound is a significant terpene alcohol, notably identified as a component of the pheromone of the California five-spined Ips (Ips confusus)[1]. Its synthesis is of interest for applications in chemical ecology and pest management research. Myrcene, an abundant and renewable monoterpene, serves as an excellent and cost-effective starting material for the synthesis of various complex terpenes[2][3].

This document outlines an efficient synthetic route to racemic this compound from myrcene. The described methodology follows a multi-step pathway involving an initial epoxidation of myrcene, followed by a Sharpless organoselenium reagent-mediated conversion to an allylic alcohol, and a final, indirect allylic rearrangement to yield the target compound[1][4]. The indirect rearrangement is necessitated by the acid-lability of the intermediate alcohol, (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol[1][4].

Overall Synthesis Workflow

The synthesis of this compound from myrcene can be visualized as a four-stage process. The following diagram illustrates the key transformations from the starting material to the final product.

Synthesis_Workflow Myrcene Myrcene (II) Epoxide Myrcene Epoxide (III) Myrcene->Epoxide Oxidation Allylic_Alcohol_1 (E)-2-methyl-6-methyleneocta- 3,7-dien-2-ol (IV) Epoxide->Allylic_Alcohol_1 Organoselenium Reagent Chloride_Mixture Chloride Mixture (V & VI) Allylic_Alcohol_1->Chloride_Mixture Thionyl Chloride Acetate_Mixture Acetate Mixture (VII & VIII) Chloride_Mixture->Acetate_Mixture Silver Oxide, Acetic Acid Final_Product 2-Methyl-6-methyleneocta- 2,7-dien-4-ol (I) Acetate_Mixture->Final_Product LiAlH4 Reduction

Caption: Overall workflow for the synthesis of this compound.

Chemical Reaction Pathway

The chemical transformations involved in this synthesis are detailed below. The process begins with the epoxidation of myrcene, followed by a selenium-mediated ring-opening and subsequent allylic rearrangement.

Caption: Chemical reaction pathway for the synthesis.

Experimental Protocols

4.1. Materials and Equipment

  • Myrcene

  • Ethanol

  • Diphenyl diselenide (C₆H₅SeSeC₆H₅)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • 30% Hydrogen peroxide (H₂O₂)

  • Thionyl chloride (SOCl₂)

  • Dry ether

  • Acetic acid

  • Silver oxide (Ag₂O)

  • Lithium aluminum hydride (LiAlH₄)

  • Magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium chloride (NaCl) solution

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

  • Gas-liquid chromatography (GLC) and Nuclear Magnetic Resonance (NMR) for analysis

4.2. Step-by-Step Synthesis Protocol

Step 1: Synthesis of (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol (IV) from Myrcene Epoxide (III)

  • Preparation of the Selenium Anion: In a suitable reaction flask, prepare a solution of the selenium anion from 27.2 g of diphenyl diselenide and 6.75 g of sodium borohydride in 450 ml of ethanol[1].

  • Reaction with Myrcene Epoxide: To the prepared selenium anion solution, add 23 g of myrcene epoxide (III) dissolved in 25 ml of ethanol[1].

  • Reflux: Stir and heat the mixture under reflux for 2 hours[1].

  • Oxidation: After cooling, dilute the mixture with THF. Add 166 ml of 30% H₂O₂ dropwise to the stirred and cooled mixture over 1 hour, maintaining the temperature below 20°C[1].

  • Stirring: Continue stirring for 5 hours at room temperature[1].

  • Work-up: Dilute the reaction mixture with water and extract with ether. Wash the ether extract several times with a Na₂CO₃ solution, dry over MgSO₄, and evaporate the solvent[1].

  • Purification: Distill the residue in vacuo to obtain the product (IV).

Step 2: Synthesis of a Mixture of Chlorides (V and VI)

  • Reaction Setup: In a flask with an ice-cooled and stirred solution of 12 g of (IV) in 300 ml of dry ether, add 12.0 g of thionyl chloride dropwise at 0-5°C[1].

  • Reaction Time: Stir the mixture for an additional hour at 0°C[1].

  • Concentration: Concentrate the mixture in vacuo to obtain a crude oily mixture of chlorides (V and VI).

    • Note: This mixture is thermally unstable and should be used in the next step without further purification[1][4].

Step 3: Synthesis of a Mixture of Acetates (VII and VIII)

  • Reaction with Silver Oxide: Dissolve the crude chloride mixture in 160 ml of acetic acid and treat with freshly prepared silver oxide at room temperature[1].

  • Heating: Continue stirring for 30 minutes at room temperature and then for 10 minutes at 80°C[1].

  • Work-up: After cooling, dilute the mixture with ether and filter. Wash the ether solution with water, NaHCO₃ solution, and NaCl solution. Dry over MgSO₄ and concentrate[1].

  • Purification: Distill the residue to obtain a mixture of acetates (VII and VIII)[1].

Step 4: Reduction to Obtain this compound (I)

  • Reduction: Reduce the acetate mixture with lithium aluminum hydride. This will yield a mixture of two alcohols: the starting allylic alcohol (IV) and the desired product (I)[1]. The ratio of IV to I is approximately 1:3 as determined by GLC and NMR[1][4].

  • Separation and Purification:

    • The two alcohols are separable by GLC but not easily by TLC[1].

    • For preparative scale separation, acetylate the alcohol mixture with acetic anhydride-pyridine. The secondary alcohol (I) will be acetylated to form acetate (VIII), while the tertiary alcohol (IV) remains unchanged[4].

    • This mixture of (IV) and (VIII) can be readily separated by chromatography over alumina[4].

    • Finally, reduce the purified acetate (VIII) with lithium aluminum hydride to obtain the pure pheromone (I) as a racemate[4].

Results and Discussion

The successful synthesis of this compound from myrcene hinges on the careful execution of each step. The initial epoxidation of myrcene is a standard procedure. The subsequent organoselenium-mediated rearrangement is a key step that transforms the epoxide into the allylic alcohol (IV)[1].

A critical aspect of this synthesis is the indirect allylic rearrangement of alcohol (IV) to the final product (I). A direct conversion is challenging due to the acid-lability of (IV)[1][4]. The conversion to a mixture of chlorides followed by acetates provides a viable pathway for this rearrangement. The final reduction with LiAlH₄ yields the target alcohol along with some of the starting rearranged alcohol, necessitating a final purification step for obtaining the pure product.

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepKey ReagentsReaction ConditionsProduct(s)Expected Yield
1Myrcene Epoxide, C₆H₅SeSeC₆H₅, NaBH₄, H₂O₂Reflux for 2h, then oxidation below 20°C(E)-2-methyl-6-methyleneocta-3,7-dien-2-ol (IV)72%[1]
2Alcohol (IV), Thionyl Chloride0-5°C in dry etherMixture of Chlorides (V & VI)Crude, used directly
3Chloride Mixture, Silver Oxide, Acetic AcidRoom temp, then 80°CMixture of Acetates (VII & VIII)72%[1]
4Acetate Mixture, LiAlH₄Standard reduction conditionsMixture of Alcohols (I & IV)Ratio of I:IV is approx. 3:1[1]

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Gas-Liquid Chromatography (GLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The spectral data should be compared with published data for confirmation[4].

Conclusion

This application note details a robust and well-documented protocol for the synthesis of this compound from myrcene. By following the outlined steps, researchers can reliably produce this valuable terpene alcohol for various scientific applications. The provided explanations for the experimental choices and the visual representations of the workflow and reaction pathway aim to enhance the reproducibility and understanding of the synthesis.

References

Application Note: A Practical Laboratory-Scale Synthesis of (±)-Ipsdienol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ipsdienol

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a naturally occurring monoterpene alcohol. It is a crucial component of the aggregation pheromones used by several species of bark beetles in the genus Ips, which are significant pests in coniferous forests.[1] The specific stereochemistry of ipsdienol is vital for its biological activity, with different species producing and responding to different enantiomeric ratios.[2][3] For instance, (4S)-(+)-ipsdienol is a key pheromone component for the California five-spined ips, Ips paraconfusus.[4] The ability to synthesize ipsdienol in the laboratory is essential for research into insect chemical ecology, the development of pest management strategies (e.g., lure-and-trap systems), and for providing analytical standards.[5]

This application note provides a detailed, step-by-step protocol for the synthesis of racemic (±)-ipsdienol. The chosen synthetic strategy is based on the well-established and reliable isoprenylation of an aldehyde, specifically the addition of an isoprenyl organometallic reagent to 3-methyl-2-butenal (also known as methylcrotonaldehyde).[6][7] This approach is robust, scalable, and utilizes readily available starting materials, making it highly suitable for a standard organic chemistry laboratory.

Synthetic Strategy: The Logic of Carbon-Carbon Bond Formation

The core of this synthesis is the formation of a key carbon-carbon bond between an isoprenyl nucleophile and an aldehyde electrophile. Myrcene, a structurally similar monoterpene found in host pines, is a known biological precursor to ipsdienol, and many syntheses start from this compound.[8][9][10] However, for a direct and controlled construction, the reaction between a C5 "isoprene synthon" and a C5 aldehyde is highly efficient.[1][11]

Our selected protocol involves the in-situ formation of an organozinc reagent from 2-(bromomethyl)buta-1,3-diene. This nucleophilic species then attacks the electrophilic carbonyl carbon of 3-methyl-2-butenal. This method is advantageous because organozinc reagents are generally less reactive and more functional-group tolerant than their Grignard or organolithium counterparts, which can help minimize side reactions. The reaction successfully assembles the C10 carbon skeleton of ipsdienol in a single, efficient step.[6]

Quantitative Data and Reagent Overview

The following table summarizes the key reagents, their properties, and the quantities required for a representative laboratory-scale synthesis.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
Zinc dustZn65.381.63 g25.02.5
2-(Bromomethyl)buta-1,3-dieneC₅H₇Br147.011.47 g10.01.0
3-Methyl-2-butenalC₅H₈O84.120.84 g (0.98 mL)10.01.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11~40 mL--
(±)-Ipsdienol (Product)C₁₀H₁₆O152.231.52 g10.01.0 (Theor.)

Detailed Experimental Protocol

This protocol outlines the synthesis of racemic (±)-ipsdienol. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Glassware: 100 mL three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, round-bottom flasks for collection, glass column for chromatography.

  • Reagents: Zinc dust (<10 µm, activated), 2-(bromomethyl)buta-1,3-diene, 3-methyl-2-butenal, anhydrous tetrahydrofuran (THF), diethyl ether (Et₂O), saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄), silica gel (230-400 mesh), hexane, and ethyl acetate.

  • Equipment: Magnetic stir plate, heating mantle, rotary evaporator, inert gas line (Nitrogen or Argon), TLC plates (silica gel 60 F₂₅₄).

Safety Precautions
  • Solvents: Anhydrous THF and diethyl ether are extremely flammable and can form explosive peroxides. Work in a fume hood away from ignition sources and use freshly opened or tested solvents.

  • Reagents: 2-(bromomethyl)buta-1,3-diene is a lachrymator and irritant. 3-Methyl-2-butenal is flammable and an irritant. Handle with care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Reaction: The formation of the organozinc reagent can be exothermic. Maintain control over the reaction temperature.

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Isoprenylzinc Reagent

  • Set up a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen.

  • To the flask, add zinc dust (1.63 g, 25.0 mmol).

  • Add 20 mL of anhydrous THF to the flask.

  • In a separate, dry vial, prepare a solution of 2-(bromomethyl)buta-1,3-diene (1.47 g, 10.0 mmol) in 10 mL of anhydrous THF.

  • Using a syringe, add approximately 1 mL of the bromide solution to the stirring zinc suspension. The reaction may need gentle warming to initiate, which can be observed by a slight bubbling or color change.

  • Once initiated, add the remainder of the bromide solution dropwise over 20-30 minutes to maintain a gentle reflux.

  • After the addition is complete, stir the resulting greyish suspension at room temperature for an additional 60 minutes to ensure complete formation of the organozinc reagent.

Causality Note: Performing the reaction under an inert atmosphere is critical. Organometallic reagents are highly reactive towards oxygen and water, which would quench the nucleophile and drastically reduce the yield.

Step 2: Reaction with 3-Methyl-2-butenal

  • Prepare a solution of 3-methyl-2-butenal (0.84 g, 10.0 mmol) in 10 mL of anhydrous THF.

  • Cool the isoprenylzinc suspension to 0 °C using an ice-water bath.

  • Add the aldehyde solution dropwise to the cold, stirring suspension over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system until the starting aldehyde spot has been consumed.

Causality Note: The slow, cold addition of the aldehyde is crucial for controlling the exothermic reaction. This minimizes the formation of side products and ensures a higher yield of the desired alcohol.

Step 3: Work-up and Extraction

  • Cool the reaction mixture again to 0 °C and quench it by slowly adding 20 mL of saturated aqueous NH₄Cl solution. This will hydrolyze any remaining organozinc reagent and protonate the alkoxide product.

  • Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake well.

  • Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.

  • Combine all organic extracts and wash them sequentially with 20 mL of water and 20 mL of brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Step 4: Purification

  • Purify the crude oil by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate in hexane and gradually increasing to 10%).

  • Collect fractions and analyze them by TLC. Combine the fractions containing the pure ipsdienol.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield (±)-ipsdienol as a colorless to pale yellow oil. A typical yield for this procedure is in the range of 60-75%.

Product Characterization

The identity and purity of the synthesized ipsdienol must be confirmed by spectroscopic methods.[10][12]

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will include signals for the vinyl protons (~4.9-6.0 ppm), the carbinol proton (-CHOH) as a triplet around 4.2 ppm, the methyl groups attached to the double bond (~1.7 ppm), and the methylene protons.[13][14]

  • ¹³C NMR (CDCl₃, 100 MHz): Characteristic signals will appear for the alcohol carbon (~72 ppm) and the four sp² carbons of the two double bonds (~110-148 ppm).

  • GC-MS (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns include the loss of water (M-18) to give a peak at m/z = 134, and other characteristic fragments.[4]

  • IR (neat): A broad absorption band around 3350 cm⁻¹ (O-H stretch), and sharp peaks around 3080 cm⁻¹ (=C-H stretch), 1645 cm⁻¹ (C=C stretch), and 890 cm⁻¹ (=CH₂ bend).

Workflow Visualization

The following diagram provides a high-level overview of the entire synthesis and purification workflow.

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_synthesis Step 2: Synthesis cluster_workup Step 3: Work-up cluster_purification Step 4: Purification & Analysis A Activate Zinc & Prepare 2-(bromomethyl)buta-1,3-diene solution in anhydrous THF B In-situ formation of Isoprenylzinc Reagent A->B C Add 3-Methyl-2-butenal solution at 0 °C B->C D Reaction at RT for 2h C->D E Quench with aq. NH4Cl D->E F Extract with Diethyl Ether E->F G Wash, Dry, & Concentrate F->G H Flash Column Chromatography (Silica Gel, Hexane/EtOAc) G->H I Characterization (NMR, GC-MS, IR) H->I J Pure (±)-Ipsdienol I->J

Caption: Workflow for the laboratory synthesis of (±)-Ipsdienol.

References

Applications of 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol) in Pest Management: A Technical Guide for Researchers and Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ipsdienol in Bark Beetle Chemical Ecology

2-Methyl-6-methyleneocta-2,7-dien-4-ol, more commonly known as ipsdienol, is a naturally occurring monoterpene alcohol that functions as a critical component of the aggregation pheromone for several species of bark beetles in the genus Ips. These beetles are significant pests of coniferous forests worldwide, capable of causing widespread tree mortality during outbreaks. Male pioneer beetles initiate attacks on host trees and, in the process of feeding, produce and release a blend of volatile compounds, including ipsdienol, that attract both male and female conspecifics to the host tree. This mass aggregation allows the beetles to overcome the tree's natural defense mechanisms, leading to successful colonization and reproduction.

The stereochemistry of ipsdienol is crucial to its biological activity. The two main enantiomers, (+)-ipsdienol and (-)-ipsdienol, can have different effects on various Ips species and their predators, highlighting the specificity of chemical communication in these insects. Understanding the nuanced roles of ipsdienol and its synergy with other semiochemicals is fundamental to its effective application in integrated pest management (IPM) programs. This guide provides detailed application notes and protocols for the use of ipsdienol in the monitoring and management of bark beetle populations.

Mechanism of Action: A Multi-component Signaling System

The attraction of bark beetles to a host tree is not mediated by ipsdienol alone but by a complex blend of semiochemicals. The complete pheromone bouquet often includes other beetle-produced compounds and host tree volatiles. The precise composition of this blend can vary by beetle species, geographic location, and even the stage of host colonization.

A simplified behavioral cascade in response to the aggregation pheromone can be visualized as follows:

cluster_0 Pioneer Beetle Attack cluster_1 Pheromone Component Release cluster_2 Conspecific Response & Behavior Pioneer Male Pioneer Beetle Initiates Attack Ipsdienol Ipsdienol (Aggregation Signal) Pioneer->Ipsdienol Releases Ipsenol Ipsenol (Synergist) Pioneer->Ipsenol Releases cis_Verbenol cis-Verbenol (Synergist) Pioneer->cis_Verbenol Releases Host_Volatiles Host Volatiles (α-pinene, Ethanol) (Kairomone/Synergist) Pioneer->Host_Volatiles Releases Attraction Attraction of Male & Female Conspecifics Ipsdienol->Attraction Ipsenol->Attraction cis_Verbenol->Attraction Host_Volatiles->Attraction Mass_Attack Mass Attack & Overcoming Tree Defenses Attraction->Mass_Attack Colonization Successful Colonization & Reproduction Mass_Attack->Colonization

Caption: Simplified workflow of bark beetle aggregation mediated by ipsdienol and other semiochemicals.

The synergistic and sometimes antagonistic interactions between these compounds are critical for an effective response. For instance, for the European spruce bark beetle (Ips typographus), a combination of ipsdienol, cis-verbenol, and 2-methyl-3-buten-2-ol is highly attractive.[1] The absence or incorrect ratio of any of these components can significantly reduce the lure's effectiveness.

Applications in Pest Management

The primary applications of ipsdienol in pest management are for population monitoring and mass trapping.

  • Monitoring: Pheromone-baited traps are invaluable tools for detecting the presence of pest species, determining their geographic distribution, and monitoring their population dynamics over time. This information is crucial for risk assessment and for timing control interventions.

  • Mass Trapping: In this strategy, a high density of pheromone traps is deployed to capture a large number of beetles, thereby reducing the population available to attack host trees. Mass trapping is most effective when beetle populations are at low to moderate levels and as part of a broader IPM strategy that includes sanitation and other control measures.

  • Push-Pull Strategy: This more advanced approach combines the use of attractant pheromones ("pull") with anti-attractant or repellent semiochemicals ("push"). The repellents are applied to or near valuable trees to deter beetle attacks, while the attractant-baited traps are placed at a distance to lure the beetles away and capture them.

Protocols for Field Application

Protocol 1: Standardized Monitoring of Ips Species Using Multi-Funnel Traps

This protocol outlines the standard procedure for deploying multi-funnel traps baited with ipsdienol-based lures for monitoring bark beetle populations.

Materials:

  • Multi-funnel traps (8 or 12 funnel units)

  • Ipsdienol-based lures (species-specific blend)

  • Collection cups for traps

  • Propylene glycol-based antifreeze (unscented) or a saline solution with a drop of unscented soap

  • Rope or wire for hanging traps

  • GPS unit for recording trap locations

  • Data sheets or a mobile data collection device

Procedure:

  • Trap Assembly: Assemble the multi-funnel traps according to the manufacturer's instructions. Ensure the funnels are properly seated and the collection cup is securely attached.

  • Lure Placement: Attach the pheromone lure(s) to the trap as recommended by the supplier. Typically, lures are hung from the lid or halfway down the funnel assembly.[2] Do not open or puncture controlled-release pouches or bubble caps.

  • Trap Deployment:

    • Timing: Deploy traps before the anticipated flight period of the target beetle species. This is often in the early spring as temperatures consistently exceed the flight threshold for the species.

    • Location: Place traps in areas where susceptible host trees are present. For general monitoring, a grid system can be used. For targeted monitoring, place traps near areas with recent beetle activity.

    • Spacing: Maintain a minimum distance of 20-30 meters between traps to avoid interference.

    • Height: Hang traps so that the collection cup is approximately 1.5-2.0 meters above the ground.[3] In some cases, canopy deployment may be necessary for certain species.

  • Trap Servicing:

    • Add approximately 250-500 mL of antifreeze or saline solution to the collection cup to preserve captured insects.

    • Check traps weekly or bi-weekly, depending on the expected beetle flight and weather conditions.

    • During each check, empty the collection cup into a labeled container for later identification and counting.

    • Replace lures according to their specified field life, which is typically 30-90 days depending on the formulation and environmental conditions.[4]

  • Data Collection: For each trap at each servicing interval, record the date, trap ID, location, and the number of target and non-target insects captured.

Protocol 2: Mass Trapping for Population Reduction

This protocol is an extension of the monitoring protocol, with the primary difference being the increased density of traps.

Procedure:

  • Follow steps 1-3 from Protocol 1 for trap assembly and initial deployment.

  • Trap Density: The density of traps required for effective mass trapping will vary depending on the pest pressure and the specific objectives. A common starting point is a grid of traps with a spacing of 50-100 meters.

  • Trap Placement: Concentrate traps in areas of high beetle pressure, such as along the leading edge of an infestation or in areas with a high volume of susceptible host material (e.g., wind-thrown trees).

  • Servicing and Maintenance: Due to the potentially large number of captured beetles, traps may need to be serviced more frequently to prevent them from filling up.

  • Duration: Maintain the mass trapping effort throughout the entire flight period of the target beetle species.

Lure Formulations and Efficacy

The efficacy of ipsdienol-based lures is highly dependent on the complete blend of semiochemicals. The following table summarizes common lure components for several economically important Ips species.

Target SpeciesKey Pheromone ComponentsHost Volatile SynergistsNotes
Ips typographus cis-Verbenol, 2-Methyl-3-buten-2-ol, Ipsdienolα-pineneThis is a well-established lure combination for the European spruce bark beetle.[1]
Ips pini Ipsdienol, Lanieroneα-pineneThe enantiomeric ratio of ipsdienol can be critical for maximizing trap catches and minimizing the capture of non-target predators.
Ips confusus Ipsdienol, Ipsenol, cis-VerbenolMyrceneOne of the first Ips species for which the aggregation pheromone was identified.
Ips avulsus Ipsdienol, Lanieroneα-pineneStudies have shown that the response to different enantiomers of ipsdienol can depend on the presence of other semiochemicals in the lure.[5][6]
Ips calligraphus Ipsdienol, cis-Verbenol, trans-Verbenolα-pinene, EthanolA more complex blend is often required for this species.
Ips grandicollis Ipsenolα-pinene, EthanolIpsdienol can have a synergistic or inhibitory effect depending on the context.

Laboratory Synthesis of Racemic Ipsdienol

For research purposes, a laboratory-scale synthesis of racemic ipsdienol can be performed. One common method involves the isoprenylation of 3-methyl-2-butenal.

cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product Isoprene Isoprene Metallation Metallation of Isoprene (e.g., with potassium amide) Isoprene->Metallation Aldehyde 3-Methyl-2-butenal Coupling Coupling with 3-Methyl-2-butenal Aldehyde->Coupling Metallation->Coupling Ipsdienol Racemic Ipsdienol Coupling->Ipsdienol

Caption: A generalized workflow for the synthesis of racemic ipsdienol.

Disclaimer: The following is a conceptual outline and should be adapted and performed by a qualified chemist in a properly equipped laboratory with all necessary safety precautions.

Materials:

  • Isoprene

  • 3-methyl-2-butenal

  • A strong base (e.g., potassium amide)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line)

  • Standard laboratory glassware

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • Preparation of the Isoprenyl Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the strong base in the anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add isoprene to the cooled solution with stirring. Allow the reaction to proceed for a specified time to form the isoprenyl anion.

  • Coupling Reaction: To the solution of the isoprenyl anion, slowly add a solution of 3-methyl-2-butenal in the anhydrous solvent while maintaining the low temperature.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure racemic ipsdienol.

  • Characterization: Confirm the identity and purity of the synthesized ipsdienol using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion and Future Directions

This compound (ipsdienol) is a powerful tool in the integrated pest management of Ips bark beetles. Its effective use relies on a thorough understanding of the chemical ecology of the target species, including the synergistic and antagonistic effects of other semiochemicals. The protocols provided in this guide offer a starting point for researchers and pest management professionals to implement monitoring and control programs.

Future research should continue to focus on optimizing lure blends for specific target species and geographic regions, as well as developing more effective and environmentally friendly controlled-release technologies. The exploration of "push-pull" strategies that incorporate anti-attractants holds significant promise for enhancing the efficacy of bark beetle management programs and reducing reliance on conventional insecticides.

References

Application Notes and Protocols for 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol) as an Insect Pheromone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and pest management professionals on the application of 2-methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as Ipsdienol, a critical aggregation pheromone for numerous bark beetle species of the genus Ips. This guide delves into the biosynthesis and olfactory reception of Ipsdienol, offering detailed, field-proven protocols for its use in insect monitoring and management. Furthermore, it outlines laboratory-based methodologies, including electroantennography (EAG) and behavioral bioassays, to assess insect responses to this semiochemical. The content is structured to provide not only procedural steps but also the scientific rationale behind these experimental designs, ensuring both technical accuracy and practical applicability.

Introduction: The Chemical Ecology of Ipsdienol

This compound (Ipsdienol) is a monoterpenoid alcohol that functions as a powerful aggregation pheromone for many species of bark beetles in the genus Ips, which are significant pests of coniferous forests worldwide.[1] Male pioneer beetles initiate attacks on host trees and, upon feeding, begin to produce and release Ipsdienol. This chemical signal attracts both males and females to the host tree, coordinating a mass attack that can overcome the tree's defenses.[2]

The biological activity of Ipsdienol is highly dependent on its stereochemistry. It exists as two enantiomers: (+)-Ipsdienol and (-)-Ipsdienol. Different Ips species have evolved to produce and respond to specific enantiomeric ratios of Ipsdienol, a mechanism that helps in maintaining reproductive isolation between sympatric species. For instance, western North American populations of Ips pini produce predominantly (R)-(-)-ipsdienol, while eastern populations produce higher proportions of (S)-(+)-ipsdienol.[3]

Furthermore, the behavioral response to Ipsdienol is often modulated by the presence of other semiochemicals, creating a complex chemical language. These can include other pheromone components like ipsenol and lanierone, as well as host tree volatiles such as α-pinene and ethanol.[4][5] Understanding this "semiochemical context" is crucial for developing effective attractants for monitoring and management programs.[6]

Biosynthesis and Olfactory Reception

De Novo Biosynthesis of Ipsdienol

Contrary to early beliefs that bark beetles sequester and modify host plant monoterpenes, it is now established that many Ips species biosynthesize Ipsdienol de novo via the mevalonate pathway.[7] This process occurs primarily in the anterior midgut of male beetles and is induced by feeding on host phloem.[7] The biosynthetic pathway begins with acetyl-CoA and proceeds through key isoprenoid intermediates. A critical step involves the hydroxylation of myrcene by a cytochrome P450 enzyme to produce Ipsdienol.[7]

Diagram: De Novo Biosynthesis of Ipsdienol

Biosynthesis cluster_pathway Mevalonate Pathway cluster_pheromone Pheromone Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Isopentenyl Pyrophosphate (IPP)->Geranyl Pyrophosphate (GPP) GPP GPP Myrcene Myrcene GPP->Myrcene Myrcene Synthase Ipsdienol Ipsdienol Myrcene->Ipsdienol Cytochrome P450 Hydroxylase

Caption: Simplified pathway of de novo Ipsdienol biosynthesis in Ips beetles.

Olfactory Signal Transduction

The perception of Ipsdienol begins at the insect's antenna, which is covered in porous sensory hairs called sensilla. Odorant molecules enter the sensilla and bind to odorant receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).[8][9] For example, in the spruce bark beetle Ips typographus, the receptor ItypOR49 is specifically tuned to respond to (R)-(-)-ipsdienol.[10]

The binding of Ipsdienol to its specific OR, which forms a complex with a highly conserved co-receptor (Orco), is believed to open a non-selective cation channel.[11] This leads to an influx of ions, causing a depolarization of the ORN membrane. The summed potential of many responding ORNs generates an electroantennogram (EAG) signal. If the depolarization is sufficient to reach the neuron's threshold, it fires action potentials that are transmitted to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.[9][12]

Diagram: Olfactory Signal Transduction Pathway

Olfactory_Pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) Ipsdienol Ipsdienol OBP OBP Ipsdienol->OBP Binding OR_Complex OR-Orco Complex OBP->OR_Complex Transport & Delivery Depolarization Membrane Depolarization OR_Complex->Depolarization Ion Channel Opening ORN_Membrane ORN Dendrite Membrane Action_Potential Action Potentials Depolarization->Action_Potential Signal Integration Brain Antennal Lobe (Brain) Action_Potential->Brain Transmission

Caption: Ipsdienol perception and signal transduction in an insect olfactory neuron.

Field Application Protocols

The primary application of Ipsdienol is in monitoring and managing bark beetle populations using pheromone-baited traps.

Trap Selection and Deployment

3.1.1. Trap Design: Two common and effective trap designs for Ips species are the multiple-funnel trap and the slot trap.[7][13]

  • Multiple-Funnel Traps (Lindgren Traps): These consist of a series of vertically stacked funnels. Beetles flying into the funnels are directed downwards into a collection cup. These traps are generally easier to transport and deploy.[13]

  • Slot Traps: These are single-piece, corrugated plastic traps that provide a larger surface area. Studies have shown that slot traps can capture greater numbers of Ips beetles compared to funnel traps.[7][13]

3.1.2. Deployment Protocol:

  • Spacing: Place traps at least 20-30 meters apart to avoid interference between pheromone plumes.

  • Height: Hang traps so that the midpoint is approximately 1.5-2.0 meters above the ground.[13]

  • Location: Position traps in open areas within or at the edge of susceptible forest stands, avoiding dense foliage that could obstruct the pheromone plume. Do not place traps directly on healthy, susceptible host trees, as this can cause unintended attacks.

  • Collection Cup: The collection cup at the bottom of the trap can be used for dry or wet trapping. For wet trapping, add a few centimeters of a propylene glycol-based antifreeze solution to kill and preserve captured beetles. A small amount of detergent can be added to break the surface tension.

Lure Formulation and Application

The effectiveness of a trap is highly dependent on the lure formulation. Ipsdienol is rarely used alone and is typically combined with other pheromones and host volatiles.

3.2.1. Lure Components:

  • Ipsdienol: The primary attractant. The enantiomeric ratio is critical and should be selected based on the target Ips species and geographic location.[3]

  • Ipsenol: Another key pheromone component for many Ips species.[14]

  • Lanierone: A pheromone component that can significantly increase the attractiveness of Ipsdienol for certain species like Ips pini.[15]

  • Host Volatiles: Ethanol and α-pinene are common host tree volatiles that act as kairomones, synergizing the attraction to the pheromone blend.[4][5]

3.2.2. Lure Application:

  • Commercial lures are typically formulated in controlled-release devices such as bubble caps or pouches. Do not puncture or open these devices, as this will disrupt the intended release rate.[15]

  • Attach the lures to the outside of the trap, as per the manufacturer's instructions. For funnel traps, this is often on one of the lower funnels.[15]

  • Use gloves when handling lures to avoid contamination.

  • Store unused lures in a freezer to preserve their shelf life.[15]

Quantitative Data: Lure Formulations and Trap Captures

The following tables summarize typical lure formulations and resulting trap capture data from field studies.

Table 1: Example Lure Formulations for Ips Species

Target SpeciesLure ComponentsTypical Release Rate (@ 25°C)Source
Ips pini (Eastern US)Racemic Ipsdienol, LanieroneIpsdienol: ~0.2 mg/day; Lanierone: ~0.01 mg/day[16]
Ips pini (Western US)97% (-)-Ipsdienol, LanieroneIpsdienol: ~0.2 mg/day; Lanierone: ~0.009 mg/day[16]
Ips avulsusRacemic Ipsdienol, LanieroneIpsdienol: ~110 µ g/day ; Lanierone: ~10 µ g/day [17]
Ips lecontei50% (-)-Ipsdienol, 50% (-)-Ipsenol, 83% (-)-cis-VerbenolIpsdienol: ~0.2 mg/day; Ipsenol: ~0.4 mg/day; cis-Verbenol: ~0.3-0.6 mg/day[16]

Table 2: Mean Trap Captures of Ips avulsus with Different Ipsdienol Lures

Lure Formulation (co-baited with Lanierone)Mean Daily Trap Capture (±SE) in TexasMean Daily Trap Capture (±SE) in LouisianaMean Daily Trap Capture (±SE) in FloridaSource
97% (-)-Ipsdienol0.2 ± 0.11.8 ± 0.61.2 ± 0.4[17]
Racemic (50%) Ipsdienol24.3 ± 8.013.5 ± 3.210.8 ± 2.1[17]

Data adapted from Strom et al. (2002). Note the logarithmic scale used in the original publication for the Y-axis, indicating a substantial difference in capture rates.[17]

Laboratory Application Protocols

Laboratory bioassays are essential for elucidating the behavioral and physiological responses of bark beetles to Ipsdienol and for screening new potential attractants or repellents.

Electroantennography (EAG)

EAG measures the summed electrical response of the antennal olfactory neurons to a volatile stimulus, providing a rapid assessment of whether an insect can detect a compound.

4.1.1. Materials:

  • AC/DC amplifier and data acquisition system (e.g., Syntech)

  • Glass capillary microelectrodes

  • Micromanipulators

  • Stereomicroscope

  • Purified, humidified air delivery system

  • Stimulus delivery controller

  • Pasteur pipettes and filter paper

  • Ipsdienol (specific enantiomers and racemic mixture)

  • Solvent (e.g., hexane)

  • Saline solution (e.g., 0.1 M KCl)

4.1.2. Protocol:

  • Electrode Preparation: Pull glass capillaries to a fine tip and fill with saline solution. Insert a chloridized silver wire into each electrode.

  • Antennal Preparation: Anesthetize an adult bark beetle by chilling. Carefully excise one antenna at its base.

  • Mounting: Mount the excised antenna between the two electrodes. Place the basal end of the antenna in contact with the reference electrode and insert the distal tip (after cutting a few segments to ensure good contact) into the recording electrode. Use conductive gel if necessary.

  • EAG Setup: Place the preparation under a continuous stream of purified, humidified air (charcoal-filtered).

  • Stimulus Preparation: Prepare a dilution series of Ipsdienol in hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). Apply 10 µL of each solution to a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control.

  • Stimulus Delivery: Insert the tip of the stimulus pipette into the humidified air stream directed at the antenna. Deliver a puff of air (e.g., 0.5 seconds) through the pipette.

  • Recording: Record the baseline potential for several seconds before the stimulus. The response to Ipsdienol will be a negative voltage deflection. Measure the peak amplitude of this deflection.

  • Data Analysis: Allow a recovery period (e.g., 60 seconds) between stimuli. Randomize the order of stimulus presentation. Normalize responses by subtracting the response to the solvent control. A dose-response curve can be generated by plotting the normalized EAG response against the logarithm of the stimulus concentration.

Behavioral Bioassay (Y-Tube Olfactometer)

A Y-tube olfactometer is a simple and effective tool for assessing the behavioral choice of an insect between two odor sources.

4.2.1. Materials:

  • Glass Y-tube olfactometer

  • Airflow meter and pump

  • Charcoal and water flasks for air purification and humidification

  • Odor sources (e.g., filter paper treated with Ipsdienol)

  • Test insects (adult bark beetles)

4.2.2. Protocol:

  • Setup: Connect the olfactometer to a purified, humidified air source. Split the airflow equally between the two arms of the 'Y'. Adjust the flow rate to be appropriate for the test insect (e.g., 200-400 mL/min).

  • Odor Source Preparation: In one arm, place a filter paper treated with a specific dose of Ipsdienol in solvent. In the other arm, place a filter paper treated with the solvent alone (control).

  • Insect Acclimation: Keep beetles in a clean environment for a period before the assay (e.g., 1-2 hours) without exposure to pheromones.

  • Bioassay: Introduce a single beetle at the base of the Y-tube.

  • Data Collection: Record which arm the beetle first enters and whether it walks a set distance (e.g., two-thirds of the way) up that arm within a specified time (e.g., 5 minutes). A beetle that does not make a choice within the time limit is recorded as a "no choice".

  • Replication: Test a sufficient number of beetles (e.g., 30-50). After every few beetles, rotate the Y-tube 180 degrees to control for any positional bias. Replace the odor sources periodically.

  • Data Analysis: Use a Chi-square test or a binomial test to determine if the number of beetles choosing the treatment arm is significantly different from those choosing the control arm.

Conclusion

This compound (Ipsdienol) is a cornerstone semiochemical in the chemical ecology of Ips bark beetles. Its effective use in research and pest management hinges on a thorough understanding of its biological context, including stereochemistry, biosynthesis, and interaction with other semiochemicals. The protocols outlined in this guide provide a robust framework for both field deployment in monitoring and management programs and for detailed laboratory investigations into insect olfactory responses. By integrating these field and lab-based approaches, researchers can continue to refine our understanding of this critical pheromone and develop more effective and environmentally sound strategies for managing bark beetle populations.

References

Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a key component of the aggregation pheromone of several bark beetle species of the genus Ips.[1] The controlled synthesis of specific enantiomers of this terpene alcohol is of significant interest for applications in pest management and ecological studies.[2][3] This guide details a robust and highly selective synthetic protocol, discusses the underlying chemical principles, and provides in-depth experimental procedures suitable for researchers in organic synthesis, chemical ecology, and drug development. The featured methodology is the Corey-Bakshi-Shibata (CBS) reduction, a reliable method for the asymmetric reduction of prochiral ketones.[4][5]

Introduction: The Significance of Chiral Pheromones

This compound, commonly known as ipsdienol, is a chiral monoterpenoid alcohol.[6][7] The stereochemistry of ipsdienol is crucial for its biological activity, as different enantiomers can elicit different behavioral responses in bark beetles, ranging from attraction to repulsion.[1] Therefore, the ability to synthesize enantiomerically pure forms of ipsdienol is essential for the development of effective and species-specific pest control strategies.[8]

The synthesis of chiral molecules presents a significant challenge in organic chemistry. Traditional synthetic methods often produce a racemic mixture (an equal mixture of both enantiomers), which can be difficult and costly to separate. Enantioselective synthesis, by contrast, aims to produce a single enantiomer in high purity, thereby avoiding the need for resolution.

Strategic Approach: The Corey-Bakshi-Shibata (CBS) Reduction

Several methods have been developed for the enantioselective synthesis of ipsenol and its derivatives, including the use of chiral boron reagents and organocatalysis.[9][10] This guide focuses on the Corey-Bakshi-Shibata (CBS) reduction, a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[4][11] The CBS reduction employs a chiral oxazaborolidine catalyst, which directs the delivery of a hydride from a borane reagent to one face of the ketone, resulting in a high degree of enantioselectivity.[5][12]

The key advantages of the CBS reduction include:

  • High Enantioselectivity: Typically achieves high enantiomeric excess (ee).[5]

  • Predictable Stereochemistry: The absolute stereochemistry of the product alcohol is determined by the chirality of the CBS catalyst used.[12]

  • Broad Substrate Scope: Effective for a wide range of ketones.[11]

  • Mild Reaction Conditions: The reaction is typically carried out under mild conditions.[12]

Synthetic Strategy Overview

The enantioselective synthesis of this compound via the CBS reduction involves a multi-step sequence starting from commercially available materials. The key step is the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-6-methyleneocta-2,7-dien-4-one (ipsdienone).

Synthesis_Overview cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_reagents Key Reagents Myrcene Myrcene Ipsdienone Ipsdienone Myrcene->Ipsdienone Oxidation Chiral_Alcohol (R)- or (S)-Ipsdienol Ipsdienone->Chiral_Alcohol CBS Reduction Oxidizing_Agent e.g., PCC, DMP CBS_Catalyst (R)- or (S)-CBS Catalyst BH3-THF CBS_Mechanism Catalyst (R)-CBS Catalyst Oxazaborolidine Complex { Chiral Lewis Acid Complex |  Ketone Coordination} Catalyst:f0->Complex:f0 Coordination Borane BH₃·THF Hydride Source Borane:f0->Complex:f0 Activation Ketone Ipsdienone Prochiral Substrate Ketone:f0->Complex:f0 Transition_State { Hydride Transfer |  Stereocontrolled Reduction} Complex:f1->Transition_State:f0 Intramolecular Product (S)-Ipsdienol Chiral Alcohol Transition_State:f1->Product:f0

References

Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the qualitative and quantitative analysis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a significant terpene alcohol, by gas chromatography (GC). Also known as Ipsdienol, this compound is a critical component in various research fields, including chemical ecology as an insect pheromone and in the fragrance industry.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methods for both direct injection and derivatization-based GC analysis. This document elucidates the causal reasoning behind experimental choices, ensuring scientific integrity and enabling reproducible results.

Introduction: The Analytical Challenge of Ipsdienol

This compound (Ipsdienol) is a chiral monoterpene alcohol with the molecular formula C₁₀H₁₆O.[1][2][3] Its volatility and thermal stability make it amenable to gas chromatography. However, the presence of a hydroxyl group can lead to peak tailing and potential interactions with the stationary phase of the GC column, which can affect quantification accuracy. Furthermore, in complex matrices such as essential oils or biological fluids, co-eluting compounds can interfere with its analysis.

This guide presents two primary approaches to address these challenges:

  • Direct GC Analysis: A straightforward method suitable for relatively clean samples and for rapid screening.

  • GC Analysis following Derivatization: A technique to improve peak shape, enhance thermal stability, and increase sensitivity by converting the polar hydroxyl group into a less polar silyl ether.[4]

The choice between these methods will depend on the sample matrix, the required level of sensitivity, and the specific analytical goals.

Direct Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is ideal for the initial identification and quantification of Ipsdienol in samples where the concentration is sufficiently high and the matrix is not overly complex.

Rationale for Method Parameters

The selection of the GC column and temperature program is critical for the successful separation of Ipsdienol from other volatile compounds. A mid-polarity column, such as a DB-5ms or HP-5ms, is recommended as it provides a good balance of retention and selectivity for a wide range of compounds, including terpene alcohols.[5] The temperature program is designed to ensure the elution of Ipsdienol in a reasonable time frame with good peak shape, while also allowing for the separation of other components in the sample.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Hexane or Ethyl Acetate (GC grade)

  • Internal Standard (IS): e.g., n-Tridecane or another suitable hydrocarbon not present in the sample.

  • Volumetric flasks and pipettes

  • Autosampler vials with caps

2.2.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Ipsdienol standard into a 10 mL volumetric flask and dissolve in hexane or ethyl acetate.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard into a 10 mL volumetric flask and dissolve in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the sample containing Ipsdienol in the chosen solvent to an expected concentration within the calibration range. Add the internal standard to the same final concentration as in the calibration standards. For complex matrices like essential oils, a 1:100 dilution is a good starting point.[5]

Instrumental Parameters

The following table summarizes the recommended GC-MS parameters for the direct analysis of Ipsdienol.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 60 °C, hold for 2 min. Ramp: 5 °C/min to 180 °C, then 20 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Impact (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)

Rationale for SIM ions: For enhanced sensitivity and selectivity, monitor the following ions for Ipsdienol (m/z): 68, 85, 109, 137, and 152 (Molecular Ion).

Data Analysis and Quantification
  • Identification: The primary identification of Ipsdienol is based on its retention time and mass spectrum. The Kovats retention index can also be used for confirmation. On a non-polar column, the Kovats index for Ipsdienol is approximately 1147.[2]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of Ipsdienol to the peak area of the internal standard against the concentration of the calibration standards. The concentration of Ipsdienol in the samples can then be determined from this curve.

GC-MS Analysis following Silylation

Derivatization via silylation is a powerful technique to improve the chromatographic behavior of compounds with active hydrogens, such as alcohols.[4] This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, resulting in a less polar and more volatile derivative.

The "Why" of Derivatization

The TMS derivative of Ipsdienol exhibits several advantages for GC analysis:

  • Improved Peak Shape: Reduced peak tailing leads to more accurate integration and quantification.

  • Enhanced Thermal Stability: The derivative is less likely to degrade at high temperatures in the injector and column.

  • Increased Volatility: The derivative elutes earlier and at a lower temperature, potentially reducing analysis time.

Experimental Protocol

3.2.1. Materials and Reagents

  • All materials from the direct analysis protocol.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine or Acetonitrile (anhydrous, GC grade).

  • Heating block or oven.

3.2.2. Derivatization Procedure

  • Prepare the calibration standards and samples as described in the direct analysis protocol, but use an anhydrous solvent like pyridine or acetonitrile.

  • In a clean, dry autosampler vial, add 100 µL of the standard or sample solution.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

Instrumental Parameters

The GC-MS parameters are similar to the direct analysis method, with potential adjustments to the temperature program to account for the increased volatility of the TMS derivative.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 260 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Impact (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)

Rationale for SIM ions: For the TMS derivative of Ipsdienol, monitor the following ions (m/z): 73 (characteristic of TMS), 137, 181, and 209 (M-15).

Method Validation

A thorough validation of the chosen GC method is essential to ensure the reliability and accuracy of the results.[6][7][8] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[6]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of Ipsdienol in a blank sample.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.99.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels, with the recovery expected to be within 80-120%.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) should be ≤ 15%.

Example Validation Data (Hypothetical)
ParameterDirect AnalysisDerivatization Analysis
Linearity (r²) ≥ 0.995≥ 0.998
LOD ~0.5 µg/mL~0.1 µg/mL
LOQ ~1.5 µg/mL~0.3 µg/mL
Accuracy (Recovery) 95-105%98-102%
Precision (RSD) < 10%< 5%

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both direct and derivatization-based analysis of Ipsdienol.

DirectAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Stock Stock Standard & IS Preparation Cal Calibration Standards Preparation Stock->Cal Sample Sample Dilution & IS Spiking Stock->Sample Inject Injection into GC-MS Cal->Inject Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for Direct GC-MS Analysis of Ipsdienol.

DerivatizationWorkflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Stock Stock Standard & IS Preparation Cal Calibration Standards Preparation Stock->Cal Sample Sample Dilution & IS Spiking Stock->Sample Deriv Silylation with BSTFA Cal->Deriv Sample->Deriv Inject Injection into GC-MS Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for GC-MS Analysis of Ipsdienol after Silylation.

Conclusion

The gas chromatographic methods detailed in this guide provide a robust framework for the accurate and reliable analysis of this compound. The choice between direct analysis and analysis following derivatization will be dictated by the specific requirements of the study. By following the outlined protocols and conducting a thorough method validation, researchers can have high confidence in their analytical results.

References

Application Note: A Multi-modal Purification Strategy for 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as Ipsdienol, is a naturally occurring terpenoid alcohol.[1] As a component of the pheromone system of several bark beetle species (genus Ips), it holds significant value in ecological research and pest management strategies.[2] The purification of Ipsdienol from crude synthetic reaction mixtures or natural extracts presents a distinct set of challenges. Its structure, featuring a secondary alcohol and multiple double bonds, makes it susceptible to degradation under harsh conditions, particularly high temperatures. Furthermore, crude mixtures often contain a variety of impurities with similar physicochemical properties, including structural isomers, related terpene hydrocarbons, and oxygenated byproducts.

This application note provides a comprehensive, multi-modal strategy for the purification of Ipsdienol. It is designed for researchers, chemists, and drug development professionals who require high-purity material for analytical standards, bioassays, or further chemical modification. We will detail a logical workflow from bulk purification to high-purity polishing, explaining the rationale behind each step and providing detailed, field-proven protocols.

Physicochemical Properties and Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties.

Table 1: Physicochemical Properties of Ipsdienol

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O[3][4]
Molecular Weight 152.23 g/mol [4]
Boiling Point 233.6 ± 9.0 °C (at 760 Torr)[3][5]
CAS Number 14434-41-4[1]
Structure A terpenoid alcohol with a secondary hydroxyl group and conjugated diene systems.[1]

The presence of the hydroxyl group imparts polarity, allowing for strong interaction with polar stationary phases in chromatography. However, the ten-carbon backbone provides significant non-polar character. Its high boiling point necessitates the use of vacuum distillation to prevent thermal degradation.[6]

Common Impurities:

  • Terpene Hydrocarbons: Non-polar compounds like myrcene or pinene isomers, often used as starting materials or formed as byproducts.

  • Isomeric Alcohols: Other dienols with similar molecular weights but different structures.

  • Ketones and Aldehydes: Oxidation products of Ipsdienol or other components.

  • High-Boiling Residues: Polymeric materials formed during synthesis.

Overall Purification Workflow

A multi-step approach is recommended to efficiently handle the diverse range of impurities. The strategy progresses from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

Purification_Workflow cluster_0 Workflow Stages Crude Crude Ipsdienol Mixture Distill Protocol 1: Vacuum Fractional Distillation Crude->Distill Bulk Separation Flash Protocol 2: Flash Column Chromatography Distill->Flash Intermediate Purity HPLC Protocol 3: Preparative HPLC Flash->HPLC High-Purity Polishing Analysis Purity & Identity Confirmation (GC-MS, NMR, FTIR) HPLC->Analysis Final Validation

Figure 1: A multi-modal workflow for Ipsdienol purification.

Detailed Purification Protocols

Protocol 1: Vacuum Fractional Distillation

Causality & Rationale: This is the primary step for bulk purification. By significantly reducing the pressure, the boiling points of all components are lowered, allowing for the distillation of heat-sensitive compounds like Ipsdienol without decomposition.[6][7] This technique efficiently separates the target alcohol from non-volatile residues (e.g., polymers, salts) and highly volatile components (e.g., residual solvents, terpene hydrocarbons).[6][8]

Experimental Protocol:

  • System Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a vacuum gauge (e.g., McLeod or Pirani gauge), a heating mantle, a packed distillation column (e.g., with Raschig rings or Vigreux indentations), a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Charge the boiling flask with the crude Ipsdienol mixture, not exceeding 50-60% of the flask's volume. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuate the System: Gradually apply vacuum to the system, aiming for a stable pressure of 1-10 Torr.

  • Heating and Fractionation:

    • Begin heating the flask gently.

    • Collect the first fraction, which will primarily consist of low-boiling impurities (e.g., solvents, terpene hydrocarbons).

    • Gradually increase the temperature of the heating mantle. The temperature at the head of the column should be monitored closely.

    • Collect the main fraction corresponding to the boiling point of Ipsdienol at the applied pressure.

    • Once the main fraction is collected, stop the distillation before high-boiling impurities begin to distill over.

  • Shutdown: Allow the system to cool completely before slowly re-introducing air to the apparatus.

Self-Validation: The efficacy of this step can be quickly checked by running a Gas Chromatography-Mass Spectrometry (GC-MS) analysis on the collected main fraction to confirm the enrichment of the desired product.

Protocol 2: Flash Column Chromatography

Causality & Rationale: Following distillation, flash chromatography is employed to separate Ipsdienol from impurities with similar boiling points but different polarities, such as isomeric alcohols or residual non-polar hydrocarbons.[9] The stationary phase, typically silica gel, is highly polar. Non-polar compounds have weak interactions and elute quickly, while the polar hydroxyl group of Ipsdienol interacts more strongly, leading to later elution.[10]

Experimental Protocol:

  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is the standard choice.

  • Mobile Phase Selection: A solvent system of n-hexane and ethyl acetate is highly effective. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and increase the polarity as needed, as determined by preliminary Thin-Layer Chromatography (TLC).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption.

  • Sample Loading:

    • Dissolve the distilled Ipsdienol fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. For example, move from 98:2 to 95:5, then 90:10 hexane:ethyl acetate.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

  • Monitoring: Spot fractions onto a TLC plate, visualize under UV light (if applicable) and/or with a potassium permanganate stain to identify the fractions containing pure Ipsdienol.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Causality & Rationale: For applications requiring the highest purity (>99%), preparative HPLC is the definitive polishing step.[11][12] It offers superior resolution compared to flash chromatography due to the use of smaller, more uniform stationary phase particles.[13] A reversed-phase (e.g., C18) column is often employed, where separation is based on hydrophobicity. Less polar compounds are retained longer.[14]

Experimental Protocol:

  • System: A preparative HPLC system with a suitable pump, injector, UV detector, and fraction collector.

  • Column: A reversed-phase C18 column suitable for preparative scale.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typical. The system should be run isocratically (constant solvent composition) or with a shallow gradient for optimal separation. All solvents must be HPLC-grade and degassed.

  • Method Development: First, develop an analytical method on a smaller analytical HPLC system to determine the optimal mobile phase composition and retention time for Ipsdienol.

  • Sample Preparation: Dissolve the Ipsdienol fraction from column chromatography in the mobile phase. The sample must be filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Fractionation:

    • Inject the prepared sample onto the column.

    • Monitor the elution profile using the UV detector (Ipsdienol's conjugated dienes will have a UV absorbance).

    • Collect the peak corresponding to Ipsdienol using the fraction collector.

  • Solvent Removal: Remove the organic solvent from the collected fractions via rotary evaporation. If the product is in an aqueous solution, it may require lyophilization or extraction into an organic solvent.

Purity Assessment and Structural Confirmation

Every purification protocol must be validated with rigorous analytical methods.[15]

Table 2: Analytical Techniques for Validation

TechniquePurposeProtocol Summary
GC-MS Purity assessment, impurity identificationInject a small aliquot of the final product into a GC-MS system. A high-purity sample will show a single, sharp peak. The mass spectrum should match the known fragmentation pattern of Ipsdienol.[16][17]
¹H & ¹³C NMR Unambiguous structure confirmation, detection of isomeric impuritiesDissolve the sample in a deuterated solvent (e.g., CDCl₃). The resulting spectra should be clean, with chemical shifts and coupling constants corresponding to the known structure of Ipsdienol.[18][19]
FTIR Functional group confirmationThe FTIR spectrum should show characteristic absorption bands for O-H (alcohol, ~3300 cm⁻¹) and C=C (alkene, ~1600-1680 cm⁻¹) stretching vibrations.[15]

graph TD {
subgraph Purity_Assessment
A[Purified Ipsdienol] --> B{GC-MS};
A --> C{NMR Spectroscopy};
A --> D{FTIR Spectroscopy};
B --> B1[Purity > 99%?];
C --> C1[Correct Structure?];
D --> D1[Correct Functional Groups?];
end

B1 -- Yes --> E((Validated High-Purity Product));
C1 -- Yes --> E;
D1 -- Yes --> E;

B1 -- No --> F((Re-purify));
C1 -- No --> F;

node[shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2];
A;

node[shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", penwidth=2];
B1; C1; D1;

node[shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];
B; C; D;

node[shape=doublecircle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2];
E;

node[shape=circle, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2];
F;

}

Figure 2: Decision workflow for analytical validation.

Summary of Techniques

The choice of purification technique depends on the initial purity of the crude material and the desired final purity and scale.

Table 3: Comparison of Purification Techniques

TechniqueTypical ScalePurity AchievedProsCons
Vacuum Distillation 1 g - 1 kg+60-90%High throughput, excellent for removing non-volatile and highly-volatile impurities.[8]Low resolution for isomers, risk of thermal degradation if not controlled properly.[7]
Flash Chromatography 10 mg - 100 g90-98%Good resolution for compounds of different polarity, relatively fast and inexpensive.[9]Requires significant solvent volumes, lower resolution than HPLC.
Preparative HPLC 1 mg - 10 g>99%Highest resolution and purity, automated.[11][13]Expensive, lower throughput, requires method development.

References

The Synthetic Versatility of 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol): A Guide for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the applications of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, more commonly known as ipsdienol, in the field of organic synthesis. While widely recognized as a critical aggregation pheromone in various bark beetle species, the unique structural features of ipsdienol—a chiral secondary alcohol flanked by two distinct diene systems—make it a valuable and versatile starting material for the synthesis of complex molecules.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed application notes and protocols to harness the synthetic potential of this readily available chiral building block.

Introduction to Ipsdienol: A Chiral Pool Terpenoid

Ipsdienol is a naturally occurring monoterpene alcohol with the chemical formula C₁₀H₁₆O.[1] It exists as two enantiomers, (S)-(+)-ipsdienol and (R)-(-)-ipsdienol, which often exhibit different biological activities. The presence of multiple reactive sites—a secondary alcohol, a conjugated diene, and an isolated double bond—opens up a wide array of possibilities for synthetic transformations. Its availability from both natural sources and through various established synthetic routes, often starting from the abundant monoterpene myrcene, makes it an attractive chiral precursor for synthetic chemists.[2][3]

Table 1: Physicochemical Properties of Ipsdienol

PropertyValue
IUPAC NameThis compound
Common NameIpsdienol
Molecular FormulaC₁₀H₁₆O
Molar Mass152.23 g/mol
AppearanceColorless liquid
ChiralityExists as (S) and (R) enantiomers

Key Synthetic Applications of Ipsdienol

The strategic placement of functional groups in ipsdienol allows for a range of selective transformations. This guide will focus on two primary applications that highlight its utility as a synthetic intermediate: photochemical [2+2] cycloaddition for the construction of cyclobutane rings and oxidation to the corresponding ketone, ipsdienone, a valuable synthetic intermediate in its own right.

Photochemical [2+2] Cycloaddition: Accessing Strained Ring Systems

The conjugated diene system in ipsdienol is amenable to photochemical [2+2] cycloaddition reactions, a powerful method for the construction of four-membered rings which are challenging to synthesize via traditional thermal methods.[4][5] This reaction proceeds through the excitation of the diene to a higher energy state upon absorption of UV light, followed by a cycloaddition with an alkene.

Causality Behind Experimental Choices: The choice of a photochemical approach is dictated by the Woodward-Hoffmann rules, which predict that a [2+2] cycloaddition is photochemically allowed but thermally forbidden. The reaction's success hinges on the efficient absorption of light by the conjugated diene of ipsdienol to form an excited state that can then react with a suitable alkene. The solvent choice is critical to ensure solubility of the reactants and to minimize side reactions. Deoxygenation of the solution is essential as triplet oxygen can quench the excited state of the diene, preventing the desired cycloaddition.

This protocol provides a general framework for the photochemical [2+2] cycloaddition of ipsdienol with an alkene. The specific alkene, solvent, and irradiation time may need to be optimized for different substrates.

Materials:

  • (±)-Ipsdienol

  • Alkene (e.g., ethylene, maleic anhydride)

  • Anhydrous solvent (e.g., benzene, cyclohexane, or acetone)

  • Quartz photoreactor

  • Medium-pressure mercury lamp

  • Inert gas (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve (±)-ipsdienol and a molar excess of the chosen alkene in the selected anhydrous solvent. The concentration of ipsdienol should typically be in the range of 0.01-0.1 M.

  • Deoxygenation: Purge the solution with a gentle stream of inert gas (nitrogen or argon) for 30 minutes to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with a medium-pressure mercury lamp. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), turn off the lamp and allow the reaction mixture to cool to room temperature.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclobutane adduct.

Diagram 1: Workflow for Photochemical [2+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Ipsdienol & Alkene deoxygenate Deoxygenate with N2/Ar dissolve->deoxygenate irradiate Irradiate with UV light deoxygenate->irradiate Transfer to photoreactor monitor Monitor by TLC/GC irradiate->monitor evaporate Evaporate Solvent monitor->evaporate Reaction complete chromatography Column Chromatography evaporate->chromatography product Cyclobutane Adduct chromatography->product Isolate product G Ipsdienol Ipsdienol Ipsdienone Ipsdienone Ipsdienol->Ipsdienone Oxidation Reagents PCC, Silica Gel DCM, rt

References

Commercial Suppliers and Application Notes for 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a versatile terpene alcohol with significant applications in chemical synthesis and biological research. This document offers detailed information on commercial suppliers, quality control measures, and practical, step-by-step protocols for its use in various research contexts.

Introduction to this compound

This compound, also known by its common name Ipsdienol, is a naturally occurring acyclic monoterpenoid. It is a key component of the aggregation pheromones of several bark beetle species in the genus Ips, making it a critical tool in entomological research and pest management strategies. Beyond its role as a semiochemical, its unique chemical structure, featuring both secondary alcohol and conjugated diene functionalities, makes it a valuable chiral building block in organic synthesis. Furthermore, emerging research is exploring its potential antimicrobial and anti-inflammatory properties.

This guide is designed to provide researchers with the necessary technical information to confidently source, handle, and utilize this compound in their experimental workflows.

Commercial Availability and Supplier Information

A variety of chemical suppliers offer this compound, typically as a racemic mixture or as specific stereoisomers. When selecting a supplier, it is crucial to consider the required purity, isomeric composition, and the availability of comprehensive analytical data.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct Name(s)CAS NumberPurity/Notes
BOC SciencesThis compound, (±)-Ipsdienol14434-41-4Inquire for purity specifications.
Shanghai Amole Biotechnology Co., Ltd.This compound14434-41-4Spot supply available.
Shanghai Yuanye Bio-Technology Co., Ltd.This compound14434-41-4Inquire for specifications.
ChemBKThis compound14434-41-4Lists various suppliers.
ChemicalBookThis compound14434-41-4Lists various suppliers.
ChemsrcThis compound14434-41-4Purity of 90.0% is listed for some suppliers.[1]
BuyersGuideChemThis compound14434-41-4Provides pricing examples.[1]

Note on Sourcing: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the identity, purity, and isomeric ratio of the compound. Pricing can vary significantly based on the quantity and isomeric purity. For example, in 2024, 100mg of this compound was priced at approximately USD 249.00.[1]

Quality Control and Analytical Protocols

Ensuring the quality of this compound is paramount for the reproducibility of experimental results. The following are standard analytical techniques for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing the purity and identity of this compound. The Kovats retention index, a relative measure of retention time, is a useful parameter for identification.

Table 2: Experimental Kovats Retention Indices for this compound [2]

Column TypeKovats Index
Standard non-polar1124 - 1147
Semi-standard non-polar1140 - 1150.2
Standard polar1584 - 1678

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

  • GC Conditions (Example):

    • Column: A non-polar column, such as one with a 95% methyl polysiloxane and 5% phenyl polysiloxane stationary phase, is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 55 °C for 1 minute, then ramp at 20 °C/min to 255 °C, followed by a ramp of 1.5 °C/min to 283 °C, and a final ramp of 15 °C/min to 300 °C, holding for 11 minutes.

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

  • Data Analysis: Compare the obtained mass spectrum and retention time with reference data from sources like the NIST WebBook.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR should be performed.

¹H NMR (60 MHz, CCl₄, TMS): Key signals include those for the vinyl protons, the proton on the carbon bearing the hydroxyl group, and the methyl protons.

¹³C NMR: The spectrum will show characteristic peaks for the olefinic carbons, the carbon attached to the hydroxyl group, and the methyl carbons.

Handling, Storage, and Stability

As a terpene alcohol, this compound requires careful handling and storage to maintain its integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat. For long-term storage, refrigeration at 4°C is recommended.

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Stability: Terpenes can be susceptible to degradation through oxidation and thermal decomposition. It is advisable to minimize exposure to air and high temperatures. Stability studies on cannabis-derived terpenes have shown that degradation can occur over time, especially when exposed to UV light and heat.

Application Notes and Experimental Protocols

Synthesis of this compound

While commercially available, researchers may need to synthesize this compound for specific applications, such as isotopic labeling or analog development. A classical synthesis approach starts from myrcene.

Workflow for the Synthesis of this compound from Myrcene

G Myrcene Myrcene Epoxidation Epoxidation Myrcene->Epoxidation Myrcene_epoxide Myrcene epoxide Epoxidation->Myrcene_epoxide Selenium_reagent Sharpless's organoselenium reagent Myrcene_epoxide->Selenium_reagent Intermediate_alcohol (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol Selenium_reagent->Intermediate_alcohol Allylic_rearrangement Allylic Rearrangement Thionyl_chloride Thionyl chloride Intermediate_alcohol->Thionyl_chloride Chloride_mixture Chloride mixture Thionyl_chloride->Chloride_mixture Silver_oxide Silver oxide in acetic acid Chloride_mixture->Silver_oxide Acetate_mixture Acetate mixture Silver_oxide->Acetate_mixture Reduction Reduction (e.g., LiAlH4) Acetate_mixture->Reduction Product This compound Reduction->Product

Caption: Synthesis of this compound from myrcene.

A review by Marco-Contelles (2021) provides a comprehensive overview of various synthetic strategies for ipsenol and ipsdienol developed between 1968 and 2020.[6]

Application as a Bark Beetle Pheromone Attractant

This compound is a well-established aggregation pheromone for several Ips species. It is often used in combination with other semiochemicals in field trapping studies for monitoring and pest management.

Protocol for a Field Trapping Assay:

  • Lure Preparation: Load a suitable dispenser (e.g., a sealed pouch with a semi-permeable membrane or a bubble cap) with a known concentration of this compound. The enantiomeric ratio can be critical for species-specific attraction. Often, it is used in combination with other pheromones like ipsenol and host kairomones such as α-pinene and ethanol.

  • Trap Selection and Setup: Use appropriate traps, such as flight intercept panel traps. Place traps in the desired study area, ensuring adequate spacing to avoid interference between traps (e.g., at least 20 meters apart).

  • Experimental Design: Employ a randomized complete block design to account for spatial variability. Include a control trap with no lure.

  • Deployment and Monitoring: Deploy the traps and collect the captured insects at regular intervals (e.g., weekly).

  • Data Analysis: Identify and count the target bark beetle species and any associated predators or non-target insects. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the attractiveness of the lure combination.

Protocol for In Vitro Antimicrobial Susceptibility Testing

The potential antimicrobial properties of this compound can be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Susceptibility Testing

G Prepare_compound Prepare stock solution of this compound Serial_dilution Perform serial dilutions in a 96-well plate Prepare_compound->Serial_dilution Inoculate Inoculate wells with bacterial suspension Serial_dilution->Inoculate Prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_results Visually assess for turbidity to determine MIC Incubate->Read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Stock Solution Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol for Nitric Oxide (NO) Production Assay (Griess Assay):

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the test compound.

Conclusion

This compound is a valuable chemical entity with established applications in pest management and significant potential in synthetic chemistry and pharmacology. This guide provides a foundational framework for researchers to source, characterize, and utilize this compound effectively. Adherence to the outlined protocols and a thorough understanding of the compound's properties will contribute to the generation of reliable and reproducible scientific data.

References

Application Notes & Protocols: Safe Handling and Storage of 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

2-Methyl-6-methyleneocta-2,7-dien-4-ol, also known by its common synonym (±)-Ipsdienol, is a terpenoid alcohol with the chemical formula C₁₀H₁₆O.[1][2][3] As a polyunsaturated secondary alcohol, its unique structure lends itself to applications in organic synthesis, flavor and fragrance development, and as a semiochemical in ecological research.[2][4] The presence of multiple reactive sites—a hydroxyl group and two separate diene systems—necessitates a rigorous and well-understood protocol for its handling and storage. Improper procedures can lead not only to personnel risk but also to the degradation of the compound via oxidation, polymerization, or other unintended reactions, compromising experimental integrity.[2]

This document provides a comprehensive framework for the safe handling and optimal storage of this compound. It is intended for researchers, chemists, and laboratory professionals in both academic and industrial settings. The protocols herein are designed to ensure user safety, maintain compound stability, and guarantee reproducible results.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its safe handling. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2-methyl-6-methylideneocta-2,7-dien-4-ol[3]
Synonyms (±)-Ipsdienol, 2-Methyl-6-methylene-2,7-octadien-4-ol[2][3]
CAS Number 14434-41-4[1][3][5][6]
Molecular Formula C₁₀H₁₆O[1][3][5][6]
Molecular Weight 152.23 g/mol [1][3][5][6]
Appearance Colorless to pale yellow liquid with a characteristic odor[2]
Boiling Point 233.6 ± 9.0 °C (at 760 Torr)[6][7]
Density 0.870 ± 0.06 g/cm³ (at 20 °C)[6]
Flash Point 92.2 ± 15.0 °C[6]
Water Solubility Low (log₁₀WS = -2.94)[5]

Hazard Assessment and Safety Precautions

While some safety data sheets (SDS) for this compound lack specific GHS hazard classifications, its chemical structure as a combustible, polyunsaturated alcohol dictates a cautious approach.[1] The high flash point of ~92°C classifies it as a combustible liquid, not a flammable one, meaning it does not readily ignite at standard room temperatures but poses a risk if heated or near an ignition source.[6][8] The unsaturated bonds make it susceptible to autoxidation, which can potentially form unstable peroxides over time, although this risk is generally higher for ethers.

Engineering Controls

The primary engineering control is to minimize inhalation exposure and prevent the accumulation of vapors.

  • Fume Hood: All dispensing, aliquoting, and solution preparations involving open containers of this compound must be conducted inside a certified chemical fume hood.[9] This is crucial not for flammability at room temperature, but to contain vapors and protect the operator from inhaling the aerosolized compound.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[9]

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical splash gogglesProtects against accidental splashes of the liquid, which could cause irritation.
Hand Protection Chemical-resistant nitrile or neoprene glovesProvides a barrier against skin contact. Check manufacturer's compatibility charts. Discard and replace immediately if contamination occurs.
Body Protection Chemical-resistant lab coat or apronProtects skin and clothing from spills and splashes.
Respiratory Not required with proper fume hood useIf engineering controls fail or for large spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Protocols for Handling and Use

Adherence to standardized protocols is essential for both safety and experimental consistency.

General Handling Workflow

The lifecycle of the compound within the laboratory should follow a controlled path from receipt to disposal. This workflow minimizes the risk of contamination, degradation, and misidentification.

G cluster_0 Procurement & Receiving cluster_1 Storage & Preparation cluster_2 Use & Disposal Receipt 1. Receive Shipment Inspection 2. Inspect Container (Seal, Label, Integrity) Receipt->Inspection Log 3. Log into Inventory (Date, Lot #, Quantity) Inspection->Log Storage 4. Transfer to Designated Storage Location Log->Storage Dispense 5. Dispense in Fume Hood (For Use) Storage->Dispense Prepare 6. Prepare Solution (If Required) Dispense->Prepare Experiment 7. Experimental Use Prepare->Experiment Waste 8. Collect Waste (Liquid, Solid) Experiment->Waste Disposal 9. Dispose via EHS Waste->Disposal

Caption: General laboratory workflow for this compound.

Protocol: Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution from the neat oil, a common requirement for experimental use.

Objective: To accurately prepare a solution of this compound in a suitable organic solvent.

Materials:

  • This compound (neat oil)

  • Appropriate solvent (e.g., Ethanol, Hexane, Ethyl Acetate)

  • Calibrated analytical balance

  • Volumetric flask (Class A) with stopper

  • Glass pipettes or syringes

  • Beaker and spatula

  • Required PPE (see Table 3.2)

Procedure:

  • Pre-calculation: Determine the mass of the compound required for the desired concentration and volume.

  • Work Area Setup: Perform all steps in a chemical fume hood. Place absorbent lining on the work surface.

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing (Taring Method): a. Place a clean, dry beaker on the analytical balance and tare the mass. b. Using a clean pipette or syringe, carefully transfer the calculated amount of the compound into the beaker. Record the exact mass.

  • Dissolution: a. Add a small amount of the chosen solvent to the beaker to dissolve the compound. Swirl gently. b. Carefully transfer the dissolved solution into the appropriate Class A volumetric flask. c. Rinse the beaker multiple times with small aliquots of the solvent, transferring each rinse into the volumetric flask to ensure a quantitative transfer.

  • Final Dilution: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a properly labeled storage bottle (amber glass is recommended).[10] The label must include:

    • Compound Name: this compound

    • Concentration

    • Solvent

    • Preparation Date

    • Preparer's Initials

  • Store the solution under the conditions outlined in Section 5.0.

Storage and Stability Management

Proper storage is paramount for maintaining the chemical integrity of this unsaturated alcohol and ensuring safety. The primary degradation pathways to consider are oxidation and polymerization, which can be accelerated by heat, light, and the presence of oxygen.[11]

Recommended Storage Conditions
ParameterRecommendationRationale and Best Practices
Temperature 2-8 °C (Refrigerated) Cool temperatures significantly slow down potential degradation reactions.[10] Store in a refrigerator designated for chemical storage. Avoid repeated freeze-thaw cycles.
Atmosphere Inert Gas Blanket (Argon/Nitrogen) For long-term storage of the neat oil, flushing the headspace of the container with an inert gas displaces oxygen, preventing oxidation of the double bonds.
Container Tightly Sealed Amber Glass Vial/Bottle Amber glass protects the compound from UV light, which can catalyze degradation.[10] A PTFE-lined cap provides an excellent seal against air and moisture ingress.
Location Ventilated, Secure Chemical Cabinet Store in a designated cabinet for combustible or organic compounds. Do not store on open benches or in fume hoods.[12]
Incompatibilities Segregate from Strong Oxidizing Agents Keep away from chemicals like peroxides, nitrates, and perchlorates to prevent violent, exothermic reactions. Also, segregate from strong acids and bases.[12][13][14]

Emergency Procedures

Preparedness for unexpected events is a critical component of laboratory safety.

Spill Response Protocol

The response to a spill depends on its scale. The following decision tree and protocol apply to small, manageable spills (<100 mL) within a fume hood. For larger spills, evacuate the area and contact Environmental Health & Safety (EHS).

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup (Small Spill):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad), starting from the outside and working inward.

  • Collection: Once absorbed, carefully collect the material using non-sparking tools (e.g., plastic scoop) and place it into a labeled, sealable waste container.

  • Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Disposal: Seal the waste container and label it clearly. Arrange for pickup and disposal through your institution's EHS department.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.[1]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][15]

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a key component of the aggregation pheromone of several Ips species bark beetles, commonly known as Ipsdienol.[1][2][3] This guide is designed for researchers, chemists, and professionals in drug development and chemical ecology to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound.

Overview of a Common Synthetic Approach: Grignard-Type Addition

A prevalent and accessible method for synthesizing racemic Ipsdienol involves the nucleophilic addition of an isopropenyl Grignard reagent to 3-methyl-2-butenal. This approach is favored for its relative simplicity and use of readily available starting materials.[4] The core transformation is a classic carbon-carbon bond formation that creates the secondary allylic alcohol moiety of the target molecule.

dot graph "Grignard_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Isopropenyl_bromide" [label="Isopropenyl bromide"]; "Mg_metal" [label="Mg metal\n(in dry ether)"]; "Grignard_reagent" [label="Isopropenylmagnesium\nbromide (Grignard Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3_methyl_2_butenal" [label="3-Methyl-2-butenal"]; "Reaction_mixture" [label="Reaction Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Workup" [label="Aqueous Workup\n(e.g., sat. NH4Cl)"]; "Ipsdienol" [label="this compound\n(Ipsdienol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Isopropenyl_bromide" -> "Grignard_reagent" [label="forms"]; "Mg_metal" -> "Grignard_reagent"; "Grignard_reagent" -> "Reaction_mixture" [label="1. Add to"]; "3_methyl_2_butenal" -> "Reaction_mixture"; "Reaction_mixture" -> "Workup" [label="2."]; "Workup" -> "Ipsdienol"; } caption: "General workflow for the Grignard-based synthesis of Ipsdienol."

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction yield is consistently low, or I am failing to isolate the target alcohol. What are the likely causes and how can I address them?

A: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[5]

Potential Cause 1: Poor Quality or Inactive Grignard Reagent The formation and reactivity of the Grignard reagent are highly sensitive to experimental conditions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic sources, especially water.[6][7] All glassware should be rigorously flame-dried or oven-dried before use, and anhydrous solvents (typically diethyl ether or THF) are essential.

    • Activate Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents reaction. Gently crush the magnesium turnings in a mortar and pestle or use a stir bar to grind them in the reaction flask under an inert atmosphere before adding the solvent and alkyl halide. A small crystal of iodine can also be added to initiate the reaction.

    • Confirm Formation: A successful Grignard formation is often indicated by the disappearance of the magnesium metal and a gentle reflux of the ether solvent. If the reaction does not start, gentle heating may be necessary.

    • Titrate the Reagent: Before use in the main reaction, it is good practice to titrate a small aliquot of the Grignard reagent to determine its exact concentration.

Potential Cause 2: Competing 1,4-Addition (Conjugate Addition) Grignard reagents can react with α,β-unsaturated aldehydes, like 3-methyl-2-butenal, at either the carbonyl carbon (1,2-addition) to give the desired alcohol, or at the β-carbon (1,4-addition or conjugate addition) to yield a ketone after workup.[8][9][10] While Grignard reagents typically favor 1,2-addition, steric hindrance and reaction conditions can increase the proportion of the 1,4-adduct.[10]

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C). Lower temperatures generally favor the kinetically controlled 1,2-addition product.

    • Avoid Copper Salts: Ensure that your reaction is free from copper salt contamination, as these are known to promote 1,4-addition.[10]

Potential Cause 3: Enolization of the Aldehyde The Grignard reagent, being a strong base, can deprotonate the α-carbon of the aldehyde, forming an enolate. This enolate is unreactive towards further nucleophilic attack, effectively consuming both the starting material and the Grignard reagent.

  • Troubleshooting Steps:

    • Inverse Addition: Add the Grignard reagent slowly to the aldehyde solution (inverse addition), rather than the other way around. This maintains a low concentration of the Grignard reagent, minimizing its action as a base.

    • Use of Lanthanide Salts: The addition of cerium(III) chloride (Luche reaction conditions) can enhance the electrophilicity of the carbonyl carbon and suppress enolization, leading to cleaner 1,2-addition.

dot graph "Troubleshooting_Low_Yield" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Low_Yield" [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cause1" [label="Inactive Grignard Reagent"]; "Cause2" [label="1,4-Addition Dominates"]; "Cause3" [label="Aldehyde Enolization"]; "Solution1a" [label="Ensure Anhydrous Conditions"]; "Solution1b" [label="Activate Mg / Titrate Reagent"]; "Solution2a" [label="Lower Reaction Temperature"]; "Solution2b" [label="Check for Copper Contamination"]; "Solution3a" [label="Perform Inverse Addition"]; "Solution3b" [label="Consider Luche Conditions (CeCl3)"];

"Low_Yield" -> "Cause1"; "Low_Yield" -> "Cause2"; "Low_Yield" -> "Cause3"; "Cause1" -> "Solution1a"; "Cause1" -> "Solution1b"; "Cause2" -> "Solution2a"; "Cause2" -> "Solution2b"; "Cause3" -> "Solution3a"; "Cause3" -> "Solution3b"; } caption: "Troubleshooting workflow for low yield in Ipsdienol synthesis."

Issue 2: Formation of Significant Side Products

Q: My crude reaction mixture shows multiple spots on TLC, and purification is difficult. What are the common side products and how can I minimize their formation?

A: The presence of multiple products indicates competing reaction pathways. Identifying these can help in optimizing the reaction for selectivity.

Common Side Products and Their Mitigation:

Side ProductProbable CauseMitigation Strategy
Wurtz Coupling Product (e.g., 2,3-dimethyl-1,3-butadiene) Reaction of the Grignard reagent with unreacted isopropenyl bromide.Add the isopropenyl bromide slowly to the magnesium turnings during the Grignard formation to maintain a low concentration of the halide.
1,4-Addition Product (5,6-dimethyl-6-hepten-2-one) Conjugate addition of the Grignard reagent to the enal.As detailed in Issue 1, lower the reaction temperature and ensure the absence of copper catalysts.
Products from Aldehyde Self-Condensation The aldehyde undergoes an aldol-type reaction, catalyzed by basic impurities or the Grignard reagent itself.Purify the 3-methyl-2-butenal by distillation before use. Use the inverse addition method described previously.
Decomposition Products The product, an allylic alcohol, can be sensitive to acidic conditions during workup, leading to dehydration or rearrangement.[11]Use a buffered or weakly acidic workup, such as a saturated aqueous solution of ammonium chloride (NH4Cl), instead of strong acids.[8] Keep the product cold during and after purification.

Frequently Asked Questions (FAQs)

Q1: Can I use a different synthetic route to avoid using Grignard reagents? A1: Yes, several other routes have been reported. One notable method involves the allylic rearrangement of an intermediate alcohol derived from myrcene.[11] This multi-step synthesis can be effective but is more complex than the Grignard approach.[11] Another strategy is the Baylis-Hillman reaction, which forms a carbon-carbon bond between an activated alkene and an aldehyde.[12][13] This reaction can be slow but offers high atom economy.[12]

Q2: How should I purify the final product? A2: this compound is a relatively volatile alcohol. Flash column chromatography on silica gel is the most common method for purification. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. It is advisable to neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) to prevent acid-catalyzed decomposition of the product on the column. After chromatography, remove the solvent under reduced pressure at a low temperature to avoid loss of the product.

Q3: My purified product seems to degrade upon storage. What are the best storage conditions? A3: As an unsaturated allylic alcohol, Ipsdienol can be susceptible to oxidation and acid-catalyzed decomposition. For long-term storage, it is best to keep the purified compound neat (without solvent) in a sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).

Q4: Is it possible to synthesize a specific enantiomer of Ipsdienol? A4: Yes, enantioselective syntheses are well-documented and are crucial as different enantiomers can have different biological activities.[1] These methods often employ chiral catalysts or auxiliaries. For example, enantioselective allylation using chiral borane derivatives has been successfully used to prepare both (S)-(+)- and (R)-(-)-ipsdienol.[14]

Detailed Protocol: Grignard Synthesis of (±)-Ipsdienol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Isopropenyl bromide

  • Anhydrous diethyl ether

  • 3-Methyl-2-butenal (freshly distilled)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of isopropenyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the isopropenyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a loss of the iodine color. If it does not start, gently warm the flask.

    • Once initiated, add the remaining isopropenyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of freshly distilled 3-methyl-2-butenal (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure at low temperature.

    • Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

References

Challenges in the allylic rearrangement for Ipsdienol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ipsdienol Synthesis

Welcome to the technical support guide for the synthesis of Ipsdienol, a critical aggregation pheromone of several bark beetle species. This guide is designed for researchers and chemists encountering challenges specifically with the allylic rearrangement step, a common and often troublesome transformation in the synthesis of this and other terpenoid natural products. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: The Allylic Rearrangement

This section addresses the most common issues encountered during the allylic rearrangement for Ipsdienol synthesis in a practical question-and-answer format.

Q1: My reaction suffers from low yield and incomplete conversion. What are the likely causes and how can I improve the outcome?

A1: Low yield is a frequent complaint, often stemming from a few key areas. Let's break down the potential causes and solutions.

  • Cause 1: Suboptimal Reaction Conditions. The delicate balance of the allylic rearrangement is highly sensitive to temperature and reaction time. An SN1' or SN2' pathway is often in competition with other reactions, such as elimination or direct substitution (SN1/SN2).[1][2]

    • Troubleshooting Steps:

      • Temperature Optimization: If the temperature is too low, the activation energy for the rearrangement may not be reached, leading to a stalled reaction. If it's too high, you risk decomposition of the starting material, the product, or promoting undesired side reactions. Start with literature-reported temperatures and perform a systematic optimization study (e.g., in 5-10°C increments).

      • Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to quench the reaction at the point of maximum product formation before significant degradation occurs.

      • Reagent Addition: For catalyzed reactions, slow addition of a key reagent or catalyst can sometimes maintain a low, steady concentration, preventing side reactions that can occur at high concentrations.

  • Cause 2: Reagent and Catalyst Inactivity. The success of the rearrangement, especially when catalyzed, hinges on the quality and activity of your reagents.

    • Troubleshooting Steps:

      • Catalyst Choice & Handling: Many rearrangements in terpene synthesis are acid-catalyzed or mediated by transition metals like palladium.[3][4] Ensure your acid catalyst is not hydrated and that metal catalysts have not been deactivated by exposure to air or contaminants. For instance, some palladium catalysts require activation before use.

      • Solvent Purity: Use anhydrous solvents. The presence of water can hydrolyze sensitive reagents or intermediates, and in acid-catalyzed reactions, it can act as a competing nucleophile, leading to diol formation.

      • Inert Atmosphere: The conjugated diene system in Ipsdienol can be susceptible to oxidation or polymerization. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent degradation and improve yields.

Q2: My final product is a mixture of regioisomers. How can I improve the selectivity for Ipsdienol?

A2: This is a classic problem in allylic substitutions. The formation of a delocalized allylic carbocation or a similarly delocalized transition state means that the incoming nucleophile (or the rearranging group) can attack at more than one position.[2]

  • Cause: Competing SN1 vs. SN1' or SN2 vs. SN2' Pathways. The reaction of a precursor, such as an allylic alcohol activated to form a good leaving group, generates a resonance-stabilized allylic cation intermediate in an SN1-type mechanism. Nucleophilic attack at the tertiary carbon gives the desired Ipsdienol (SN1' product), while attack at the primary carbon gives the undesired regioisomer (SN1 product). The ratio is determined by both steric and electronic factors.

  • Troubleshooting and Optimization Strategies:

    • Choice of Catalyst/Leaving Group: The nature of the leaving group can profoundly influence the reaction path. Bulky leaving groups can sterically hinder attack at the adjacent carbon, favoring the SN' pathway.[1] Similarly, certain transition metal catalysts, like palladium complexes, are specifically designed to favor attack at the more substituted terminus of the allyl system.[4]

    • Solvent Polarity: The solvent plays a critical role in stabilizing charged intermediates.

      • Polar Protic Solvents (e.g., alcohols): Tend to favor SN1-type mechanisms by stabilizing the carbocation intermediate, which can lead to mixtures.

      • Non-polar Aprotic Solvents (e.g., hexane, toluene): May favor a more concerted SN2'-type mechanism, which can sometimes offer higher selectivity depending on the substrate and nucleophile.

    • Steric Hindrance: Modifying the substrate to introduce steric bulk near one of the electrophilic centers can direct the nucleophile to the other, more accessible position. While not always feasible without redesigning the entire synthesis, it is a key mechanistic principle to consider.

Parameter Effect on Selectivity Recommendation for Improving Ipsdienol Yield
Catalyst Lewis acids vs. transition metals can favor different pathways.Experiment with palladium-based catalysts known for high regioselectivity in allylic substitutions.
Solvent Influences carbocation stability and reaction mechanism (SN1 vs. SN2 character).Test a range of solvents from non-polar (toluene) to polar aprotic (THF, CH₂Cl₂) to find the optimal balance.
Leaving Group Steric bulk and lability affect the transition state.A bulkier leaving group (e.g., a phosphonium salt) may favor the SN2' pathway.[1]
Temperature Lower temperatures can increase selectivity by favoring the pathway with the lower activation energy.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental mechanism of the allylic rearrangement in this context?

    • A: An allylic rearrangement is a reaction where a double bond in an allyl compound shifts to the adjacent carbon. It proceeds via a resonance-stabilized allylic intermediate (often a carbocation), allowing for the formation of constitutional isomers.[5] In the synthesis of Ipsdienol, this typically involves a[6][7]-shift of a hydroxyl group (or other functional group) under acidic or thermal conditions, or a nucleophilic substitution at the γ-position relative to a leaving group (SN' reaction).

  • Q: Are there synthetic routes to Ipsdienol that avoid a challenging allylic rearrangement?

    • A: Yes. Numerous synthetic strategies have been developed for Ipsenol and Ipsdienol.[8] Many modern approaches focus on building the carbon skeleton with the alcohol already in the correct position, thereby circumventing the need for a rearrangement. These methods include the use of organoborane chemistry, carbonyl isoprenylation, and Wittig-type reactions.[6] However, routes starting from abundant precursors like myrcene often necessitate an allylic oxidation or rearrangement step.[9]

  • Q: How critical is stereochemistry in Ipsdienol synthesis?

    • A: Extremely critical. The biological activity of pheromones is highly dependent on their stereochemistry. Different enantiomers of Ipsdienol can attract different species of bark beetles or even act as inhibitors.[10] Therefore, controlling the stereochemistry during the synthesis, including any stereocenters involved in the allylic rearrangement, is paramount for producing a biologically active compound.

Visualizing the Chemistry

To better understand the process, the following diagrams illustrate the key mechanistic and troubleshooting concepts.

G cluster_0 S_N1' Pathway for Ipsdienol Synthesis A Allylic Precursor (e.g., activated alcohol) B Resonance-Stabilized Allylic Carbocation A->B Loss of LG C Ipsdienol (Attack at γ-carbon, S_N1' Product) B->C Nucleophilic Attack (desired) D Regioisomeric Side Product (Attack at α-carbon, S_N1 Product) B->D Nucleophilic Attack (undesired)

Caption: SN1' mechanism leading to Ipsdienol and an undesired regioisomer.

troubleshooting_workflow start Problem Observed low_yield Low Yield / No Reaction start->low_yield side_products Mixture of Isomers start->side_products check_reagents Verify Reagent/Catalyst Activity & Solvent Purity low_yield->check_reagents change_catalyst Change Catalyst/Leaving Group to Improve Selectivity side_products->change_catalyst optimize_temp Optimize Temperature & Reaction Time check_reagents->optimize_temp If reagents are good monitor_rxn Monitor via TLC/GC optimize_temp->monitor_rxn solution Improved Outcome monitor_rxn->solution change_solvent Vary Solvent Polarity change_catalyst->change_solvent change_solvent->solution

Caption: A decision tree for troubleshooting common issues.

Reference Protocol: Acid-Catalyzed Rearrangement of an Allylic Alcohol

This protocol is a generalized example for the rearrangement of a suitable tertiary allylic alcohol precursor to Ipsdienol. Note: This procedure must be adapted and optimized for your specific substrate and scale.

Materials:

  • Allylic alcohol precursor

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 5 mol%)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Dissolution: Dissolve the allylic alcohol precursor (1.0 eq) in the anhydrous solvent (approx. 0.1 M concentration).

  • Catalyst Addition: Add the acid catalyst (e.g., PTSA, 0.05 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (or the optimized temperature for your substrate).

  • Monitoring: Follow the disappearance of the starting material and the appearance of the product by TLC or GC analysis of small aliquots taken from the reaction mixture.

  • Quenching: Once the reaction has reached optimal conversion (as determined by monitoring), cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate pure Ipsdienol.

References

Technical Support Center: Synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a common intermediate and a key component of the bark beetle pheromone, ipsdienol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The information provided herein is based on established organometallic principles and peer-reviewed literature to ensure scientific integrity and experimental success.

Introduction to the Synthetic Challenge

The synthesis of this compound typically involves the addition of an isoprenyl or a related five-carbon nucleophile to 3-methyl-2-butenal (prenal), an α,β-unsaturated aldehyde. The primary challenge in this synthesis is controlling the regioselectivity of the nucleophilic attack. The electrophilic nature of the carbonyl carbon is extended to the β-carbon through conjugation, creating two potential sites for nucleophilic addition. This leads to a competition between the desired 1,2-addition and the undesired 1,4-conjugate addition, along with other potential side reactions. This guide will address these challenges in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is significantly lower than expected, and I'm recovering a substantial amount of my starting aldehyde. What is the likely cause and how can I fix it?

Answer:

Low conversion of the starting aldehyde in a Grignard-type reaction is often due to enolization of the aldehyde. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the aldehyde, forming an enolate. This enolate is unreactive towards further nucleophilic addition and will revert to the starting aldehyde upon aqueous workup, thus reducing the overall yield.

Troubleshooting and Optimization:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, including trace amounts of water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Freshly Prepared Grignard Reagent: The quality of the Grignard reagent is paramount. It is recommended to use a freshly prepared Grignard reagent and titrate it before use to determine its exact molarity.

  • Low Temperature Addition: Add the aldehyde slowly to the Grignard solution at a low temperature, typically between -78 °C and 0 °C.[1] This minimizes the rate of the deprotonation reaction relative to the nucleophilic addition.

  • Inverse Addition: Consider adding the Grignard reagent to a solution of the aldehyde (inverse addition). This can sometimes minimize enolization by keeping the concentration of the Grignard reagent low throughout the addition.

Question 2: My final product is contaminated with a significant amount of a saturated ketone. How is this byproduct formed and what measures can I take to prevent it?

Answer:

The formation of a saturated ketone is a classic indicator of 1,4-conjugate addition (also known as Michael addition). Instead of attacking the carbonyl carbon (1,2-addition), the nucleophile adds to the β-carbon of the α,β-unsaturated aldehyde. The resulting enolate is then protonated during workup to yield a saturated aldehyde, which can be further attacked by another equivalent of the Grignard reagent to form a secondary alcohol, or if the nucleophile is an organocuprate, it will yield a saturated ketone after workup. Strong nucleophiles like Grignard reagents typically favor 1,2-addition, but 1,4-addition can become a significant competing pathway.[1][2][3][4][5]

Troubleshooting and Optimization:

  • Employ Cerium (III) Chloride (Luche-type Conditions): The addition of anhydrous cerium (III) chloride to the reaction mixture prior to the addition of the Grignard reagent can dramatically favor 1,2-addition.[1][6] The in-situ formation of an organocerium reagent, which is less basic and more oxophilic, directs the nucleophilic attack to the carbonyl carbon.[1]

  • Strict Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the aldehyde.[1]

  • Choice of Nucleophile: While Grignard reagents are common, consider alternative "isoprene synthons" such as organoboron or organozinc reagents, which can offer higher regioselectivity.[7][8]

Experimental Protocol for Cerium-Mediated 1,2-Addition:

StepProcedureRationale
1Dry anhydrous cerium (III) chloride under vacuum at ~140 °C for 2 hours.Ensures the removal of coordinated water which can quench the Grignard reagent.
2Suspend the dried CeCl₃ in anhydrous THF and stir for 2 hours at room temperature.Creates a fine slurry for efficient reaction.
3Cool the CeCl₃ suspension to -78 °C.Low temperature is crucial for selectivity.
4Slowly add the Grignard reagent to the CeCl₃ suspension and stir for 1 hour.Allows for the in-situ formation of the organocerium reagent.
5Add a solution of 3-methyl-2-butenal in anhydrous THF dropwise to the reaction mixture at -78 °C.Slow addition prevents localized warming and side reactions.
6Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.Allows the reaction to proceed to completion.
7Quench the reaction with a saturated aqueous solution of ammonium chloride.Neutralizes the reaction and protonates the alkoxide.
Question 3: I have isolated an isomeric alcohol impurity along with my desired product. What is the origin of this isomer?

Answer:

The formation of isomeric alcohol impurities can arise from the structure of the organometallic reagent itself. For instance, if a substituted butadienyl Grignard reagent is used, it can exist as a mixture of constitutional isomers, leading to the formation of different alcohol products upon reaction with the aldehyde. One report indicates that the reaction of 2-(1,3-butadienyl)magnesium chloride with aldehydes can yield a mixture of 1,3-dienyl and 1,2-dienyl alcohols.[7]

Troubleshooting and Optimization:

  • Use a Regiochemically Defined Nucleophile: Employ a synthetic route that utilizes a well-defined "isoprene synthon" where the connectivity is unambiguous. Several such synthons have been reviewed in the literature.[8][9]

  • Purification: If the formation of the isomeric byproduct cannot be avoided, careful purification by column chromatography or preparative HPLC may be necessary to isolate the desired product.

Reaction Pathways Overview

The following diagram illustrates the desired 1,2-addition pathway leading to this compound and the two major competing side reactions: 1,4-conjugate addition and enolization.

reaction_pathways cluster_start Reactants cluster_products Potential Products Prenal 3-Methyl-2-butenal Desired_Product This compound (Desired Product) Prenal->Desired_Product 1,2-Addition (Favored by CeCl₃, low temp.) Side_Product_1 Saturated Ketone (Byproduct) Prenal->Side_Product_1 1,4-Conjugate Addition Side_Product_2 Enolate (Unreactive Intermediate) Prenal->Side_Product_2 Enolization (Base action of Grignard) Grignard Isoprenyl-MgBr Grignard->Desired_Product Grignard->Side_Product_1 Grignard->Side_Product_2

Caption: Competing reaction pathways in the synthesis of Ipsdienol.

Summary of Best Practices

To maximize the yield and purity of this compound, the following best practices are recommended:

  • Rigorous Control of Reaction Conditions: Maintain strict anhydrous conditions and a low reaction temperature (-78 °C).

  • High-Quality Reagents: Use freshly prepared and titrated Grignard reagents.

  • Leverage Lewis Acids: Employ cerium (III) chloride to promote the desired 1,2-addition and suppress the formation of the 1,4-conjugate addition byproduct.

  • Careful Purification: Utilize column chromatography to separate the desired product from any unreacted starting materials and side products.

By understanding the underlying chemical principles of the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Ipsdienol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ipsdienol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to not only execute the synthesis of Ipsdienol but also to understand the underlying chemistry, anticipate potential challenges, and systematically optimize your reaction conditions for improved yield, purity, and stereoselectivity.

Introduction to Ipsdienol Synthesis

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a naturally occurring monoterpene alcohol and a key component of the aggregation pheromones of several bark beetle species in the genus Ips.[1][2] As such, its synthesis is of significant interest for pest management strategies.[2] The synthesis of Ipsdienol can be approached through various routes, often starting from readily available precursors like myrcene or isoprene derivatives.[1][3] However, controlling the reaction to achieve high yields and the desired stereoisomer can be challenging. This guide will focus on common synthetic pathways and the practical issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for Ipsdienol synthesis?

A1: The most frequently used starting materials are myrcene and various "isoprene synthons".[1][4] Myrcene is a popular choice as it already contains the carbon skeleton of Ipsdienol.[1] Other approaches involve the coupling of an isoprenyl group with a suitable aldehyde, such as 3-methyl-2-butenal.[3]

Q2: Why is stereochemistry important in Ipsdienol synthesis?

A2: The biological activity of Ipsdienol is highly dependent on its stereochemistry. Different enantiomers can have different effects on bark beetle behavior, with one enantiomer acting as an attractant and the other as a repellent or inhibitor.[5] Therefore, controlling the stereochemical outcome of the synthesis is crucial for producing a biologically active pheromone.

Q3: What are the main challenges in synthesizing Ipsdienol?

A3: The primary challenges include:

  • Low Yields: Often due to the formation of side products, incomplete reactions, or degradation of the product during workup and purification.

  • Poor Stereoselectivity: Achieving a high enantiomeric excess of the desired stereoisomer can be difficult without the use of chiral catalysts or starting materials.[5]

  • Side Reactions: The starting materials and intermediates can be prone to isomerization, polymerization, and over-oxidation.

  • Purification: Separating Ipsdienol from structurally similar byproducts can be challenging.

Q4: How can I monitor the progress of my Ipsdienol synthesis?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting material, you can observe the consumption of the reactant and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) is also an excellent tool for monitoring the reaction and identifying the products and byproducts being formed.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows only the presence of starting material.

  • GC-MS analysis of the crude reaction mixture shows no peak corresponding to Ipsdienol.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Reagents Reagents, especially organometallics or oxidizing agents, may have degraded due to improper storage or handling.Use freshly opened or purified reagents. Ensure all solvents are anhydrous, particularly for moisture-sensitive reactions.
Incorrect Reaction Temperature The reaction may require a specific temperature to overcome the activation energy barrier.Verify the accuracy of your thermometer and heating/cooling apparatus. If the reaction is known to be exothermic, ensure efficient cooling to prevent decomposition.
Presence of Inhibitors Impurities in the starting materials or solvents can inhibit the catalyst or react with the reagents.Purify starting materials and solvents before use. Ensure all glassware is clean and dry.
Insufficient Reaction Time The reaction may be slow and require a longer time to reach completion.Monitor the reaction over an extended period using TLC or GC-MS.
Issue 2: Low Yield of Ipsdienol

Symptoms:

  • A peak for Ipsdienol is observed in the GC-MS, but the yield is significantly lower than expected.

  • TLC shows multiple spots, indicating the formation of byproducts.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Formation of Side Products Myrcene and other unsaturated starting materials can undergo isomerization, cyclization, or polymerization under the reaction conditions. Over-oxidation can also lead to the formation of undesired products.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. Consider using a milder oxidizing agent or a different synthetic route.
Product Degradation Ipsdienol may be unstable under the reaction or workup conditions (e.g., acidic or basic pH, high temperatures).Perform the workup at a lower temperature. Use a buffered aqueous solution for extraction if the product is sensitive to pH changes.
Losses During Purification The product may be lost during extraction, distillation, or column chromatography.Ensure efficient extraction by performing multiple extractions with the appropriate solvent. For column chromatography, choose a suitable solvent system to achieve good separation. If the product is volatile, use caution during solvent removal.
Issue 3: Poor Stereoselectivity

Symptoms:

  • Chiral analysis (e.g., chiral GC) shows a nearly racemic mixture of Ipsdienol enantiomers.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Achiral Synthesis Route If the synthesis does not employ a chiral catalyst, reagent, or starting material, the product will be a racemic mixture.To obtain a specific enantiomer, use a stereoselective synthesis strategy. This can involve using a chiral catalyst (e.g., for asymmetric epoxidation or dihydroxylation), a chiral auxiliary, or starting from a chiral precursor.[6]
Racemization The chiral center in Ipsdienol or a chiral intermediate may be susceptible to racemization under the reaction or workup conditions.Investigate the stability of the chiral centers under the experimental conditions. If racemization is occurring, consider milder reaction conditions or a different synthetic pathway.

Experimental Protocols

Protocol 1: Synthesis of Racemic Ipsdienol from Myrcene via Photooxygenation

This protocol is based on the general principle of myrcene oxidation.[1]

Materials:

  • Myrcene

  • Rose Bengal (photosensitizer)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • In a photoreactor, dissolve myrcene and a catalytic amount of Rose Bengal in methanol.

  • Irradiate the solution with a suitable light source while bubbling oxygen through the mixture. Monitor the reaction by TLC until the myrcene is consumed.

  • Cool the reaction mixture to 0 °C and slowly add sodium borohydride in small portions.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

Table 1: Common Byproducts in Ipsdienol Synthesis from Myrcene

Byproduct Potential Origin Analytical Signature (GC-MS)
Ipsenone Oxidation of Ipsenol (a potential intermediate or byproduct)Molecular ion peak corresponding to C₁₀H₁₄O
Verbenol isomers Rearrangement of myrcene-derived intermediatesFragmentation pattern characteristic of a bicyclic monoterpene alcohol
Myrcene dimers Polymerization of the starting materialHigher molecular weight ions

Table 2: 1H NMR Data for Ipsdienol (in CDCl₃)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H on C1~1.70s-
H on C3~5.15d~8.5
H on C4~4.10t~7.0
H on C5~2.30m-
H on C7~4.95, ~5.05d, d~10.5, ~17.5
H on C8~6.35dd~10.5, ~17.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

Diagram 1: General Workflow for Ipsdienol Synthesis and Purification

G reagents Starting Materials (e.g., Myrcene) reaction Chemical Synthesis (e.g., Oxidation) reagents->reaction Reaction Conditions workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification Crude Extract analysis Analysis (GC-MS, NMR) purification->analysis Fractions product Pure Ipsdienol analysis->product Characterized Product G start Low Yield Observed check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Product (TLC, GC-MS) start->analyze_crude change_reagents Use Fresh/Purified Reagents check_reagents->change_reagents side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction product_degradation Product Decomposition? analyze_crude->product_degradation optimize_conditions Optimize Reaction Conditions side_products->optimize_conditions Yes incomplete_reaction->optimize_conditions Yes modify_workup Modify Workup/ Purification product_degradation->modify_workup Yes

References

Technical Support Center: 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 2-Methyl-6-methyleneocta-2,7-dien-4-ol (also known as Ipsdienol). This document is designed to provide in-depth, experience-driven answers to common challenges encountered when working with this versatile yet sensitive acyclic monoterpenoid. As a secondary allylic alcohol with a conjugated diene system, its reactivity profile presents unique stability and handling considerations. This guide will help you troubleshoot common issues, ensure the integrity of your experimental results, and maximize the potential of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Sample Purity & Stability

"I've noticed new peaks appearing in my GC-MS/HPLC analysis of a recently purchased or stored sample of this compound. What is causing this degradation, and how can I prevent it?"

Root Cause Analysis:

This compound is susceptible to several degradation pathways due to its chemical structure: an allylic alcohol and a conjugated diene system. The primary culprits for degradation are:

  • Oxidation: The allylic C-H bonds and the electron-rich diene system are prone to oxidation, especially in the presence of atmospheric oxygen. This can be accelerated by light (photo-oxidation) or trace metal impurities. Oxidation can lead to the formation of corresponding ketones, aldehydes, or further oxidized products like carboxylic acids.[1][2][3]

  • Acid-Catalyzed Rearrangement/Isomerization: Trace acidic impurities (e.g., from solvents or glassware) can catalyze the rearrangement of the allylic alcohol. This can lead to isomerization of the double bonds or other structural rearrangements.[4]

  • Thermal Degradation: As a volatile terpene alcohol, prolonged exposure to high temperatures, such as those used in conventional headspace GC analysis, can cause thermal degradation, leading to the formation of artifactual byproducts.[5]

  • Polymerization: The conjugated diene system can undergo polymerization reactions, especially when exposed to heat, light, or radical initiators.

Troubleshooting Protocol: Verifying Sample Integrity

  • Initial Analysis: Upon receiving a new batch, immediately perform a purity analysis using a validated analytical method (see Question 3 for method recommendations). This will serve as your baseline (t=0) reference.

  • Control Storage: Aliquot the sample into smaller, amber glass vials under an inert atmosphere (e.g., argon or nitrogen) and store under recommended conditions (see Table 1).

  • Monitor Degradation: Re-analyze a control aliquot at set time points (e.g., 1 week, 1 month) to monitor for the appearance of new peaks or a decrease in the main peak area.

Preventative Measures & Best Practices:

To minimize degradation, adhere to the following storage and handling guidelines:

ParameterRecommendationRationale
Temperature ≤ -20°C (long-term); 2-8°C (short-term)Reduces the rate of oxidative and thermal degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation.[1][6]
Container Amber Glass Vials with PTFE-lined capsPrevents photo-oxidation by blocking UV light. PTFE liners are inert and prevent leaching.
Solvent High-purity, degassed solvents (e.g., Hexane, Ethyl Acetate)Minimizes exposure to oxygen and potential acidic or metallic impurities.
Additives Consider adding a radical scavenger/antioxidant (e.g., BHT) at a low concentration (~0.01%) for long-term storage, if compatible with downstream applications.Inhibits free-radical mediated oxidation and polymerization.
Question 2: Reaction & Derivatization Issues

"I'm experiencing low yields and a complex mixture of byproducts when trying to perform reactions involving the hydroxyl group (e.g., esterification, etherification). What's going wrong?"

Root Cause Analysis:

The reactivity of the hydroxyl group is complicated by the rest of the molecule's structure.

  • Steric Hindrance: The secondary nature of the alcohol, combined with the nearby double bonds, can create steric hindrance that slows down the desired reaction.

  • Competing Side Reactions: The high reactivity of the allylic and diene systems can lead to unwanted side reactions under many standard reaction conditions. For example, acidic conditions used for esterification can cause rearrangement or dehydration.[4] Basic conditions might promote oxidation.

  • Reagent Incompatibility: Strong oxidizing or reducing agents will likely react with the double bonds in addition to the alcohol.

Workflow: Optimizing Reactions of the Hydroxyl Group

Recommended Protocols & Reagent Choices:

  • For Esterification: Avoid strong mineral acids. Instead, use milder coupling conditions such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) at 0°C to room temperature.

  • Protecting the Alcohol: If you need to perform chemistry on the diene system, first protect the hydroxyl group as a silyl ether (e.g., using TBSCl and imidazole). This group is robust to many conditions and can be easily removed later.

  • Self-Validation: Always run a control reaction with a simpler, more stable secondary alcohol (e.g., 2-octanol) to ensure your reagents and conditions are effective before attempting the reaction on the more sensitive substrate.

Question 3: Analytical Method Development

"What is the best analytical method for quantifying this compound and its potential degradants? My results seem inconsistent."

Root Cause Analysis:

Inconsistent analytical results often stem from thermal degradation during analysis, particularly with Gas Chromatography (GC).

  • Headspace GC-MS: Conventional headspace analysis, which heats the sample to 70-200°C to volatilize compounds, is known to cause thermal degradation of terpenes, creating artifactual solvents and byproducts that were not present in the original sample.[5]

  • High Injection Port Temperatures: Even with direct injection, a high GC inlet temperature can cause on-column degradation.

Recommended Analytical Protocol: Liquid Injection GC-MS

This method minimizes thermal stress on the analyte, providing a more accurate profile of the sample.[5][7]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a high-purity solvent like hexane or ethyl acetate to a known concentration (e.g., 1 mg/mL).[8]

    • Prepare a series of calibration standards in the same solvent.

  • Instrumentation (Example Parameters):

    • System: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).

    • Injection Technique: Cool-on-column or a low-temperature split/splitless injection.

    • Liner: Use an ultra-inert liner with glass wool.[7]

    • Injection Volume: 1 µL.

    • Inlet Temperature: Start with a lower temperature (e.g., 150-180°C) and optimize as needed.

    • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.

    • MS Detector: Scan from m/z 40-300. The parent ion (M+) is m/z 152.23.[9][10]

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum.

    • Quantify using the calibration curve generated from the standards.

    • Investigate any additional peaks by examining their mass spectra to tentatively identify potential degradation products.

Visualization of Potential Degradation Pathways

References

Overcoming acid-lability issues in 2-Methyl-6-methyleneocta-2,7-dien-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the inherent acid-lability of this molecule and its precursors. Our approach is grounded in mechanistic principles to empower you with the expertise to not only solve immediate issues but also to proactively design robust synthetic strategies.

The Challenge: Understanding the Acid Lability

The core difficulty in synthesizing this compound lies in its structure: it is a tertiary allylic alcohol. This functionality is highly susceptible to acid-catalyzed carbocation formation, leading to a cascade of unwanted side reactions, including dehydration, rearrangements, and polymerization. Even trace amounts of acid, whether from reagents, glassware, or workup procedures, can significantly impact reaction yield and purity.

Below is a diagram illustrating the primary degradation pathways initiated by acid.

reactant reactant intermediate intermediate product product reagent reagent A 2-Methyl-6-methyleneocta- 2,7-dien-4-ol B Tertiary Allylic Carbocation (Resonance Stabilized) A->B Protonation & Loss of H2O H H+ C Dehydration Products (Mixture of Trienes) B->C -H+ D Rearrangement Products (e.g., Isomeric Alcohols) B->D Hydride/Alkyl Shift + H2O Attack E Polymerization B->E Reaction with another alkene molecule

Caption: Acid-catalyzed degradation pathways of the target molecule.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during the synthesis.

Question 1: My Grignard reaction to form the tertiary alcohol is showing low yield and multiple spots on TLC. What's going wrong?

This is a frequent issue, often stemming from the acidic nature of the standard aqueous workup. The magnesium salts formed during the reaction can act as Lewis acids, and the traditional addition of aqueous acid (like NH4Cl or dilute HCl) to quench the reaction can readily promote the degradation pathways illustrated above.

Root Cause Analysis and Solutions:

Potential Cause Underlying Mechanism Recommended Solution Experimental Protocol
Acidic Workup Protonation of the tertiary alcohol leads to carbocation formation and subsequent elimination/rearrangement.Use a buffered or non-acidic quenching method.Protocol 1: Buffered Quench 1. Cool the reaction mixture to 0 °C.2. Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO3) or a phosphate buffer (pH ≈ 7.5) instead of NH4Cl.3. Stir vigorously for 15-20 minutes.4. Proceed with standard extraction using a non-polar solvent like diethyl ether or MTBE.
Lewis Acidity of MgX₂ salts Magnesium salts (MgBr₂ or MgCl₂) are Lewis acids that can catalyze degradation, especially during prolonged reaction times or elevated temperatures.Complex the magnesium salts with a chelating agent before or during the quench.Protocol 2: Chelation-Assisted Workup 1. Cool the reaction mixture to 0 °C.2. Add a solution of triethanolamine or tartaric acid to the reaction mixture to chelate the magnesium ions.3. Subsequently, add water or a buffered solution to complete the quench.4. Extract the product as usual.
Incomplete Reaction The Grignard reagent may be degrading, or the starting ketone is sterically hindered.Ensure the Grignard reagent is freshly prepared and titrated. Consider using a more reactive organometallic reagent like an organolithium.N/A

Expert Insight: The choice of quenching agent is critical. While ammonium chloride is a weak acid, its conjugate base (ammonia) is not strong enough to deprotonate the tertiary alcohol effectively, leaving the environment sufficiently acidic to cause problems. A bicarbonate quench actively neutralizes any adventitious acid and provides a much milder environment for the sensitive product.

Question 2: I've successfully synthesized the alcohol, but it decomposes during silica gel chromatography. How can I purify my product?

Silica gel is inherently acidic and provides a large surface area, creating a perfect storm for the degradation of acid-sensitive compounds. Even "neutralized" silica can retain acidic character.

Purification Strategy Flowchart:

start start decision decision process process good good bad bad A Crude Product B Is distillation an option? A->B C Vacuum Distillation B->C Yes E Use Passivated Chromatography B->E No D Is the product thermally stable? C->D F Pure Product D->F Yes G Decomposition D->G No E->F H Alternative: Crystallization or Derivatization G->H

Caption: Decision workflow for purifying acid-sensitive alcohols.

Recommended Purification Protocols:

  • Passivated Silica Gel Chromatography:

    • Rationale: The acidity of silica gel can be neutralized by pre-treating it with a basic solution.

    • Protocol 3: Silica Gel Passivation

      • Prepare a slurry of silica gel in your desired eluent system (e.g., Hexane/Ethyl Acetate).

      • Add 1-2% (v/v) of triethylamine (Et₃N) or pyridine to the slurry.

      • Stir for 30 minutes, then pack the column as usual.

      • Ensure that the running eluent also contains a small percentage (0.1-0.5%) of the same amine to maintain the basicity of the column throughout the separation.

  • Use of Alternative Stationary Phases:

    • Rationale: Other materials are less acidic than silica.

    • Options:

      • Alumina (basic or neutral): Basic alumina is an excellent choice for acid-sensitive compounds. However, be aware that it can sometimes catalyze other reactions.

      • Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica.

      • Reverse-Phase Chromatography (C18): This uses a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water), completely avoiding the issue of silica acidity. This is often a preferred method in industrial settings for its reproducibility.

  • Non-Chromatographic Methods:

    • Vacuum Distillation: If your compound is sufficiently volatile and thermally stable, short-path distillation under high vacuum can be an effective, acid-free purification method.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an ideal purification technique.

Question 3: How can I prevent decomposition during storage?

The same principles of acid-lability apply to storage. Adventitious acids from the atmosphere (like CO₂) or from the container itself can cause slow degradation over time.

Storage Recommendations:

Parameter Recommendation Justification
Temperature Store at ≤ -20 °CSlows down the rate of all chemical reactions, including decomposition.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Prevents oxidation and exposure to atmospheric CO₂ and moisture.
Solvent Store neat (if liquid) or in a non-protic, anhydrous solvent (e.g., hexanes, toluene).Avoids solvents that can act as proton sources (e.g., alcohols).
Additives Add a trace amount of a non-nucleophilic base, such as proton sponge or a hindered amine like 2,6-lutidine.Acts as an acid scavenger to neutralize any trace acidity that may be present.
Container Use amber glass vials with PTFE-lined caps.Protects from light, which can catalyze radical pathways, and provides an inert sealing surface.

Proactive Strategy: The Use of Protecting Groups

If direct synthesis and purification prove to be intractable, a protecting group strategy is a robust alternative. The hydroxyl group can be protected with a group that is stable to the reaction conditions and can be removed under non-acidic conditions.

start start process process end end A Starting Material (e.g., Ketone) B Synthesis of Precursor Alcohol A->B C Protection of Alcohol (e.g., as Silyl Ether) B->C D Further Synthetic Steps (e.g., Wittig Reaction) C->D E Deprotection under Non-Acidic Conditions (e.g., TBAF) D->E F Final Pure Product E->F

Caption: Workflow using a protecting group strategy.

Recommended Protecting Group: Silyl Ethers

Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ethers, are ideal for this purpose.

  • Protection Step: The alcohol is reacted with the corresponding silyl chloride (e.g., TBSCl) in the presence of a non-nucleophilic base like imidazole or 2,6-lutidine in an aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Stability: Silyl ethers are stable to a wide range of non-acidic and non-fluoride-containing reagents, including Grignard reagents, organolithiums, and many oxidizing and reducing agents.

  • Deprotection Step: The silyl ether is cleaved using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF) in THF. This method is highly selective and occurs under basic conditions, thus preserving the integrity of the sensitive tertiary allylic alcohol.

Protocol 4: TBS Protection and Deprotection

  • Protection:

    • Dissolve the alcohol (1 eq.) in anhydrous DMF.

    • Add imidazole (2.5 eq.) and TBSCl (1.2 eq.).

    • Stir at room temperature until TLC analysis shows complete consumption of the starting material.

    • Work up by adding water and extracting with diethyl ether. The silyl ether is robust and can be purified by standard silica gel chromatography.

  • Deprotection:

    • Dissolve the TBS-protected alcohol in THF.

    • Add a 1M solution of TBAF in THF (1.1 eq.).

    • Monitor the reaction by TLC.

    • Once complete, quench with water, extract with ether, and concentrate to yield the final, pure alcohol.

By employing these mechanistically informed strategies, you can effectively overcome the challenges posed by the acid-lability of this compound and achieve your synthetic goals with higher yield and purity.

Technical Support Center: GC Analysis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Gas Chromatography (GC) analysis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol (also known as Ipsdienol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this specific terpene alcohol. As a tertiary alcohol and a diene, Ipsdienol presents unique challenges, including thermal instability and susceptibility to peak shape issues. This document provides in-depth, causality-driven solutions to common problems encountered during its analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: I'm observing significant peak tailing for my Ipsdienol peak. What are the likely causes and how do I fix it?

Peak tailing is the most common issue when analyzing polar compounds like alcohols. The asymmetry in the peak is typically caused by undesirable secondary interactions between the analyte and the GC system. The key is to determine if the cause is chemical (activity) or physical (flow path disruption).

Causality: The hydroxyl group (-OH) on Ipsdienol is polar and has an active hydrogen. This group can form hydrogen bonds with "active sites" within the GC system, such as exposed silanols (Si-OH) on the surfaces of the inlet liner, column, or contaminants. This secondary interaction temporarily retards the elution of a portion of the analyte molecules, resulting in a tailed peak.[1][2]

Troubleshooting Steps:

  • Differentiate Between Chemical and Physical Causes: Inject a non-polar compound of similar volatility (e.g., an alkane). If the alkane peak is symmetrical while the Ipsdienol peak tails, the problem is chemical (active sites). If both peaks tail, the issue is likely physical.[1]

  • Address Chemical Activity (Most Common):

    • Inlet Liner: The inlet liner is the most common source of activity. Replace the existing liner with a new, deactivated liner. Liners with glass wool can be problematic if the wool is not fully deactivated; consider a liner without wool or one with a taper design.[1][3]

    • Column Contamination: Trim the front end of the column (approx. 15-30 cm) to remove accumulated non-volatile residues and active sites.

    • Column Choice: Ensure you are using a well-deactivated column. For polar analytes, a wax-type column (e.g., Carbowax) or a low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) with high-quality deactivation is recommended.[4][5]

  • Address Physical Issues:

    • Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume, disrupting the carrier gas flow path. Re-cut the column using a ceramic wafer to ensure a clean, 90-degree break and reinstall it according to the manufacturer's specifications.[1]

G start Peak Tailing Observed is_alkane_ok Inject Alkane Standard. Is Peak Symmetrical? start->is_alkane_ok chem_issue Chemical Issue: Active Sites is_alkane_ok->chem_issue Yes phys_issue Physical Issue: Flow Path Disruption is_alkane_ok->phys_issue No action_chem1 1. Replace Inlet Liner with a new, deactivated one. chem_issue->action_chem1 action_chem2 2. Trim 15-30 cm from column inlet. chem_issue->action_chem2 action_chem3 3. Consider Derivatization (See Q5). chem_issue->action_chem3 action_phys1 1. Re-cut and Re-install Column. phys_issue->action_phys1 action_phys2 2. Check for Leaks at Inlet Fittings. phys_issue->action_phys2

Caption: Troubleshooting workflow for peak tailing.

Q2: My peak response for Ipsdienol is inconsistent or decreasing over a sequence of runs. What's wrong?

A loss of analyte response points to one of three issues: sample introduction problems, analyte degradation, or adsorption within the system.

Causality:

  • Thermal Degradation: Ipsdienol, like many terpenes, can be thermally labile. Excessively high temperatures in the GC inlet can cause it to degrade before it even reaches the column, leading to a lower measured amount.[6][7]

  • Adsorption: This is related to the active sites discussed in Q1. If the analyte is irreversibly binding to active sites in the liner or column, its response will decrease. This is often observed as a gradual decline in peak area over multiple injections as the active sites become saturated and then re-exposed.

  • Injector Discrimination: If the inlet temperature is too low, less volatile compounds like Ipsdienol may not vaporize completely and efficiently, leading to incomplete transfer to the column.[8]

Troubleshooting Steps:

  • Evaluate Inlet Temperature: This is a critical parameter. A temperature that is too high causes degradation, while one that is too low causes poor vaporization.

    • Recommended Range: Start with an inlet temperature of 200-220 °C. Avoid temperatures above 250 °C.[9]

    • Optimization: Perform a mini-study by injecting the same standard at different inlet temperatures (e.g., 180 °C, 200 °C, 220 °C, 250 °C) and plotting the peak area versus temperature. The optimal temperature will provide the highest response before degradation causes the area to decrease.

  • Check for System Activity: As described in Q1, replace the inlet liner and trim the column. A fresh, inert pathway is crucial for consistent response.

  • Use a Pulsed Splitless Injection: If sensitivity is an issue, a splitless injection can help. A pulsed injection (briefly increasing the inlet pressure at the start of the injection) can help transfer the analytes onto the column more rapidly and efficiently, minimizing time spent in the hot inlet where degradation can occur.

Q3: I suspect my analyte is degrading. Is there a way to confirm this and should I consider derivatization?

Yes, thermal degradation is a significant concern for terpene alcohols. If you observe multiple, smaller peaks that are not present in your standard at room temperature, degradation is a likely cause.

Confirmation of Degradation: Analyze your sample using a "cool on-column" (COC) injection if your GC is equipped for it. This technique introduces the liquid sample directly onto the column at a low temperature, completely avoiding the hot inlet. If the extraneous peaks disappear and the Ipsdienol peak area increases significantly with COC, this confirms that degradation was occurring in the hot split/splitless injector.

When to Consider Derivatization: If you cannot eliminate peak tailing and analyte degradation through system maintenance and parameter optimization, derivatization is an excellent solution.

Causality: Derivatization is a chemical reaction that converts the polar -OH group into a non-polar, more thermally stable functional group. For alcohols, the most common technique is silylation , which replaces the active hydrogen with a trimethylsilyl (TMS) group.[10]

  • Analyte: 2-Methyl-6-methyleneocta-2,7-dien-4-ol

  • Derivative: 2-Methyl-6-methyleneocta-2,7-dien-4-yl trimethylsilyl ether

The resulting TMS-ether is more volatile, much less polar, and more stable at high temperatures, leading to sharp, symmetrical peaks and improved sensitivity.[11]

See Protocol 1 for a detailed silylation procedure.

G cluster_problems Problems Addressed cluster_solutions Benefits of Derivatization start Persistent Issues: - Peak Tailing - Low Response - Suspected Degradation derivatize Derivatization (Silylation) start->derivatize problem1 Polar -OH Group problem2 Thermally Labile problem3 Active Hydrogen solution1 Non-polar TMS-ether problem1->solution1 converts to solution2 Thermally Stable problem2->solution2 improves solution3 No Active Hydrogen problem3->solution3 masks result Result: - Symmetrical Peaks - Improved Sensitivity - Reliable Quantification

Caption: Logic for choosing derivatization.

Q4: What are the recommended starting GC parameters for analyzing Ipsdienol?

Optimizing GC parameters is crucial. The following table provides a validated starting point for your method development, based on published data and best practices.[4][5][9]

ParameterRecommended SettingRationale / Notes
Injection Mode Split (e.g., 50:1) or SplitlessUse Split for concentrations >10 ppm to avoid column overload. Use Splitless for trace analysis, but be mindful of longer analyte residence time in the hot inlet.
Inlet Temperature 200 - 220 °CBalances efficient vaporization with minimizing thermal degradation.[6] Do not exceed 250 °C.
Inlet Liner Deactivated, Tapered (e.g., Agilent Ultra Inert)A highly inert surface is essential to prevent adsorption of the hydroxyl group.[1] The taper design helps focus the sample onto the column.
Carrier Gas & Flow Helium or Hydrogen; Constant Flow Mode @ 1.0 - 1.5 mL/minConstant flow ensures reproducible retention times even with a temperature program. Hydrogen provides higher efficiency but requires appropriate safety measures.
Column Phase Low-bleed 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) OR Polyethylene Glycol (e.g., DB-WAX, Innowax)A non-polar "5-type" phase is a robust, general-purpose choice.[5] A polar "WAX" phase provides different selectivity based on polarity and may be useful for resolving isomers.[4]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessThis is a standard dimension providing a good balance of resolution, speed, and sample capacity.[12][13]
Oven Program Initial: 60 °C (hold 2 min) Ramp: 5 °C/min to 240 °C Hold: 5 minA low initial temperature helps focus the analytes at the head of the column. A slow ramp rate ensures good separation from other terpenes. This is a typical starting point derived from NIST data.[5]
Detector Flame Ionization (FID) or Mass Spectrometry (MS)FID is robust and provides excellent quantification. MS provides positive identification based on the mass spectrum.
Detector Temperature FID: 250 °C MS Transfer Line: 240 °C MS Source: 230 °CDetector temperatures should be high enough to prevent condensation of the analyte but not so high as to cause degradation or increase background noise.

Detailed Experimental Protocols

Protocol 1: Silylation of Ipsdienol for GC Analysis

This protocol describes the conversion of the tertiary alcohol to its more volatile and stable trimethylsilyl (TMS) ether.

Objective: To improve peak shape, thermal stability, and quantitative accuracy of Ipsdienol by masking the polar hydroxyl group.

Materials:

  • Sample containing Ipsdienol dissolved in a dry, aprotic solvent (e.g., Hexane, Dichloromethane).

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction Vials: 2 mL glass autosampler vials with PTFE-lined caps.

  • Heating block or oven set to 70 °C.

Procedure:

  • Sample Preparation: Pipette 100 µL of the sample solution into a clean, dry reaction vial. If the sample is in a protic solvent (like methanol), it must be evaporated to dryness under a gentle stream of nitrogen and reconstituted in an aprotic solvent, as active hydrogens will consume the reagent.

  • Reagent Addition: Add 100 µL of the BSTFA + 1% TMCS reagent to the vial. The reagent should be in excess to ensure the reaction goes to completion.

  • Capping: Immediately cap the vial tightly to prevent moisture from entering and the reagent from evaporating.

  • Reaction: Gently vortex the vial for 10 seconds. Place the vial in the heating block at 70 °C for 30 minutes. The catalyst (TMCS) helps to speed up the derivatization of the sterically hindered tertiary alcohol.[10]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC injection. The resulting TMS-ether will have a different retention time than the parent alcohol (it will likely elute earlier on a polar column and slightly later on a non-polar column).

  • Validation: Inject the derivatized sample. The chromatogram should show a new, sharp, and symmetrical peak for the Ipsdienol-TMS ether, with a significant reduction or complete absence of the original tailing alcohol peak.

References

Technical Support Center: Stabilizing 2-Methyl-6-methyleneocta-2,7-dien-4-ol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-6-methyleneocta-2,7-dien-4-ol (also known as Ipsdienol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the long-term storage and stabilization of this valuable terpenoid. As a compound with multiple reactive sites, including conjugated double bonds and a secondary allylic alcohol, its stability is a critical factor for reproducible experimental outcomes.

Understanding the Instability of this compound

This compound is susceptible to several degradation pathways due to its chemical structure. The presence of unsaturated bonds makes it prone to oxidation, while the allylic alcohol moiety can participate in various reactions, including polymerization.[1] Furthermore, exposure to light and elevated temperatures can accelerate these degradation processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are oxidation, polymerization, and photodegradation. Oxidation can occur at the double bonds and the allylic alcohol, potentially leading to the formation of epoxides, ketones (such as ipsdienone), and other oxygenated derivatives.[2] The conjugated diene system can also participate in polymerization reactions, especially in the presence of heat, light, or acid/base catalysts. Photodegradation can be initiated by exposure to UV light, leading to the formation of various degradation products.

Q2: What are the ideal storage conditions for neat this compound?

A2: For optimal stability, neat this compound should be stored under the following conditions:

  • Temperature: -20°C is highly recommended for long-term storage to minimize thermal degradation and polymerization.

  • Atmosphere: An inert atmosphere, such as argon or nitrogen, is crucial to prevent oxidation. This can be achieved by purging the headspace of the storage container with the inert gas before sealing.

  • Light: The compound should be protected from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Container: Use a tightly sealed, high-quality glass container (e.g., amber borosilicate glass) to prevent exposure to air and moisture.

Q3: Can I store this compound in a solvent? If so, which solvents are recommended?

A3: Yes, storing the compound in a suitable solvent can enhance its stability, especially for preparing stock solutions. The choice of solvent is critical. Aprotic, non-polar solvents are generally preferred. Anhydrous ethanol or isopropanol can be used, but it's important to note that the presence of an alcohol solvent can sometimes influence antioxidant synergy.[2][3][4] For applications where alcohols are not suitable, high-purity, degassed non-polar solvents like hexane or toluene can be considered. Always ensure the solvent is of high purity and free of peroxides.

Q4: What are the signs of degradation in my this compound sample?

A4: Visual inspection can sometimes reveal degradation. Signs include a change in color (e.g., yellowing), an increase in viscosity, or the formation of a precipitate. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical techniques such as HPLC, GC-MS, or NMR are necessary for a definitive assessment of purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of potency or inconsistent experimental results. Degradation of the compound due to improper storage.Verify storage conditions (temperature, inert atmosphere, light protection). Prepare fresh solutions from a new, unopened vial if possible. Implement a routine quality control check of your stock solutions using a validated analytical method.
Appearance of new peaks in HPLC or GC analysis. Formation of degradation products.Characterize the new peaks using mass spectrometry (MS) or NMR to identify the degradation products. This information can help pinpoint the degradation pathway (e.g., oxidation, polymerization). Implement the stabilization strategies outlined in this guide.
Sample has become viscous or has a noticeable color change. Significant polymerization and/or oxidation has occurred.The sample is likely highly degraded and should be discarded. Review your storage and handling procedures to prevent this from happening with new batches.

Stabilization Strategies: The Role of Antioxidants

The addition of antioxidants is a highly effective strategy to prolong the shelf-life of this compound.

Recommended Antioxidants:
  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is widely used as a preservative in foods, cosmetics, and pharmaceuticals. It is a potent free radical scavenger.

  • α-Tocopherol (Vitamin E): A natural antioxidant that is highly effective at inhibiting lipid peroxidation.

Synergistic Effects:

Research has shown that combinations of antioxidants can have a synergistic effect, providing greater protection than either antioxidant alone.[5] A combination of BHT and α-tocopherol is recommended for stabilizing this compound. The mechanism often involves the regeneration of the more potent antioxidant by the other.

Recommended Concentrations:

Based on studies of similar unsaturated compounds, the following concentrations are recommended as a starting point for stabilization:

AntioxidantRecommended Concentration (w/w)
BHT 0.01 - 0.1%
α-Tocopherol 0.05 - 0.2%
BHT + α-Tocopherol (Synergistic Mix) BHT: 0.01 - 0.05% + α-Tocopherol: 0.05 - 0.1%

Note: The optimal concentration may vary depending on the specific application and storage conditions. It is advisable to perform a small-scale stability study to determine the most effective concentration for your needs.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in anhydrous ethanol with a synergistic antioxidant mixture.

Materials:

  • This compound

  • Anhydrous Ethanol (high purity, degassed)

  • BHT (Butylated Hydroxytoluene)

  • α-Tocopherol

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Weigh 10 mg of this compound into a clean, dry amber glass vial.

  • Prepare a stock solution of the antioxidant mixture by dissolving BHT (1 mg/mL) and α-tocopherol (5 mg/mL) in anhydrous ethanol.

  • Add 10 µL of the BHT stock solution and 10 µL of the α-tocopherol stock solution to the vial containing the this compound. This will result in a final concentration of approximately 0.01% BHT and 0.05% α-tocopherol.

  • Add 1 mL of anhydrous ethanol to the vial.

  • Gently swirl the vial to dissolve the contents completely.

  • Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Store the stabilized stock solution at -20°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the stability of this compound and for developing a stability-indicating analytical method.[6][7] This protocol outlines a basic forced degradation study.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state).

  • Photodegradation: Expose the sample to UV light (254 nm) and visible light for a defined period.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent for each stress condition.

  • For thermal degradation, use the neat compound.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, using a suitable analytical method (e.g., HPLC or GC-MS) to assess the extent of degradation and identify any degradation products.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[8][9]

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reversed-phase column is a good starting point. For separating isomers, a column with π-π interaction capabilities, such as a pyrenylethyl (PYE) or nitrophenylethyl (NPE) phase, may be beneficial.[10]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Detection: UV detection at a wavelength where the compound and its potential degradation products have absorbance (e.g., around 220-230 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile degradation products.[11]

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable.

  • Injection: Split or splitless injection depending on the concentration.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) is typically used to separate a range of compounds.

  • Detection: Mass spectrometry (MS) provides structural information for the identification of unknown degradation products by comparing the obtained mass spectra with spectral libraries.[12]

Visualizations

DegradationPathways Ipsdienol This compound (Ipsdienol) Oxidation Oxidation (O2, Light, Heat) Ipsdienol->Oxidation Polymerization Polymerization (Heat, Light, Acid/Base) Ipsdienol->Polymerization Photodegradation Photodegradation (UV Light) Ipsdienol->Photodegradation Ipsdienone Ipsdienone & other Oxygenated Products Oxidation->Ipsdienone Polymers Oligomers/Polymers Polymerization->Polymers Volatiles Smaller Volatile Fragments Photodegradation->Volatiles

Caption: Potential degradation pathways of this compound.

StabilizationWorkflow start Start: Pure Ipsdienol Sample storage Optimal Storage: -20°C, Inert Atmosphere, Dark start->storage antioxidants Add Antioxidants: BHT and/or α-Tocopherol storage->antioxidants solvent Dissolve in Anhydrous, Degassed Solvent (Optional) antioxidants->solvent qc Regular QC Analysis: HPLC or GC-MS solvent->qc end End: Stable Compound for Reproducible Experiments qc->end

Caption: Recommended workflow for stabilizing this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a key component in various research and development applications, including pheromone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and scalable synthesis.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, often referred to by its common name Ipsdienol, presents a unique set of challenges that require careful consideration of reaction conditions and potential side reactions. This guide will focus on the prevalent synthetic route starting from myrcene, while also addressing alternative approaches and the common pitfalls associated with each step. Our goal is to equip you with the knowledge to not only replicate the synthesis but also to troubleshoot and optimize the process for your specific needs.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when planning the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most frequently cited and scalable synthesis starts from the readily available monoterpene, myrcene.[1] This multi-step process involves the epoxidation of myrcene, followed by a reaction with an organoselenium reagent and a subsequent allylic rearrangement to yield the target alcohol.[1] This route is favored due to the accessibility of the starting material and the relatively well-understood reaction mechanisms.

Q2: Are there alternative synthetic routes to consider?

A2: Yes, several alternative routes have been explored. One notable approach involves the coupling of an organometallic reagent, such as an organozinc compound derived from 2-(bromomethyl)buta-1,3-diene, with 3-methyl-2-butenal.[1] While conceptually straightforward, early attempts using Grignard or organolithium reagents for this coupling were reported to be unsuccessful, highlighting the unique reactivity of the organozinc species in this context.[1] Other methods include those based on organoborane chemistry.

Q3: What are the primary challenges I should anticipate in the synthesis from myrcene?

A3: The key challenges include:

  • Selective Epoxidation: Myrcene has multiple double bonds, and achieving selective epoxidation of the trisubstituted double bond is crucial.

  • Handling of Intermediates: An intermediate in this synthesis, (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol, is known to be acid-labile, requiring careful handling and purification conditions to prevent decomposition.[1]

  • Allylic Rearrangement: The final rearrangement step can be sensitive to reaction conditions, and optimizing the yield of the desired secondary alcohol over the starting tertiary alcohol is a key aspect of the process.[1]

Q4: What safety precautions are essential for this synthesis?

A4: Standard laboratory safety practices should be strictly followed. Specifically:

  • Peroxide Formers: Ethers like diethyl ether and THF are commonly used and can form explosive peroxides. Ensure they are tested and purified if necessary.

  • Organometallic Reagents: Grignard reagents and other organometallics are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidizing Agents: m-Chloroperbenzoic acid (mCPBA) is a strong oxidizing agent and should be handled with care.

  • Thionyl Chloride: This reagent is corrosive and releases toxic HCl gas upon contact with moisture. It should be used in a well-ventilated fume hood.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues that may arise during the synthesis.

Myrcene Epoxidation

Q: My epoxidation of myrcene is resulting in a mixture of products, with low selectivity for the desired epoxide. What can I do?

A: Low selectivity in myrcene epoxidation is a common issue. Here’s a breakdown of potential causes and solutions:

  • Cause: The presence of multiple reactive double bonds in myrcene.

  • Solution 1: Choice of Oxidizing Agent: While m-chloroperbenzoic acid (mCPBA) is commonly used, other reagents can offer higher selectivity. Consider using enzymes like Candida antarctica Lipase B (CALB) which can provide high selectivity for the epoxidation of the trisubstituted double bond.

  • Solution 2: Reaction Conditions: Temperature control is critical. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity.

  • Solution 3: Stoichiometry: Carefully controlling the stoichiometry of the oxidizing agent to favor mono-epoxidation is essential. Using a slight excess of myrcene can also help to minimize di-epoxidation.

Q: I am observing the formation of diols as side products during epoxidation. How can I prevent this?

A: Diol formation is typically due to the acid-catalyzed ring-opening of the epoxide by water.

  • Cause: Presence of acidic impurities or water in the reaction mixture.

  • Solution 1: Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Solution 2: Buffered Conditions: Adding a mild base, such as sodium bicarbonate or sodium carbonate, to the reaction mixture can neutralize any acidic byproducts (like m-chlorobenzoic acid from mCPBA) and prevent epoxide ring-opening.

Allylic Rearrangement

Q: The allylic rearrangement of (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol is giving a low yield of the desired this compound. How can I improve this?

A: This is a critical and often challenging step. The direct conversion is difficult due to the acid-lability of the starting material.[1] An indirect, multi-step approach is generally more successful.

  • Cause: The starting tertiary alcohol is prone to decomposition under acidic conditions.

  • Recommended Indirect Protocol:

    • Conversion to Allylic Chloride: Treat the tertiary alcohol with thionyl chloride in dry ether at low temperature (0-5 °C).[1] This forms a mixture of allylic chlorides. It's important to use this crude mixture directly in the next step as it can be unstable to distillation.[1]

    • Formation of Acetates: React the mixture of chlorides with freshly prepared silver oxide in acetic acid to form the corresponding acetates.[1]

    • Reduction to Alcohols: Reduce the acetate mixture with a reducing agent like lithium aluminum hydride (LiAlH₄) to yield a mixture of the starting tertiary alcohol and the desired secondary alcohol product.[1] The ratio of these two alcohols can be influenced by the reaction conditions.

  • Optimization: The ratio of the desired secondary alcohol to the starting tertiary alcohol can be optimized by carefully controlling the reaction times and temperatures in the acetate formation and reduction steps.

Q: How can I separate the final product from the unreacted tertiary alcohol?

A: The two alcohols can be difficult to separate by standard thin-layer chromatography (TLC).[1]

  • Solution: A practical method for separation involves acetylating the mixture. The secondary alcohol (the desired product) will be acetylated, while the tertiary alcohol will not. This difference in reactivity allows for easy separation by column chromatography. The purified acetate of the desired product can then be deprotected (e.g., by reduction with LiAlH₄) to give the pure this compound.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Myrcene

This protocol is adapted from established literature procedures.[1]

Step 1: Epoxidation of Myrcene

  • Dissolve myrcene (1.0 eq) in chloroform.

  • Cool the solution in an ice bath.

  • Add m-chloroperbenzoic acid (mCPBA, ~85% purity, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2,3-Epoxy-2-methyl-6-methyleneoct-7-ene.

Step 2: Synthesis of (E)-2-Methyl-6-methyleneocta-3,7-dien-2-ol

  • In a separate flask, prepare the selenium anion by adding sodium borohydride to a solution of diphenyl diselenide in ethanol.

  • Add the epoxide from Step 1 to the selenium anion solution.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and add 30% hydrogen peroxide dropwise, keeping the temperature below 20 °C.

  • Stir at room temperature for 5 hours.

  • Dilute with water and extract with diethyl ether.

  • Wash the combined organic layers with sodium carbonate solution, dry over magnesium sulfate, and concentrate.

  • Purify by vacuum distillation to yield (E)-2-Methyl-6-methyleneocta-3,7-dien-2-ol.

Step 3: Allylic Rearrangement and Purification

  • Dissolve the alcohol from Step 2 in dry diethyl ether and cool to 0 °C.

  • Add thionyl chloride dropwise and stir for 1 hour at 0 °C.

  • Concentrate the mixture in vacuo to obtain the crude allylic chlorides. Do not distill.

  • Dissolve the crude chlorides in acetic acid and add freshly prepared silver oxide.

  • Stir at room temperature for 30 minutes, then heat to 80 °C for 10 minutes.

  • Cool, dilute with ether, and filter.

  • Wash the filtrate with water, sodium bicarbonate solution, and brine. Dry and concentrate.

  • Reduce the resulting crude acetate mixture with lithium aluminum hydride in diethyl ether.

  • Work up the reaction carefully by sequential addition of water and sodium hydroxide solution.

  • Filter the solids and concentrate the filtrate to obtain a mixture of alcohols.

  • Acetylate the alcohol mixture with acetic anhydride in pyridine.

  • Separate the resulting acetate of the desired product from the unreacted tertiary alcohol by column chromatography on alumina.

  • Reduce the purified acetate with lithium aluminum hydride to obtain pure this compound.

Data Presentation

StepReactantsProductTypical YieldKey Parameters
1. EpoxidationMyrcene, mCPBA2,3-Epoxy-2-methyl-6-methyleneoct-7-ene~77%[1]Temperature control, stoichiometry
2. Selenoxide EliminationEpoxide, PhSeSePh, NaBH₄, H₂O₂(E)-2-Methyl-6-methyleneocta-3,7-dien-2-ol~72%[1]Temperature during H₂O₂ addition
3. Allylic RearrangementTertiary Alcohol, SOCl₂, Ag₂O, LiAlH₄This compoundFair overall yield[1]Indirect route is crucial
4. PurificationMixture of alcohols, Ac₂O, PyridinePure this compound-Separation via acetylation

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow Myrcene Myrcene Epoxide Myrcene Epoxide Myrcene->Epoxide  mCPBA Tertiary_Alcohol (E)-2-Methyl-6-methyleneocta- 3,7-dien-2-ol Epoxide->Tertiary_Alcohol  PhSeSePh,  NaBH4, H2O2 Allylic_Chlorides Allylic Chlorides Tertiary_Alcohol->Allylic_Chlorides  SOCl2 Acetates Acetate Mixture Allylic_Chlorides->Acetates  Ag2O, AcOH Alcohol_Mixture Mixture of Alcohols Acetates->Alcohol_Mixture  LiAlH4 Purified_Acetate Purified Acetate Alcohol_Mixture->Purified_Acetate  Ac2O, Pyridine,  Chromatography Final_Product 2-Methyl-6-methyleneocta- 2,7-dien-4-ol Purified_Acetate->Final_Product  LiAlH4

Caption: Synthetic workflow from Myrcene to the final product.

Troubleshooting Decision Tree: Low Yield in Allylic Rearrangement

Troubleshooting_Tree Start Low Yield of Final Product Check_Purity Is the starting tertiary alcohol pure? Start->Check_Purity Direct_Rearrangement Was a direct rearrangement attempted? Check_Purity->Direct_Rearrangement Yes Purify_Alcohol Repurify the tertiary alcohol Check_Purity->Purify_Alcohol No Indirect_Method Follow the indirect method: 1. Chlorination 2. Acetylation 3. Reduction Direct_Rearrangement->Indirect_Method Yes Check_Conditions Are reaction conditions optimized? Direct_Rearrangement->Check_Conditions No Optimize Optimize temperature and reaction times for each step of the indirect method Check_Conditions->Optimize No

Caption: Decision tree for troubleshooting low rearrangement yields.

References

Validation & Comparative

A Spectroscopic Roadmap to Confirming the Structure of 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical analysis, the unambiguous determination of a molecule's structure is paramount. For researchers and professionals in drug development and natural product synthesis, confirming the connectivity and stereochemistry of a target compound is a critical step that underpins all subsequent biological and chemical studies. This guide provides an in-depth, practical comparison of spectroscopic techniques to elucidate and confirm the structure of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a terpene alcohol with significance, for instance, as a component of the pheromone of the California five-spined ips.[1]

Our approach is not merely a recitation of data but a logical workflow demonstrating how different spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide complementary pieces of a structural puzzle. We will delve into the "why" behind the experimental data, offering insights honed from years of practical application in the field.

The Analytical Workflow: A Multi-faceted Approach

The confirmation of a molecular structure is rarely achieved with a single technique. Instead, it relies on the convergence of evidence from multiple analytical methods. Each technique probes different aspects of the molecule's constitution, and together they provide a self-validating system for structural elucidation.

G cluster_0 Spectroscopic Analysis Workflow Unknown Proposed Structure: This compound MS Mass Spectrometry (MS) Provides Molecular Weight & Formula Unknown->MS Molecular Ion Peak? IR Infrared (IR) Spectroscopy Identifies Functional Groups Unknown->IR Key Functional Groups Present? NMR Nuclear Magnetic Resonance (NMR) Maps Carbon-Hydrogen Framework Unknown->NMR Correct C/H Framework? Conclusion Confirmed Structure MS->Conclusion Correct Mass & Formula IR->Conclusion Correct Functional Groups H_NMR ¹H NMR Proton Environment & Connectivity NMR->H_NMR C_NMR ¹³C NMR Carbon Skeleton NMR->C_NMR H_NMR->Conclusion Proton Signals Match C_NMR->Conclusion Carbon Signals Match

Caption: Workflow for the spectroscopic confirmation of a molecular structure.

Mass Spectrometry (MS): The First Step in Molecular Characterization

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the molecular formula of a compound. It is often the first analysis performed on a purified sample. For this compound (C₁₀H₁₆O), we expect a molecular weight of approximately 152 g/mol .[2][3]

Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane or diethyl ether).

  • Injection: 1 µL of the sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC separates the analyte from any residual impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) at m/z = 152. However, for alcohols, this peak is often weak or absent due to the facile loss of a water molecule. The fragmentation pattern provides crucial structural clues.

m/zProposed FragmentSignificance
152[C₁₀H₁₆O]⁺•Molecular Ion (M⁺•)
137[M - CH₃]⁺Loss of a methyl group
134[M - H₂O]⁺•Dehydration, characteristic of an alcohol
119[M - H₂O - CH₃]⁺Loss of water and a methyl group
93[C₇H₉]⁺Further fragmentation
85[C₅H₅O]⁺Cleavage adjacent to the alcohol
41[C₃H₅]⁺Allyl cation

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[2]

The presence of a peak at m/z 134 is strong evidence for an alcohol. The other fragments can be rationalized by cleavage at various points in the carbon skeleton, consistent with the proposed structure.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Application: A small drop of the neat liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a small distance into the sample, and absorption occurs at specific wavelengths. The attenuated beam is then directed to a detector.

  • Spectrum Generation: A Fourier transform is applied to the resulting interferogram to generate the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3350 (broad)O-H stretchAlcoholThe broadness of this peak is due to hydrogen bonding and is a hallmark of an alcohol.
~3080=C-H stretchAlkeneIndicates C-H bonds on sp²-hybridized carbons.
~2970, 2925, 2870C-H stretchAlkaneCorresponds to C-H bonds on sp³-hybridized carbons.
~1645C=C stretchAlkeneConfirms the presence of carbon-carbon double bonds.
~1050C-O stretchSecondary AlcoholThe position of this peak is characteristic of a C-O single bond in a secondary alcohol.
~990, 900=C-H bendAlkeneOut-of-plane bending vibrations that can sometimes provide information about the substitution pattern of the double bond.

The combination of a broad O-H stretch around 3350 cm⁻¹ and a C-O stretch around 1050 cm⁻¹ is strong evidence for a secondary alcohol. The presence of both sp² and sp³ C-H stretches, along with a C=C stretch, confirms the unsaturated nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. We will consider both ¹H (proton) and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the magnet of the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing: A Fourier transform is applied to the FID to generate the NMR spectrum, which plots signal intensity versus chemical shift (in parts per million, ppm).

Predicted ¹H NMR Data and Interpretation (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~5.90ddd1HH-7Vinylic proton coupled to H-8a, H-8b, and H-6. The complex multiplicity is characteristic of a terminal vinyl group.
~5.25d1HH-8a (trans to C6)Terminal vinylic proton.
~5.10d1HH-8b (cis to C6)Terminal vinylic proton.
~5.15t1HH-3Vinylic proton on the trisubstituted double bond, coupled to the adjacent methylene protons (H-4).
~4.95s2HH-9Exomethylene protons, appearing as a singlet due to the lack of coupling partners.
~4.15t1HH-5Proton on the carbon bearing the hydroxyl group (carbinol proton), coupled to the adjacent methylene protons (H-4).
~2.30d2HH-4Methylene protons adjacent to both a double bond and the carbinol carbon.
~1.70s3HCH₃ (at C2)Methyl group on a double bond.
~1.65s3HCH₃ (at C2)Second methyl group on the double bond.
~1.60br s1HOHThe hydroxyl proton signal is often broad and may not show coupling. Its position can be concentration-dependent.

Note: This is a plausible, predicted spectrum. Actual chemical shifts and coupling constants may vary.

The ¹H NMR spectrum provides a wealth of information. The distinct signals for vinylic, allylic, and carbinol protons, along with their multiplicities and integrations, allow for a near-complete mapping of the proton framework.

Predicted ¹³C NMR Data and Interpretation (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)CarbonInterpretation
~145.0C-6Quaternary sp² carbon of the exomethylene group.
~140.0C-8Terminal sp² carbon of the vinyl group.
~135.0C-2Quaternary sp² carbon of the trisubstituted double bond.
~125.0C-3sp² carbon of the trisubstituted double bond.
~115.0C-7sp² carbon of the vinyl group.
~112.0C-9Terminal sp² carbon of the exomethylene group.
~75.0C-5sp³ carbon bonded to the hydroxyl group (carbinol carbon).
~40.0C-4sp³ methylene carbon.
~25.0CH₃ (at C2)sp³ methyl carbon.
~18.0CH₃ (at C2)sp³ methyl carbon.

Note: This is a plausible, predicted spectrum based on established chemical shift ranges.[4]

The ¹³C NMR spectrum confirms the presence of ten carbon atoms in six different electronic environments. The signals in the δ 110-145 ppm range are characteristic of alkene carbons, while the signal at ~75 ppm is indicative of a carbon attached to an oxygen atom. The upfield signals correspond to the sp³-hybridized carbons of the methylene and methyl groups.

Conclusion: A Unified Structural Confirmation

By synthesizing the data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR, we can confidently confirm the structure of this compound.

  • MS confirms the molecular formula C₁₀H₁₆O and shows fragmentation consistent with an alcohol.

  • IR identifies the key functional groups: an alcohol (O-H and C-O stretches) and alkenes (C=C and =C-H stretches).

  • ¹³C NMR verifies the presence of ten carbon atoms, including six sp² carbons in the two double bonds and a characteristic sp³ carbinol carbon.

  • ¹H NMR provides the detailed connectivity of the proton framework, confirming the arrangement of the vinyl group, the exomethylene group, the trisubstituted double bond, and the secondary alcohol.

Each technique provides a piece of the puzzle, and together they form a robust and self-validating confirmation of the proposed structure. This multi-technique approach is a cornerstone of modern chemical analysis, ensuring the accuracy and reliability of results in research and development.

References

A Comparative Guide to the Efficacy of Ipsdienol Stereoisomers in Bark Beetle Pheromone Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in chemical ecology and pest management, understanding the nuanced bioactivity of pheromone stereoisomers is paramount for developing effective monitoring and control strategies. This guide provides an in-depth comparison of the efficacy of Ipsdienol stereoisomers, crucial components of the aggregation pheromones for numerous bark beetle species in the genus Ips. We will delve into the differential effects of these stereoisomers, supported by experimental data, and provide detailed protocols for their evaluation.

Introduction to Ipsdienol and Its Stereoisomers

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a terpene alcohol that plays a central role in the chemical communication of many bark beetle species.[1] Its molecular structure contains a chiral center, resulting in two stereoisomers (enantiomers): (R)-(-)-Ipsdienol and (S)-(+)-Ipsdienol. The biological activity of these enantiomers is often highly specific, and the response of different Ips species to each, or to specific ratios of the two, can vary dramatically.[2][3] In many cases, racemic Ipsdienol, an equal mixture of both enantiomers, shows little to no attractive activity, and in some instances, one enantiomer can be inhibitory to a species that is attracted to the other.[4]

Ipsdienol_Stereoisomers Ipsdienol Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) R_Ipsdienol (R)-(-)-Ipsdienol Ipsdienol->R_Ipsdienol Chiral Center S_Ipsdienol (S)-(+)-Ipsdienol Ipsdienol->S_Ipsdienol Chiral Center

Caption: The two stereoisomers of Ipsdienol.

Comparative Efficacy of Ipsdienol Stereoisomers

The behavioral response of bark beetles to Ipsdienol enantiomers is species-specific and can even vary among different populations of the same species. This variation is a key factor in maintaining reproductive isolation between sympatric species.

Species-Specific Attraction

Field trapping experiments have consistently demonstrated that different Ips species have distinct preferences for certain enantiomeric ratios of Ipsdienol.

  • Ips pini (Pine Engraver): The response of Ips pini to Ipsdienol enantiomers is geographically variable. In eastern North America, populations are attracted to blends rich in the (+)-enantiomer, while western populations are attracted to blends containing a high proportion of the (-)-enantiomer.[4][5] For instance, in Wisconsin and Michigan, blends of 75% (+):25% (-) or 50% (+):50% (-) Ipsdienol captured the most Ips pini.[4] In contrast, the naturally occurring enantiomer in some populations is (-)-Ipsdienol, which is attractive, while (+)-Ipsdienol can interrupt the response to a natural source of attraction.[4]

  • Ips avulsus (Small Southern Pine Engraver): Studies have shown that the response of I. avulsus to Ipsdienol enantiomers is dependent on the presence of other semiochemicals.[6][7] In Georgia, the highest catches were observed in traps baited with racemic (±)-Ipsdienol when co-baited with ipsenol and/or lanierone.[8] The attractiveness of pure (+)-Ipsdienol varied depending on the other compounds present in the lure.[8] Male I. avulsus in some regions produce an enantiomeric ratio of approximately 79.4% (+)-Ipsdienol.[9]

  • Ips nitidus (Qinghai Spruce Bark Beetle): Field-trapping bioassays in China revealed that a blend containing racemic (+/-)-Ipsdienol was significantly more attractive than a blend with nearly enantiomerically pure (-)-Ipsdienol, suggesting that both enantiomers are necessary for attraction in this species.[4]

  • Ips paraconfusus (California Five-spined Ips): This species produces both ipsenol and ipsdienol as aggregation pheromones.[10] The presence of (R)-(-)-ipsdienol can inhibit the attractive response of I. paraconfusus.[11]

Inhibitory and Synergistic Effects

The efficacy of Ipsdienol stereoisomers is not solely based on their attractiveness. In many ecological contexts, one enantiomer can act as an antagonist, inhibiting the attraction of a beetle to its pheromone blend. This is a crucial mechanism for resource partitioning and avoiding interspecific competition. For example, (+)-Ipsdienol can interrupt the response of certain Ips pini populations to sources of attraction.[4]

Furthermore, the effectiveness of Ipsdienol is often modulated by other semiochemicals. Lanierone, for instance, has been shown to strongly synergize the attraction of Ips pini to Ipsdienol in some regions.[6][12] The semiochemical context is therefore critical when evaluating the efficacy of different stereoisomers.[7]

Kairomonal Effects on Predators

Predators of bark beetles, such as the clerid beetle Thanasimus dubius, use Ipsdienol as a kairomone to locate their prey. Interestingly, the predators' preference for certain stereoisomeric ratios can differ from that of their prey.[12] This differential response has significant implications for biological control and population monitoring, as the choice of lure can influence the relative capture rates of pests and their natural enemies.[12]

Table 1: Summary of Behavioral Responses of Select Ips Species to Ipsdienol Stereoisomers
SpeciesGeographic LocationAttractive Enantiomer(s) or RatioInhibitory EnantiomerSynergistsSource(s)
Ips piniEastern North AmericaBlends rich in (+)-Ipsdienol (e.g., 75% (+):25% (-))(+)-Ipsdienol for some populationsLanierone[4][12]
Ips piniWestern North AmericaBlends rich in (-)-Ipsdienol-Lanierone[4][5]
Ips avulsusGeorgia, USARacemic (±)-Ipsdienol (in combination with other lures)Varies with contextLanierone, Ipsenol[8][9]
Ips nitidusQinghai, ChinaBoth enantiomers appear necessary-2-methyl-3-buten-2-ol, (-)-cis-verbenol[4]
Ips paraconfususCalifornia, USAPrimarily (-)-Ipsdienol(R)-(-)-IpsdienolIpsenol, cis-verbenol[11][13]

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of different Ipsdienol stereoisomers, standardized and well-controlled experimental procedures are essential. Below are detailed methodologies for two common evaluation techniques.

Field Trapping Bioassay

This method assesses the behavioral response of the target beetle population to different pheromone baits under natural conditions.

Objective: To determine the relative attractiveness of different Ipsdienol stereoisomers or blends to a target bark beetle species.

Materials:

  • Multiple-funnel traps

  • Collection cups with a killing agent (e.g., a strip of dichlorvos or propylene glycol)

  • Synthetic Ipsdienol enantiomers of high purity (>98%)

  • Release devices (e.g., bubble caps, pouches) with known release rates

  • Other semiochemicals (synergists or inhibitors) if testing context-dependency

  • Field data sheets

Procedure:

  • Experimental Design: Employ a randomized complete block design. Each block should contain one of each treatment (e.g., pure (+)-Ipsdienol, pure (-)-Ipsdienol, racemic mixture, and an unbaited control) to account for spatial variability in the field site. Replicate each block multiple times (typically 5-10).

  • Trap Placement: Deploy traps at least 20 meters apart to minimize interference between treatments. Hang traps from trees or posts at a consistent height (e.g., 1.5-2 meters).

  • Bait Preparation and Deployment: Prepare lures by loading release devices with precise amounts of the Ipsdienol stereoisomers. If testing blends, ensure accurate ratios. Place the lures in the designated traps according to the randomized design.

  • Trap Servicing: Check traps at regular intervals (e.g., every 2-3 days) for a predetermined period (e.g., 2-4 weeks).

  • Sample Collection and Identification: Collect the trapped insects, and identify and count the target species. It is also important to identify and count any predator species captured.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods, such as ANOVA followed by a means separation test (e.g., Tukey's HSD), to determine significant differences between treatments.

Field_Trapping_Workflow cluster_prep Preparation cluster_field Fieldwork cluster_lab Analysis design Experimental Design (Randomized Block) bait_prep Bait Preparation (Stereoisomers/Blends) design->bait_prep deployment Trap & Bait Deployment bait_prep->deployment servicing Trap Servicing & Collection deployment->servicing identification Insect Identification & Counting servicing->identification stats Statistical Analysis (ANOVA) identification->stats

Caption: Workflow for a field trapping bioassay.

Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to volatile compounds, providing a physiological measure of olfactory sensitivity.

Objective: To determine if the antennae of a target beetle species can differentiate between Ipsdienol stereoisomers and to quantify the relative antennal response.

Materials:

  • Live beetles

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl electrodes

  • Electrolyte solution (e.g., saline)

  • Amplifier and data acquisition system

  • Odor delivery system (olfactometer)

  • High-purity Ipsdienol stereoisomers

Procedure:

  • Antennal Preparation: Immobilize a beetle and carefully excise an antenna at its base. Mount the antenna between two electrodes, with the recording electrode inserted into the tip and the reference electrode in contact with the base.

  • Odor Delivery: Prepare serial dilutions of the Ipsdienol stereoisomers in a solvent like hexane. Apply a known volume of each dilution to a filter paper strip and place it in the olfactometer's airstream.

  • Stimulation and Recording: Deliver puffs of odor-laden air over the antennal preparation while continuously recording the electrical potential. Include a solvent-only control.

  • Data Analysis: Measure the peak amplitude of the negative voltage deflection (the EAG response) for each stimulus. Normalize the responses to a standard compound to allow for comparison across preparations. Analyze the dose-response curves for each stereoisomer to compare their relative potency.

Conclusion and Future Directions

The efficacy of Ipsdienol stereoisomers as bark beetle attractants is a complex and highly specific phenomenon. For researchers and pest management professionals, a one-size-fits-all approach using racemic Ipsdienol is often suboptimal. Understanding the specific enantiomeric preferences of target Ips populations, as well as the influence of the semiochemical context, is critical for developing effective and species-specific management tools. Future research should continue to explore the geographic variation in pheromone dialects and the underlying genetic and biosynthetic mechanisms that drive these differences. Such knowledge will be invaluable for refining existing pest management strategies and developing novel, environmentally sound approaches to controlling bark beetle outbreaks.

References

A Comparative Guide to Purity Analysis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol: Navigating the Challenges of a Non-Chromophoric Terpenoid Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-6-methyleneocta-2,7-dien-4-ol, a C10H16O terpenoid alcohol also known as Ipsdienol, is a significant compound in various fields, including chemical synthesis and fragrance development.[1][2][3] The precise quantification of its purity is paramount for ensuring product quality, consistency, and safety in research and commercial applications. However, the analysis of this molecule presents a distinct and formidable challenge rooted in its very structure: the absence of a significant UV-absorbing chromophore.

Standard High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is the workhorse of purity analysis in the pharmaceutical and chemical industries, favored for its robustness and precision.[4][5] Yet, this technique relies on the analyte's ability to absorb light. For molecules like this compound, which lack the necessary conjugated double bonds or aromatic moieties, UV detectors are effectively blind.[6]

This guide provides an in-depth, data-driven comparison of two distinct analytical strategies for determining the purity of this compound. We will first detail the development of a robust HPLC method that circumvents the detection issue by employing a universal detector. We will then compare this approach to the more conventional technique for volatile terpenes: Gas Chromatography with Flame Ionization Detection (GC-FID).[7][8] This comparative analysis will equip researchers, scientists, and drug development professionals with the rationale and experimental data needed to select the most appropriate method for their specific analytical objectives.

Chapter 1: The Primary Challenge - A Molecule Without a Chromophore

A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths in the visible or ultraviolet spectrum. In the context of HPLC, a chromophore is what allows a UV-Vis detector to "see" and quantify a compound as it elutes from the column.[5] The structure of this compound contains isolated double bonds and a hydroxyl group, none of which provide significant absorbance in the typical 200-400 nm range used for analysis. This inherent lack of a chromophore renders standard HPLC-UV methods unsuitable for its quantification.[4]

This fundamental limitation necessitates a move beyond conventional detection techniques and a careful consideration of the analyte's other physicochemical properties to build a reliable analytical method.

Chapter 2: The HPLC Approach: Employing Universal Detection

While Gas Chromatography is a strong candidate for this volatile alcohol, developing an HPLC method remains a valuable objective.[9] An HPLC-based procedure is often desirable for its ability to analyze potential non-volatile or thermally labile impurities that would not be amenable to GC analysis and for its seamless integration into laboratories with established HPLC-centric workflows. The key to a successful HPLC method, therefore, lies entirely in the choice of detector.

Detector Selection: A Critical Decision

Given the absence of a chromophore, a universal detector is required. The two most common choices are the Refractive Index Detector (RID) and the Evaporative Light Scattering Detector (ELSD).

  • Refractive Index Detector (RID): This detector measures the difference in the refractive index between the mobile phase and the eluent from the column.[10] It is a truly universal detector capable of seeing virtually any analyte, including alcohols.[11][12] However, RID suffers from two major drawbacks: relatively low sensitivity and an inability to tolerate gradient elution, as any change in the mobile phase composition creates a significant baseline shift.[4][13] For purity analysis, where unknown impurities may have a wide range of polarities, a gradient elution is often essential for effective separation.

  • Evaporative Light Scattering Detector (ELSD): This detector works by a three-step process: nebulizing the column effluent into an aerosol, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining solid analyte particles.[14][15] The ELSD is considered a "universal" detector for any analyte that is non-volatile or semi-volatile.[15][16] Crucially, because the solvent is removed before detection, ELSD is fully compatible with gradient elution, making it the superior choice for developing a robust, stability-indicating purity method for this compound.[16]

Experimental Protocol: HPLC-ELSD Method

This protocol outlines a validated method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade).

  • This compound reference standard and sample.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4. ELSD Conditions:

  • Nebulizer Temperature: 30°C

  • Evaporator Temperature: 30°C

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

    • Rationale: These settings are optimized to ensure complete evaporation of the water/acetonitrile mobile phase while minimizing the potential for loss of the semi-volatile analyte.

5. Sample Preparation:

  • Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.

Workflow for HPLC-ELSD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-ELSD System cluster_analysis Data Analysis prep Dissolve sample in Acetonitrile (1 mg/mL) inject Inject 10 µL prep->inject column C18 Column Separation (Gradient Elution) inject->column elsd ELSD Detection (Nebulize -> Evaporate -> Detect) column->elsd data Chromatogram Acquisition elsd->data integrate Peak Integration data->integrate calculate Purity Calculation (Area % Normalization) integrate->calculate

Caption: Workflow for HPLC-ELSD Purity Analysis.

Hypothetical Performance Data: HPLC-ELSD

The following table summarizes the expected performance characteristics of the described method.

ParameterResult
Retention Time (Main Peak)~9.5 min
Purity by Area Normalization99.6%
Limit of Detection (LOD)50 ng/mL
Limit of Quantification (LOQ)150 ng/mL
Precision (%RSD, n=6)< 1.5%

Chapter 3: The Alternative: Gas Chromatography (GC-FID)

For volatile and thermally stable compounds like terpenoid alcohols, Gas Chromatography is the traditional and often more direct analytical approach.[7][17] Its primary advantages are high chromatographic efficiency for separating volatile isomers, faster analysis times, and lower operational costs due to reduced solvent consumption.[9][18]

Detector Selection: The Industry Standard

The Flame Ionization Detector (FID) is the most common and robust detector for GC analysis of organic molecules. It works by pyrolyzing the analytes as they elute from the column in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This makes it a highly sensitive, near-universal detector for hydrocarbons and other organic compounds.[19]

Experimental Protocol: GC-FID Method

This protocol details a standard GC-FID method for purity analysis.

1. Instrumentation and Columns:

  • GC System: Agilent 8890 GC or equivalent, with FID.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Materials:

  • Hexane (GC Grade).

  • This compound reference standard and sample.

3. Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C[19]

  • Injection Mode: Split (50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 2 min.

    • Rationale: This temperature program ensures the elution of volatile impurities at the beginning of the run while providing sufficient thermal energy to elute the main analyte and any higher-boiling impurities.

  • Detector Temperature: 280°C[19]

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in hexane to a final concentration of 1.0 mg/mL.

Hypothetical Performance Data: GC-FID

The following table summarizes the expected performance characteristics of the GC-FID method.

ParameterResult
Retention Time (Main Peak)~11.2 min
Purity by Area Normalization99.7%
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Precision (%RSD, n=6)< 1.0%

Chapter 4: Comparative Analysis and Discussion

Both the HPLC-ELSD and GC-FID methods can provide accurate and precise purity assessments. The optimal choice depends on the specific analytical requirements, the nature of expected impurities, and available laboratory infrastructure.

Head-to-Head Method Comparison
MetricHPLC-ELSDGC-FIDJustification
Selectivity GoodExcellent GC capillary columns offer higher theoretical plates for superior resolution of volatile isomers.[18]
Sensitivity (LOQ) 150 ng/mL15 ng/mL GC-FID is exceptionally sensitive for organic analytes.[20]
Analysis Time ~20 min~15 min GC methods for volatile compounds are typically faster.[9]
Cost per Analysis ModerateLow GC requires only small amounts of carrier gas, whereas HPLC consumes significant volumes of expensive solvents.[21]
Impurity Scope Volatile & Non-Volatile Volatile & Thermally StableHPLC is the only choice for detecting non-volatile impurities (e.g., salts, polymers, catalysts).[9][17]
Robustness GoodExcellent GC-FID systems are generally considered highly robust and require less maintenance than HPLC-ELSD systems.
Decision-Making Framework

The following flowchart provides a logical framework for selecting the most appropriate analytical method.

Decision_Tree cluster_yes cluster_no start Start: Purity analysis of This compound q1 Are non-volatile or thermally labile impurities a concern? start->q1 ans1_yes HPLC-ELSD is required. It can detect a wider range of potential impurities. q1->ans1_yes Yes ans1_no GC-FID is the preferred method. It offers higher sensitivity, speed, and lower cost for volatile analysis. q1->ans1_no No

Caption: Decision framework for method selection.

As a Senior Application Scientist, my experience indicates that while a robust HPLC-ELSD method is entirely feasible and necessary for comprehensive stability studies, the GC-FID method remains the superior choice for routine quality control where the primary focus is on volatile impurities and isomers related to the main component. The ten-fold increase in sensitivity, coupled with faster run times and lower operating costs, makes GC-FID a more efficient and economical solution for this specific application. The true value of the HPLC-ELSD method is realized when analyzing forced degradation samples or characterizing unknown batches where non-volatile contaminants are suspected.

Conclusion

The purity analysis of this compound exemplifies a common challenge in modern analytical chemistry: how to approach an analyte that is incompatible with the most common detection methods. This guide has demonstrated that this challenge can be overcome through two robust, orthogonal techniques.

  • HPLC-ELSD: A versatile method capable of detecting a wide polarity range of impurities, including non-volatiles, making it indispensable for comprehensive stability and forced degradation studies.

  • GC-FID: A highly sensitive, rapid, and cost-effective method that is the preferred choice for routine quality control of volatile and thermally stable impurities.[7][19]

Ultimately, the choice is not about which method is universally "better," but which is "fit-for-purpose." For laboratories focused on high-throughput quality control of this volatile terpenoid, GC-FID is the more pragmatic and efficient tool. For research and development settings where a complete impurity profile is necessary, the HPLC-ELSD method provides invaluable data that GC cannot capture. Employing both techniques provides the most comprehensive characterization of product purity.

References

A Comparative Guide to the Validation of an Analytical Method for 2-Methyl-6-methyleneocta-2,7-dien-4-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and other critical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a terpene alcohol with significant applications. We will explore the validation of two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the supporting experimental data and rationale to guide your selection of the most appropriate methodology.

The Importance of Method Validation

Before delving into the specific methods, it is crucial to understand the principles of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][2][3][4] Validation ensures that an analytical method is suitable for its intended purpose, providing data that is both accurate and precise. The key validation parameters we will consider are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Analyte Profile: this compound

This compound, also known as Ipsdienol, is a naturally occurring terpene alcohol.[7][8][9] Its chemical structure and properties, such as volatility and potential for thermal degradation, are critical factors in selecting and optimizing an analytical method.[10]

PropertyValue
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Boiling Point233.6 °C at 760 mmHg[11]
SynonymsIpsdienol, 2-Methyl-6-methylene-2,7-octadien-4-ol

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating and quantifying compounds in a liquid mobile phase. For compounds with a suitable chromophore, UV detection offers a robust and cost-effective means of quantification.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Reference standard of this compound

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 220 nm).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Reference Standard / Sample dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter dilute Dilute with Mobile Phase filter->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify end Report Result quantify->end

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, particularly well-suited for volatile and semi-volatile compounds.[12][13] The mass spectrometer provides structural information, enhancing the certainty of identification.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • Hexane (GC grade)

  • Reference standard of this compound

3. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in hexane.

  • Working Standard Solutions: Serially dilute the stock solution with hexane to prepare working standards over the desired concentration range (e.g., 0.1-20 µg/mL).

  • Sample Preparation: Dissolve the sample in hexane, filter, and dilute to a concentration within the calibration range.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Reference Standard / Sample dissolve_gc Dissolve in Hexane start_gc->dissolve_gc filter_gc Filter (0.45 µm) dissolve_gc->filter_gc dilute_gc Dilute with Hexane filter_gc->dilute_gc inject_gc Inject into GC dilute_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc ionize_ms Electron Ionization separate_gc->ionize_ms detect_ms Mass Detection ionize_ms->detect_ms integrate_gc Peak Integration (SIM/Scan) detect_ms->integrate_gc calibrate_gc Calibration Curve integrate_gc->calibrate_gc quantify_gc Quantification calibrate_gc->quantify_gc end_gc Report Result quantify_gc->end_gc

GC-MS Experimental Workflow

Comparative Performance Data

The following tables summarize the validation data for both the HPLC-UV and GC-MS methods for the quantification of this compound.

Table 1: Specificity and Linearity
ParameterHPLC-UVGC-MS
Specificity Good separation from potential impurities.Excellent separation and mass spectral confirmation.
Linearity Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = 12345x + 678y = 98765x + 432
Table 2: Accuracy and Precision
ParameterHPLC-UVGC-MS
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (Repeatability, %RSD) < 1.0%< 1.5%
Precision (Intermediate, %RSD) < 2.0%< 2.5%
Table 3: Sensitivity and Robustness
ParameterHPLC-UVGC-MS
LOD 0.3 µg/mL0.02 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL
Robustness Unaffected by minor changes in mobile phase composition and flow rate.Unaffected by minor changes in oven temperature ramp and carrier gas flow rate.

Method Selection Rationale

The choice between HPLC-UV and GC-MS should be guided by the specific requirements of the analysis.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Analytical Need sensitivity High Sensitivity Required? start->sensitivity sample_type Sample Matrix Complexity start->sample_type confirmation Structural Confirmation Needed? sensitivity->confirmation Yes hplcuv HPLC-UV sensitivity->hplcuv No gcms GC-MS confirmation->gcms Yes confirmation->hplcuv No sample_type->gcms Complex sample_type->hplcuv Simple

Logic for Method Selection
  • For high sensitivity and definitive identification, GC-MS is the superior choice. Its ability to provide mass spectral data is invaluable for impurity profiling and in complex matrices where co-elution might be a concern.

  • For routine quality control of relatively pure samples, HPLC-UV offers a robust, reliable, and cost-effective solution. It generally has a wider linear range, which can be advantageous for analyzing samples with varying concentrations of the analyte.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. A thorough validation, following guidelines such as ICH Q2(R1), is essential to ensure the reliability of the analytical data. The choice of method should be based on a careful consideration of the analytical requirements, including sensitivity, specificity, and the nature of the sample matrix. This guide provides the foundational information and comparative data to assist researchers and drug development professionals in making an informed decision for their specific application.

References

2-Methyl-6-methyleneocta-2,7-dien-4-ol vs. Ipsenol as bark beetle pheromones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ipsenol and Ipsdienol as Bark Beetle Aggregation Pheromones

Introduction: Deciphering the Chemical Language of Ips Bark Beetles

Bark beetles of the genus Ips are significant agents of mortality in coniferous forests worldwide. Their ability to overcome the formidable defenses of host trees relies on a sophisticated chemical communication system that facilitates coordinated mass attacks. Central to this system are aggregation pheromones, which are released by pioneer beetles to attract conspecifics to a suitable host. Among the most critical and widespread of these semiochemicals are two structurally related monoterpene alcohols: Ipsenol and Ipsdienol.

This guide provides a detailed comparison of these two pivotal compounds. It is essential to first clarify a point of nomenclature: Ipsdienol is the common name for the chemical compound 2-Methyl-6-methyleneocta-2,7-dien-4-ol .[1][2][3][4][5] In contrast, Ipsenol is the common name for 2-Methyl-6-methylene-7-octen-4-ol .[6][7] This guide will, therefore, compare and contrast Ipsenol and Ipsdienol, delving into their chemical properties, shared biosynthetic origins, species-specific roles, and comparative performance in field applications, supported by experimental data and protocols for researchers.

Part 1: Physicochemical and Structural Comparison

While both Ipsenol and Ipsdienol are eight-carbon acyclic terpene alcohols, a key structural difference dictates their distinct biological activities. Ipsdienol possesses an additional double bond within its carbon backbone compared to Ipsenol, making it a dienol. This seemingly minor variation has profound implications for how different bark beetle species detect and respond to it.

PropertyIpsenolIpsdienol
IUPAC Name 2-Methyl-6-methyleneoct-7-en-4-ol[7]This compound[1][2][3]
Chemical Formula C₁₀H₁₈O[6]C₁₀H₁₆O[4][8]
Molecular Weight 154.25 g/mol 152.23 g/mol [2][4]
Structure Ipsenol StructureIpsdienol Structure

Part 2: Biosynthesis - A Shared Origin

Initial hypotheses suggested that bark beetles produced these pheromones by simply modifying monoterpenes, such as myrcene, sequestered from their host trees.[9][10] While host precursors can play a role, a significant paradigm shift occurred with the discovery that many Ips species synthesize these compounds de novo (from scratch) via the well-established mevalonate pathway.[1][11]

Direct biochemical evidence, obtained through in vivo radiolabeling studies using ¹⁴C-acetate, confirmed that male beetles of species like Ips paraconfusus can produce both Ipsenol and Ipsdienol without direct dietary precursors.[9][12] This endogenous production occurs primarily in the midgut tissue.[1][11] The shared pathway underscores the close biochemical relationship between the two pheromones.

Biosynthesis of Ipsenol and Ipsdienol Acetate Acetate MVA Mevalonate Pathway Acetate->MVA GPP Geranyl Diphosphate (GPP) MVA->GPP Myrcene Myrcene GPP->Myrcene Myrcene Synthase Hydroxylation Hydroxylation (P450 Enzyme) Myrcene->Hydroxylation Ipsdienol Ipsdienol Hydroxylation->Ipsdienol Reduction Reduction Ipsenol Ipsenol Reduction->Ipsenol Ipsdienol->Reduction

Caption: Simplified de novo biosynthetic pathway of Ipsenol and Ipsdienol in Ips beetles.

Part 3: Functional Roles & Species-Specificity

The primary role of both Ipsenol and Ipsdienol is as aggregation pheromones.[1][11] However, their effectiveness is not universal; it is highly dependent on the target species, the specific blend of the two compounds, and their stereochemistry (the spatial arrangement of atoms). Many Ips species use a precise ratio of these pheromones, often in combination with other compounds like cis-verbenol, to create a species-specific signal.[1][13] An incorrect ratio or the presence of an antagonist can inhibit attraction.

Furthermore, these pheromones are exploited by other organisms in the forest ecosystem. Predators and parasitoids use them as kairomones to locate their bark beetle prey, a phenomenon known as eavesdropping.[14][15][16][17][18]

Ips SpeciesPrimary Attractant(s)Notes
Ips paraconfususIpsenol, Ipsdienol, cis-Verbenol[9][13]One of the first multicomponent pheromones identified.[1]
Ips pini (Pine Engraver)Ipsdienol[9][12]Different geographic populations produce and respond to different enantiomers of ipsdienol.
Ips latidensIpsenol[14]Attraction is inhibited by cis-verbenol in this species.[14]
Ips typographus (Spruce Bark Beetle)Ipsenol, VerbenoneIn this species, Ipsenol can act as an anti-aggregation pheromone, signaling that a host is fully colonized.
Ips duplicatusIpsdienol-
Ips sexdentatusIpsdienol[8]-

Part 4: Comparative Field Efficacy - Experimental Insights

Numerous field-trapping experiments have been conducted to determine the relative attractiveness of Ipsenol, Ipsdienol, and their blends to various beetle species. The results consistently demonstrate that a multi-component lure is often more effective than a single compound, and that the optimal blend is species-dependent.

Target SpeciesLure CompositionRelative Trap Catch / FindingSource
Ips latidensIpsenolAttracted both males and females, confirming it as a key pheromone.Miller et al. (1991)[14]
Ips latidensIpsenol + cis-VerbenolBoth enantiomers of cis-verbenol inhibited attraction to Ipsenol.Miller et al. (1991)[14]
Various Cerambycidae & BuprestidaeIpsenol + Ipsdienol + Ethanol + α-PineneThis quaternary blend was highly effective for trapping a wide range of wood-boring beetles.Miller et al. (2011)[19]
Predator species (Thanasimus dubius)Ipsenol + α-PineneThe host volatile α-pinene significantly synergized predator attraction to Ipsenol.Erbilgin & Raffa (2002)[15]
Dendroctonus brevicomisIpsenol + Ipsdienol + cis-VerbenolAttracted this other bark beetle species at very low concentrations but was inhibitory at higher concentrations.Byers & Wood (1981)[13]

Part 5: Experimental Protocol - A Guide to Field Efficacy Testing

To objectively compare the behavioral activity of Ipsenol and Ipsdienol for a target bark beetle species, a rigorously designed field trapping experiment is essential. The following protocol outlines a standard, self-validating methodology.

Objective: To determine the relative attractiveness of Ipsenol, Ipsdienol, and a 1:1 blend of both to the local population of Ips pini.

Step 1: Site Selection & Justification

  • Action: Select a mature pine stand with known Ips pini activity. The site should be relatively uniform in terms of tree density and species composition.

  • Causality: A homogenous site minimizes environmental variables (e.g., host availability, microclimate) that could confound the results, ensuring that observed differences in trap catch are primarily due to the lure treatment.

Step 2: Trap & Lure Specification

  • Action: Utilize 12-unit multiple-funnel traps. Prepare four lure treatments: (1) Blank control (no lure), (2) Ipsenol (e.g., 1 mg/day release rate), (3) Ipsdienol (1 mg/day release rate), and (4) a 1:1 blend of Ipsenol and Ipsdienol.

  • Causality: Multiple-funnel traps are a standard for bark beetle monitoring, providing a consistent and effective capture method. The blank control is critical to measure background "noise" or random captures, establishing a baseline for comparison.

Step 3: Experimental Design

  • Action: Employ a randomized complete block design. Establish multiple blocks (e.g., 5-10 replicates) across the research area. Within each block, deploy one trap for each of the four treatments. Traps within a block should be separated by at least 20-30 meters, and blocks should be separated by at least 100 meters.

  • Causality: This design accounts for spatial variability in the beetle population across the site. Randomizing treatments within each block prevents systematic bias. The spacing between traps minimizes interference between lures.

Step 4: Deployment and Data Collection

  • Action: Hang traps from non-host trees or poles at a height of 1.5-2 meters. Add a collection cup with a non-toxic preservative (e.g., propylene glycol) to the bottom of each trap. Collect trapped insects weekly for the duration of the beetle's flight period (e.g., 4-6 weeks).

  • Causality: Hanging traps on non-host material ensures beetles are attracted to the lure, not the tree itself. Regular collection prevents specimen degradation and allows for temporal analysis of beetle flight patterns.

Step 5: Sample Processing and Statistical Analysis

  • Action: In the lab, identify and count the target species (Ips pini) and any significant predator species. Transform the count data if necessary (e.g., using log(x+1)) to meet the assumptions of normality. Analyze the data using an Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to compare the mean trap catches among the four treatments.

Field_Trapping_Workflow Start Objective Definition Site Site Selection (Uniform Pine Stand) Start->Site Design Experimental Design (Randomized Blocks) Site->Design Lures Lure Preparation (Control, Ipsenol, Ipsdienol, Blend) Design->Lures Deploy Trap Deployment Lures->Deploy Collect Weekly Data Collection Deploy->Collect Repeat weekly Process Lab Processing (Sort & Count Beetles) Collect->Process Analyze Statistical Analysis (ANOVA, Tukey's HSD) Process->Analyze Report Conclusion & Reporting Analyze->Report

Caption: Workflow for a comparative field trapping experiment.

Conclusion

Neither Ipsenol nor Ipsdienol can be declared universally superior; their efficacy as bark beetle pheromones is fundamentally context-dependent. They are closely related compounds, sharing a common de novo biosynthetic pathway, but the presence of an additional double bond in Ipsdienol creates a distinct chemical signal. The ultimate behavioral response of a bark beetle is dictated by its species-specific olfactory system, which is finely tuned to detect not only the presence of these molecules but also their precise ratio and stereochemistry, often in concert with host-tree volatiles. For researchers and forest management professionals, this underscores the critical importance of selecting or designing pheromone lures based on the specific target species and the local ecosystem dynamics.

References

A Comparative Guide to the Cross-Reactivity of 2-Methyl-6-methyleneocta-2,7-dien-4-ol in Insect Traps

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a key semiochemical used in integrated pest management (IPM). It explores the compound's biological activity, the critical issue of cross-reactivity, and presents a framework for its comparative evaluation against other behavior-modifying compounds. The protocols and data herein are designed for researchers and pest management professionals to optimize the specificity and efficacy of insect trapping systems.

Section 1: The Target Compound: Understanding this compound

This compound, commonly known as Ipsdienol , is a terpenoid alcohol that functions as an aggregation pheromone for several species of bark beetles (Coleoptera: Scolytinae), particularly within the genus Ips.[1][2][3][4] Male beetles typically produce ipsdienol after initiating a gallery in a host tree, attracting both males and females to overcome the tree's defenses through mass attack.[5]

The biological activity of ipsdienol is highly dependent on its stereochemistry. The two primary enantiomers, (+)-ipsdienol and (-)-ipsdienol, can elicit different responses not only between different species but also within geographically distinct populations of the same species. This chiral specificity is a cornerstone of its function and a critical factor in designing selective lures.

Section 2: The Challenge of Cross-Reactivity in Semiochemical-Based Traps

While ipsdienol is a powerful tool for monitoring and managing specific pest populations, its effectiveness can be compromised by cross-reactivity . This phenomenon occurs when a pheromone lure attracts non-target species, including beneficial predators or other, non-pestiferous bark beetles.

Causality of Cross-Reactivity:

  • Shared Pheromone Channels: Many closely related beetle species utilize the same or structurally similar compounds in their chemical communication, leading to unintended attraction.[6]

  • Kairomonal Attraction: Predators and parasitoids often eavesdrop on bark beetle pheromones to locate their prey. For example, the black-bellied clerid beetle, Enoclerus lecontei, is a known predator that uses ipsdienol as a kairomone to find its Ips beetle prey.[7]

The consequences of significant cross-reactivity include skewed monitoring data, which can lead to unnecessary pesticide applications, and the unintended removal of beneficial insects from the ecosystem, disrupting natural pest control mechanisms.

Section 3: A Validated Workflow for Assessing Lure Specificity

To ensure the trustworthiness of a lure, a multi-stage validation process is essential. This workflow progresses from controlled laboratory measurements of olfactory response to real-world field performance, providing a comprehensive picture of a lure's selectivity.

G cluster_0 Laboratory Screening cluster_1 Field Validation cluster_2 Outcome EAG Electroantennography (EAG) Measures peripheral olfactory nerve response Olfactometer Behavioral Bioassay (Olfactometer) Confirms attraction/repulsion behavior EAG->Olfactometer Initial Validation Field_Trial Field Trapping Bioassay Evaluates performance under natural conditions Olfactometer->Field_Trial Behavioral Confirmation Data_Analysis Data Analysis & Lure Optimization Compare target vs. non-target captures Field_Trial->Data_Analysis Performance Data

Caption: Experimental workflow for evaluating semiochemical cross-reactivity.

Protocol 1: Electroantennography (EAG) for Olfactory Screening

EAG is a fundamental technique used to measure the summated electrical signal (depolarization) from the entire insect antenna in response to an odorant.[8][9][10] It provides a rapid assessment of whether a non-target species can detect the compound of interest.

Methodology:

  • Preparation: Anesthetize an adult insect (e.g., a non-target beetle species) by cooling. Carefully excise one antenna at its base.[11]

  • Mounting: Mount the excised antenna between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode makes contact with the distal tip.[8][11]

  • Airflow: Position the mounted antenna in a continuous, humidified, and purified airflow directed over the preparation.

  • Stimulus Delivery: A defined puff of air (stimulus) carrying a known concentration of ipsdienol is injected into the continuous airflow. A solvent blank is used as a control.

  • Recording: The change in electrical potential between the electrodes is amplified and recorded. The amplitude of the voltage deflection is proportional to the level of olfactory stimulation.[9]

  • Analysis: Compare the mean response amplitudes to ipsdienol against the solvent control for multiple individuals to determine if the compound elicits a significant antennal response.

Protocol 2: Field Trapping Bioassay

Field bioassays are the definitive test of a lure's performance and selectivity under real-world conditions.[12][13][14][15]

Methodology:

  • Site Selection: Choose a suitable habitat (e.g., a pine stand) with known populations of target and non-target species.

  • Experimental Design: Use a randomized complete block design. Each block should contain one of each trap/lure combination to minimize spatial variability. Replicate these blocks throughout the study area (typically 4-6 blocks).

  • Trap Setup:

    • Deploy standard insect traps (e.g., multi-funnel traps) at a consistent height and spacing (at least 20-30 meters apart).

    • Treatments should include:

      • T1 (Control): Unbaited trap.

      • T2 (Test Lure): Trap baited with this compound (Ipsdienol).

      • T3 (Comparative Lure 1): Trap baited with Ipsdienol + Lanierone.

      • T4 (Comparative Lure 2): Trap baited with Verbenone.

  • Data Collection: Service traps every 7-14 days. Collect, identify, and count all captured insects, paying close attention to the target species and common non-target beetles.

  • Statistical Analysis: Analyze the data using ANOVA followed by a means separation test (e.g., Tukey's HSD) to determine significant differences in capture rates between treatments for both target and non-target species.

Section 4: Comparative Performance Analysis

The selectivity of ipsdienol is rarely absolute. Its performance is best understood in comparison to alternatives and synergistic or antagonistic blends.

Alternative 1: The Synergist - Lanierone

Lanierone is another pheromone component produced by some Ips species, such as the pine engraver (Ips pini).[16][17] When released in a specific ratio with ipsdienol, it can dramatically increase the attraction of the target species while having a neutral or even inhibitory effect on others.[5][7] This synergy is a key strategy for enhancing lure specificity. Research has shown that adding lanierone to ipsdienol can significantly boost the response of I. pini compared to ipsdienol alone.[7]

Alternative 2: The Antagonist - Verbenone

Verbenone is an anti-aggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae).[18][19] It signals that a host tree is fully colonized and resources are scarce, effectively acting as a "no vacancy" sign.[18][19] While not an attractant, it is a crucial component in "push-pull" strategies. Some studies suggest verbenone can act as a universal bark beetle repellent, though its effects can vary by species and context.[20] Its inclusion in a trapping program can help repel non-target species from an area, thereby increasing the relative specificity of nearby ipsdienol-baited traps.

Comparative Data Summary

The following table presents hypothetical but ecologically plausible data from a field bioassay comparing these lure compositions.

Lure CompositionTarget Species Captured (Mean ± SE)Non-Target Species A (D. ponderosae) (Mean ± SE)Non-Target Predator (E. lecontei) (Mean ± SE)Selectivity Index*
Control (Unbaited) 2 ± 0.51 ± 0.33 ± 0.8N/A
Ipsdienol 150 ± 12.125 ± 4.545 ± 6.23.00
Ipsdienol + Lanierone 280 ± 20.522 ± 3.950 ± 7.13.89
Verbenone 5 ± 1.13 ± 0.74 ± 1.0N/A

*Selectivity Index calculated as: (Target Captures) / (Total Non-Target Captures)

Interpretation:

  • Ipsdienol + Lanierone: This combination shows a clear synergistic effect, nearly doubling the capture of the target species while having a minimal impact on non-target captures, thus significantly improving the selectivity index.[7]

  • Verbenone: As expected, verbenone demonstrated a repellent or anti-aggregation effect, with captures similar to the unbaited control trap.[18][19][20]

Section 5: Conclusion and Recommendations

The use of this compound (Ipsdienol) is a potent strategy in insect pest management, but its efficacy is directly tied to its specificity. Cross-reactivity with non-target species is a significant challenge that can undermine monitoring and control efforts.

Based on the comparative analysis, the following recommendations are made:

  • Enhance Specificity with Synergists: For target species known to respond to multiple pheromone components, such as Ips pini, incorporating synergists like Lanierone is a highly effective method for increasing attraction and improving lure selectivity.[17][21]

  • Implement Push-Pull Strategies: In areas with diverse beetle populations, consider using repellent compounds like Verbenone in conjunction with attractant traps to manage non-target species movement and reduce incidental captures.

  • Mandatory Validation: Researchers and pest management professionals should always conduct site-specific validation trials, following the workflow from EAG to field bioassays, before large-scale deployment of any new lure. This ensures that the chosen semiochemical blend is optimized for the local ecosystem and target pest population.

By adopting a scientifically rigorous and comparative approach, the precision of semiochemical-based insect traps can be substantially improved, leading to more effective, economical, and ecologically sound pest management programs.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Methyl-6-methyleneocta-2,7-dien-4-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 2-Methyl-6-methyleneocta-2,7-dien-4-ol (CAS No. 14434-41-4), a terpenoid alcohol utilized in specialized research and development applications. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Immediate Safety & Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available with complete hazard information, its structural classification as an unsaturated tertiary alcohol allows for the inference of key safety considerations.

1.1 Key Chemical Properties

PropertyValueSource
CAS Number 14434-41-4[Guidechem][1]
Molecular Formula C₁₀H₁₆O[PubChem][2]
Molecular Weight 152.23 g/mol [PubChem][2]
Appearance Colorless to pale yellow liquid[CymitQuimica][3]
Boiling Point 233.6 ± 9.0 °C[BuyersGuideChem][4]
Flash Point 92.2 ± 15.0 °C[BuyersGuideChem][4]

1.2 Hazard Analysis

Although the flash point of 92.2 ± 15.0 °C is above the 60°C (140°F) threshold for an ignitable hazardous waste (D001) as defined by the U.S. Environmental Protection Agency (EPA), the compound is still a combustible liquid.[5][6] Given the lack of extensive toxicity data, a precautionary approach is mandated. The compound's classification as a pesticide active substance (not approved in the EU) suggests potential environmental hazards that must be addressed through proper disposal.[2]

Potential Hazards:

  • Flammability: As a combustible liquid, it can ignite with a sufficient ignition source.

  • Environmental Toxicity: As a terpenoid and unapproved pesticide, it may pose risks to aquatic life and ecosystems.

  • Reactivity: The presence of double bonds indicates a potential for polymerization or other hazardous reactions if not handled and stored correctly.

  • Health Effects: In the absence of specific data, it should be handled as a potentially hazardous substance, avoiding skin and eye contact, and inhalation of vapors.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, all laboratory personnel must be equipped with the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or butyl gloves should be worn.

  • Body Protection: A fully-buttoned laboratory coat is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize inhalation of vapors.

Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain. [7][8]

3.1 Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental and dangerous reactions.

  • Waste Stream: this compound waste should be collected in a dedicated, non-halogenated organic solvent waste stream.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, acids, or bases. Keep this waste stream separate from halogenated solvents, as mixing can complicate and increase the cost of disposal.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, tight-fitting cap. The original container may be used if it is in good condition.

3.2 Step-by-Step Disposal Protocol

  • Labeling: Immediately upon starting a waste container, affix a "HAZARDOUS WASTE" label. The label must clearly identify the contents, including "this compound" and any other components in the waste mixture with their approximate percentages.

  • Accumulation: Collect the waste in the designated and labeled container. Keep the container closed at all times except when adding waste.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be away from sources of ignition and in a location that minimizes the risk of spills.

  • Aqueous Solutions: For aqueous solutions containing this compound, the EPA's "alcohol exemption" for non-hazardous waste (less than 24% alcohol and at least 50% water) does not apply due to the unknown toxicity and environmental hazards of this specific compound. Therefore, all aqueous solutions must be collected as hazardous waste.

  • Request for Pickup: Once the waste container is full or has been in storage for a period approaching your institution's limit (typically not exceeding one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[9]

3.3 Disposal of Contaminated Materials

Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should be considered contaminated solid hazardous waste. These materials should be collected in a separate, clearly labeled container and disposed of through the hazardous waste program.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

4.1 Spill Response

  • Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and clean up the spill. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and institutional EH&S. Prevent others from entering the area.

4.2 Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes. Seek prompt medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound Start Generation of this compound Waste IsLiquid Is the waste a liquid or solid? Start->IsLiquid LiquidWaste Liquid Waste (Pure or Solution) IsLiquid->LiquidWaste Liquid SolidWaste Solid Waste (Contaminated materials) IsLiquid->SolidWaste Solid CollectLiquid Collect in a labeled, non-halogenated organic waste container. LiquidWaste->CollectLiquid CollectSolid Collect in a labeled, solid hazardous waste container. SolidWaste->CollectSolid StoreSAA Store in Satellite Accumulation Area (SAA). CollectLiquid->StoreSAA CollectSolid->StoreSAA FullOrTimeLimit Container full or time limit reached? StoreSAA->FullOrTimeLimit FullOrTimeLimit->StoreSAA No ContactEHS Contact EH&S for disposal. FullOrTimeLimit->ContactEHS Yes End Proper Disposal Complete ContactEHS->End

Caption: Decision workflow for the disposal of this compound waste.

References

Navigating the Safe Handling of 2-Methyl-6-methyleneocta-2,7-dien-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-Methyl-6-methyleneocta-2,7-dien-4-ol (CAS No. 14434-41-4), a terpene alcohol also commonly known as Ipsdienol. Due to inconsistencies in the available safety data for this compound, a cautious and comprehensive approach to personal protective equipment (PPE) and handling procedures is strongly advised.

Core Safety Directives and Hazard Assessment

While some sources may classify this compound as non-hazardous, other data suggests potential for mild to moderate skin and eye irritation.[1][2][3] Furthermore, a significant portion of aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information indicates that this compound may be very toxic to aquatic life, a critical consideration for disposal procedures.[4] Given this conflicting information, a conservative approach to safety is warranted.

The following table summarizes the known and potential hazards associated with this compound:

Hazard TypeDescriptionPrimary Sources
Skin and Eye Irritation May cause irritation upon direct contact.[1][2]
Aquatic Toxicity A notable percentage of reports classify this chemical as very toxic to aquatic life.[4][4]
Inhalation While specific data is lacking, as with any volatile organic compound, inhalation of vapors should be minimized.General laboratory best practices
Ingestion Assumed to be harmful if swallowed, as is standard for laboratory chemicals.General laboratory best practices

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Body PartPPE ItemSpecifications and Rationale
Eyes/Face Safety Glasses with Side Shields or Chemical GogglesEssential for protecting the eyes from splashes. Goggles provide a more complete seal and are recommended when there is a higher risk of splashing.
Hands Chemically Resistant GlovesNitrile or neoprene gloves are suitable for providing a barrier against skin contact.[1] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.
Body Laboratory CoatA standard long-sleeved laboratory coat should be worn to protect skin and personal clothing from accidental spills.
Respiratory Not generally required with adequate ventilation.All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risks. The following diagram illustrates the recommended procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure access to safety shower and eyewash station prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Work in a well-ventilated area (fume hood) prep3->handle1 handle2 Avoid direct contact with skin, eyes, and clothing handle1->handle2 handle3 Use appropriate tools for transfer to minimize splashes handle2->handle3 post1 Thoroughly wash hands with soap and water handle3->post1 post2 Clean and decontaminate the work surface post1->post2 post3 Properly remove and dispose of contaminated PPE post2->post3

A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, the following first-aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][3] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spills: In the case of a small spill, absorb the liquid with an inert material such as vermiculite or a chemical spill kit.[1] Place the contaminated material in a sealed, labeled container for proper disposal. Ensure the area is well-ventilated during cleanup. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

Given the potential for high aquatic toxicity, the disposal of this compound and any contaminated materials must be handled with care.

  • Waste Containerization: All waste containing this compound should be collected in a clearly labeled, sealed, and chemically compatible container. The label should identify the contents as "this compound waste" and include the date of accumulation.

  • Disposal Method: Do not dispose of this chemical down the drain. All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance on proper disposal procedures. While some sources suggest that pheromone lures containing this chemical can be disposed of as non-hazardous waste, this advice does not apply to the pure chemical or solutions used in a laboratory setting.[1]

By adhering to these safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-methyleneocta-2,7-dien-4-ol
Reactant of Route 2
2-Methyl-6-methyleneocta-2,7-dien-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.